molecular formula C6H12O4 B026839 1,4-Dioxane-2,5-dimethanol CAS No. 14236-12-5

1,4-Dioxane-2,5-dimethanol

Cat. No.: B026839
CAS No.: 14236-12-5
M. Wt: 148.16 g/mol
InChI Key: WHRYYSSZMQDPLV-UHFFFAOYSA-N
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Description

1,4-Dioxane-2,5-dimethanol (CAS 14236-12-5) is a heterocyclic organic compound with the molecular formula C6H12O4. This white to off-white solid is a valuable bifunctional building block in materials science research, primarily serving as a key intermediate in the synthesis of polyethers and polyesters. Its structure, which features two hydroxymethyl groups on a 1,4-dioxane ring, allows it to participate in polymerization reactions. Studies indicate its reactivity with compounds like glycidol to form ring-opening polymerization products. The compound can also be utilized as a solvent for coatings involving cellulose acetate or nitrocellulose on various substrates. As a mixture of diastereomers, its predominant configuration is the cis form. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRYYSSZMQDPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337859
Record name 1,4-Dioxane-2,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14236-12-5
Record name 1,4-Dioxane-2,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and purification of 1,4-Dioxane-2,5-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 1,4-Dioxane-2,5-dimethanol

Foreword: The Utility of a Versatile Dioxane Diol

This compound (CAS No. 14236-12-5) is a bifunctional heterocyclic compound that presents a unique combination of structural features: a stable dioxane core and two primary hydroxyl groups.[1][2] This structure imparts both hydrophilicity and a constrained conformational geometry, making it an attractive building block in polymer chemistry, materials science, and as a scaffold in medicinal chemistry. Molecules incorporating the 1,4-dioxane moiety have shown promise as kinase inhibitors, antiviral agents, and other therapeutics, where the dioxane framework can act as a bioisosteric replacement for other cycles like piperidine or morpholine to modulate pharmacokinetic properties.[3]

This guide provides a comprehensive overview of the , grounded in established chemical principles. We will move beyond simple procedural lists to explore the underlying rationale for experimental choices, ensuring that researchers can not only replicate the protocols but also adapt them to their specific needs.

Section 1: Synthesis via Acid-Catalyzed Dimerization

The most direct and logical approach to constructing the C6-dioxane framework of the target molecule is through the acid-catalyzed dimerization of a suitable C3 precursor. Glyceraldehyde (2,3-dihydroxypropanal), or its tautomer dihydroxyacetone, serves as the ideal starting material. The reaction proceeds via the formation of hemiacetals and their subsequent cyclization and dehydration to yield the stable 1,4-dioxane ring.

Mechanistic Rationale

The core of this synthesis is the acid-catalyzed reaction between two molecules of glyceraldehyde. The acid catalyst (e.g., a strong sulfonic acid resin or p-toluenesulfonic acid) protonates a carbonyl oxygen, activating it for nucleophilic attack. A hydroxyl group from a second glyceraldehyde molecule then acts as the nucleophile. A series of intramolecular cyclizations and dehydration steps follow, ultimately leading to the formation of the thermodynamically stable six-membered dioxane ring. Controlling the reaction conditions, particularly temperature and water removal, is critical to drive the equilibrium towards the desired product and minimize the formation of polymeric byproducts.

G A 2x Glyceraldehyde (C3 Precursor) B Protonation of Carbonyl (Acid Catalyst, H+) A->B C Nucleophilic Attack (Intermolecular) B->C D Formation of Linear Dimer (Hemiacetal Intermediate) C->D E Intramolecular Cyclization D->E F Dehydration (-H2O) E->F G This compound (Mixture of Diastereomers) F->G

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Adherence to the specified conditions should yield a crude product suitable for subsequent purification.

Materials & Reagents:

ReagentM.W.AmountMolesNotes
DL-Glyceraldehyde90.0820.0 g0.222
Toluene92.14250 mL-Solvent, for azeotropic water removal
Amberlyst® 15-2.5 g-Acid catalyst (pre-washed with toluene)

Procedure:

  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Charging Reagents: To the flask, add DL-Glyceraldehyde (20.0 g), toluene (250 mL), and pre-washed Amberlyst® 15 resin (2.5 g).

  • Reaction Execution:

    • Heat the mixture to reflux using a heating mantle. The target temperature for the reaction mixture will be the boiling point of toluene (~110 °C).

    • Vigorously stir the suspension. Water will begin to collect in the Dean-Stark trap as it forms azeotropically with toluene.

    • Continue the reflux for 8-12 hours, or until no more water is collected in the trap. The theoretical amount of water to be removed is approximately 4.0 mL (2 moles of water per mole of product).

  • Reaction Quench & Catalyst Removal:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a sintered glass funnel to remove the Amberlyst® 15 catalyst beads. Wash the beads with a small amount of fresh toluene (2 x 20 mL) to recover any adsorbed product.

  • Solvent Removal:

    • Combine the filtrate and washes. Remove the toluene under reduced pressure using a rotary evaporator.

    • This will yield a viscous, yellowish-brown oil or a semi-solid crude product. The expected crude yield is typically in the range of 70-85%.

Section 2: Purification of this compound

The crude product from the synthesis will contain unreacted starting material, oligomeric byproducts, and diastereomers of the desired product (cis and trans isomers). Given the compound's solid nature at room temperature (Melting Point: ~91 °C), crystallization is the most effective method for purification.[1]

Principles of Purification

The key to successful purification is the selection of an appropriate method that exploits the differences in physical properties between the target compound and its impurities.

  • Crystallization: This is the primary and most effective technique.[4] It relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain in solution (or are insoluble in the hot solvent).[5][6]

  • Distillation: Due to the high boiling point and thermal sensitivity typical of diols, vacuum distillation is a theoretical option but carries a significant risk of decomposition.[7] It may be suitable for removing lower-boiling impurities but is generally not recommended for the final purification of this compound.

  • Chromatography: For achieving very high purity or for separating diastereomers, silica gel column chromatography can be employed.[8] However, for bulk purification, it is less practical than crystallization.

G A Crude Product (Viscous Oil / Semi-Solid) B Step 1: Dissolution (Dissolve in minimal hot isopropanol) A->B C Step 2: Hot Filtration (Optional) (Removes insoluble impurities, e.g., catalyst fines) B->C D Step 3: Crystallization (Slow cooling to room temp, then 0-4 °C) C->D E Step 4: Isolation (Vacuum filtration) D->E F Mother Liquor (Contains soluble impurities) E->F filtrate G Step 5: Washing (Wash crystals with cold isopropanol/hexane) E->G solid H Step 6: Drying (Vacuum oven at 40-50 °C) G->H I Pure Crystalline Solid (White to off-white needles) H->I

Caption: Workflow for the purification by crystallization.

Experimental Protocol: Purification by Crystallization

Solvent Selection Rationale: this compound is a polar diol. It requires a moderately polar solvent for recrystallization. Isopropanol is an excellent choice as it should dissolve the compound well at its boiling point but have significantly lower solubility at cooler temperatures. Hexane can be used as an anti-solvent to improve crystal yield if necessary.

Procedure:

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling and heating gently in a water bath, until the solid is completely dissolved. Avoid using a large excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight of crude product), and gently boil for 5-10 minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or other solids. This step must be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least 1-2 hours to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold isopropanol or an isopropanol/hexane mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

Section 3: Characterization and Quality Control

To validate the success of the synthesis and purification, the final product should be characterized using standard analytical techniques.

ParameterMethodExpected Result
Appearance Visual InspectionWhite to off-white crystalline solid
Melting Point Melting Point Apparatus91 °C (sharp range, e.g., 90-92 °C)[1]
Purity HPLC, GC-MS>98%
Identity ¹H NMR, ¹³C NMR, FT-IRSpectra consistent with the structure of this compound

Section 4: Safety, Handling, and Storage

  • Safety: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. All operations, especially heating solvents, should be performed in a well-ventilated fume hood. Toluene is flammable and has associated health risks.

  • Handling: Avoid inhalation of dust from the final product.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2°C - 8°C, to prevent moisture absorption.[1]

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Science of Synthesis. (2017). Product Class 9: 1,4-Dioxanes. Thieme. Retrieved from [Link]

  • Rochester University, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetalization of glycerol with acetone to (2,2-dimethyl-1,3-dioxolan-4-yl)-methanol (solketal) and 2,2-dimethyl-1,3-dioxan-5-ol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]

  • Cinar, Z. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Purify by Distillation. Retrieved from [Link]

Sources

Spectroscopic Unveiling of 1,4-Dioxane-2,5-dimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 1,4-Dioxane-2,5-dimethanol (CAS No: 14236-12-5), a key chemical intermediate in the synthesis of various polymers and fine chemicals. As this compound is typically supplied as a mixture of cis and trans diastereomers, this guide will focus on interpreting the spectroscopic data in the context of this isomeric complexity. Understanding the unique spectral signature of each isomer is critical for researchers, scientists, and drug development professionals in ensuring the purity, identity, and structural integrity of their materials.[1][2]

Molecular Structure and Stereoisomerism

This compound possesses a six-membered dioxane ring substituted with two hydroxymethyl groups at the C2 and C5 positions. The presence of two chiral centers at these positions gives rise to two diastereomers: a cis isomer, where the hydroxymethyl groups are on the same side of the ring, and a trans isomer, where they are on opposite sides. Commercial preparations of this compound are often a mixture of these two forms, with the cis isomer typically being the major component.[1][3] This isomeric composition is a crucial factor in the analysis of its spectroscopic data.

MS_Fragmentation M [C₆H₁₂O₄]⁺˙ m/z = 148 frag1 [C₅H₉O₃]⁺ m/z = 117 M->frag1 - •CH₂OH frag2 [CH₂OH]⁺ m/z = 31 M->frag2 α-cleavage frag3 [C₃H₅O]⁺ m/z = 57 frag1->frag3 - C₂H₄O₂

Caption: Plausible MS fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A proton-decoupled experiment is standard.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

  • Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

Integrated Spectroscopic Analysis and Conclusion

The combination of NMR, IR, and MS data provides a comprehensive structural confirmation of this compound. Mass spectrometry confirms the molecular weight and provides key fragmentation information. IR spectroscopy identifies the essential alcohol and ether functional groups. NMR spectroscopy, while complex due to the presence of diastereomers, offers the most detailed insight into the molecular structure and stereochemistry.

For researchers working with this compound, it is imperative to recognize that it is likely a mixture of cis and trans isomers. This understanding is key to correctly interpreting the spectroscopic data and ensuring the material's suitability for its intended application. Further studies, including 2D NMR techniques (e.g., COSY, HSQC) and the isolation of pure diastereomers, would be invaluable for a complete and unambiguous assignment of all spectroscopic signals.

References

  • Glycerol acetylation considering competing dimerization | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of ... - Doc Brown's Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Alkaline-Based Catalysts for Glycerol Polymerization Reaction: A Review - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Acid-Catalyzed Oligomerization of Glycerol Investigated by Electrospray Ionization Mass Spectrometry - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents. (n.d.).
  • Experimental evidence for glycolaldehyde and ethylene glycol formation by surface hydrogenation of CO molecules under dense molecular cloud conditions | Monthly Notices of the Royal Astronomical Society | Oxford Academic. (2015, February 12). Retrieved January 12, 2026, from [Link]

  • Formation mechanism of glycolaldehyde and ethylene glycol in astrophysical ices from HCO• and •CH2OH recombination: an experimental study | Monthly Notices of the Royal Astronomical Society | Oxford Academic. (n.d.). Retrieved January 12, 2026, from [Link]

  • Oxidation of ethylene glycol to glycolaldehyde using a highly selective alcohol dehydrogenase from Gluconobacter oxydans - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • WO2002064582A1 - Process for producing 2,5-dihydroxy-1,4-dioxane - Google Patents. (n.d.).
  • This compound | C6H12O4 | CID 545145 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1,4-Dioxane, 2,5-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

  • [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | C6H12O4 | CID - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Investigations on Heterogeneously Catalysed Condensations of Glycerol to Cyclic Acetals. (2025, August 10). Retrieved January 12, 2026, from [Link]

  • The Initiated Formation of Ethylene Glycol from Methanol– Formaldehyde Solutions - ARC Journals. (n.d.). Retrieved January 12, 2026, from [Link]

  • Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of 1-4 Dioxane - YouTube. (2017, November 18). Retrieved January 12, 2026, from [Link]

  • trans-2,5-Dimethoxy-1,4-dioxane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1,4-Dioxane (CASRN: 123-91-1) Bibliography: Supplemental File for the TSCA Scope Document. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1 H NMR spectra of M in 1,4-dioxane-d 8 (a) and in aqueous (D 2 O)... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - NIH. (2022, May 20). Retrieved January 12, 2026, from [Link]

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A Guide to the Crystal Structure Analysis of 1,4-Dioxane-2,5-dimethanol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 1,4-Dioxane-2,5-dimethanol

This compound (C₆H₁₂O₄) is a heterocyclic organic compound featuring a central dioxane ring with two hydroxymethyl substituents.[1][2] The stereochemistry of these substituents, which can exist in cis or trans configurations, significantly influences the molecule's three-dimensional shape, polarity, and intermolecular interactions. A definitive crystal structure is paramount for understanding its physicochemical properties, potential applications in polymer chemistry, and as a building block in medicinal chemistry.[3] Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise atomic arrangement, including bond lengths, bond angles, and absolute configuration, providing a foundational understanding of the molecule's behavior.[4][5][6]

The Crystallographic Workflow: From Synthesis to Structure

The journey to elucidating the crystal structure of this compound involves a multi-step process, each critical for the success of the final analysis. The causality behind each experimental choice is crucial for obtaining high-quality crystals suitable for diffraction experiments.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: X-ray Diffraction cluster_2 Phase 3: Structure Determination & Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Interpretation Structure_Refinement->Validation

Caption: The crystallographic workflow for this compound.

Synthesis and Purification

The synthesis of 1,4-dioxane derivatives can be achieved through various routes, including the dehydration of corresponding diols or ring-opening of epoxides.[3][7] For this compound, a potential route involves the dimerization of a suitable precursor. Following synthesis, rigorous purification is essential, as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography and recrystallization should be employed to achieve high purity (>99%).

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The choice of crystallization method and solvent is critical and typically requires empirical screening.

Experimental Protocol: Crystallization Screening of this compound

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane). A suitable solvent will be one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of this compound in a suitable solvent in a clean vial.

    • Cover the vial with a perforated cap or film to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solvent) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "precipitant" solvent).

    • The precipitant will slowly diffuse into the well solvent, reducing the solubility of the compound and promoting crystallization.

  • Layering:

    • Dissolve the compound in a denser solvent.

    • Carefully layer a less dense, miscible solvent in which the compound is insoluble on top. Crystals may form at the interface of the two solvents.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.[5]

Data Collection

The crystal is mounted on a goniometer head and placed in a diffractometer.[8] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector, producing a diffraction pattern of spots (reflections).[9]

Parameter Typical Value/Setting Rationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is generally suitable for small molecules; Cu can be better for absolute structure determination.
Temperature 100-150 K (Cryostream)Reduces thermal motion of atoms, leading to better resolution and less radiation damage.
Detector CCD or CMOS area detectorEfficiently captures the diffraction pattern.
Data Collection Strategy Full sphere of data with redundancyEnsures completeness of the dataset and allows for better scaling and error analysis.
Data Processing

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors such as absorption and beam intensity variations. This results in a file containing the Miller indices (h,k,l) and the intensity of each reflection.

Structure Solution and Refinement: From Data to a Molecular Model

The processed diffraction data provides the intensities of the reflections, but not their phases. Determining these phases is known as the "phase problem" in crystallography.

G cluster_0 Structure Solution cluster_1 Structure Refinement Direct_Methods Direct Methods (e.g., SHELXT) Initial_Model Initial Electron Density Map Direct_Methods->Initial_Model Least_Squares Least-Squares Refinement (e.g., SHELXL) Initial_Model->Least_Squares Difference_Fourier Difference Fourier Maps Least_Squares->Difference_Fourier Final_Model Final Atomic Model Difference_Fourier->Final_Model

Caption: The process of structure solution and refinement.

Structure Solution

For small molecules like this compound, direct methods are typically used to solve the phase problem.[10] Software such as SHELXT, integrated within platforms like Olex2, can often automatically determine the initial atomic positions.[11][12][13][14] This yields an initial electron density map.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares method.[15][16] This iterative process involves adjusting atomic coordinates, thermal parameters (describing atomic vibrations), and occupancies to minimize the difference between the observed and calculated structure factors. Difference Fourier maps are used to locate missing atoms (such as hydrogens) and identify any disorder.

Key Refinement Parameters and Their Significance

Parameter Description Goodness-of-Fit Indicator
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 5% for a good quality structure.
wR2 A weighted R-factor based on the squared structure factor amplitudes.Typically around 10-15% or lower.
GooF (Goodness of Fit) Should be close to 1 for a well-refined structure.A value significantly different from 1 may indicate an incorrect model or weighting scheme.

Interpreting the Crystal Structure of this compound

A successful crystal structure analysis will provide a wealth of information:

  • Molecular Conformation: The analysis will definitively determine whether the hydroxymethyl groups are in a cis or trans arrangement. The conformation of the dioxane ring (chair, boat, or twist-boat) will also be revealed.

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles will be obtained, which can be compared to theoretical values and data from related structures in the Cambridge Structural Database (CSD).[17]

  • Intermolecular Interactions: The packing of molecules in the crystal lattice will reveal any hydrogen bonding involving the hydroxyl groups and other non-covalent interactions. These interactions are crucial for understanding the solid-state properties of the material.

  • Absolute Structure: For chiral crystals, anomalous dispersion effects can be used to determine the absolute configuration of the molecule.

Conclusion: The Value of a Definitive Structure

The crystal structure analysis of this compound, following the rigorous methodologies outlined in this guide, will provide an unambiguous three-dimensional model of the molecule. This structural information is invaluable for rational drug design, the development of novel polymers, and a fundamental understanding of its chemical behavior. The protocols described herein represent a self-validating system, ensuring that the resulting structural model is both accurate and trustworthy, meeting the high standards of the scientific community.

References

  • Olex2. (2026). Grokipedia. Retrieved from [Link]

  • OlexSys. (n.d.). Overview. Retrieved from [Link]

  • Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Retrieved from [Link]

  • SourceForge. (n.d.). Olex2 download. Retrieved from [Link]

  • Chemistry For Everyone. (2025, October 19). How Does Crystallography Reveal Actual Molecular Shapes? [Video]. YouTube. [Link]

  • Chemistry World. (2013, March 18). OLEX2 v1.2.1 | Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Crystallographic Results. In Pharmaceutical Crystallography: A Guide to Structure and Analysis.
  • Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (n.d.). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Royal Society of Chemistry. (2021).

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stereoisomers of 1,4-Dioxane-2,5-dimethanol separation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereoisomeric Separation of 1,4-Dioxane-2,5-dimethanol

Executive Summary

This compound is a heterocyclic compound whose stereochemistry plays a pivotal role in its application, particularly within medicinal chemistry and materials science. The molecule possesses two chiral centers at the C2 and C5 positions, giving rise to two diastereomers: a cis isomer (a meso compound) and a trans isomer (a racemic mixture of two enantiomers). The distinct three-dimensional arrangement of the hydroxymethyl groups in these isomers results in different physical, chemical, and biological properties. In drug development, where molecular recognition is paramount, the ability to isolate and characterize a single stereoisomer is not merely an analytical exercise but a regulatory and functional necessity.[1][2] This guide provides a comprehensive overview of the principles and methodologies for the separation of the cis and trans diastereomers of this compound, with a focus on chromatographic techniques.

Part 1: Structural Elucidation and the Imperative for Separation

The core structure of this compound is a six-membered ring containing two oxygen atoms at positions 1 and 4.[3] The substituents are two hydroxymethyl (-CH₂OH) groups at the C2 and C5 positions. The relative orientation of these groups defines the stereoisomers:

  • cis-1,4-Dioxane-2,5-dimethanol: Both hydroxymethyl groups are on the same side of the dioxane ring plane. This molecule has a plane of symmetry and is therefore a meso compound, meaning it is achiral and not optically active.

  • trans-1,4-Dioxane-2,5-dimethanol: The hydroxymethyl groups are on opposite sides of the ring plane. This configuration lacks an internal plane of symmetry, resulting in a pair of non-superimposable mirror images (enantiomers): (2R,5R) and (2S,5S). This trans isomer exists as a racemic mixture.

The significance of separating these isomers cannot be overstated, particularly in a pharmaceutical context. Biological systems, being inherently chiral, often interact differently with different stereoisomers of a drug candidate.[1] One isomer may exhibit the desired therapeutic effect while another could be inactive or, in the worst case, responsible for adverse or toxic effects.[2] Therefore, robust methods for separating and quantifying these diastereomers are critical for ensuring the safety, efficacy, and quality of potential drug candidates derived from this scaffold.[4]

G cluster_cis cis-Isomer (Meso) cluster_trans trans-Isomer (Racemic) Cis cis-1,4-Dioxane-2,5-dimethanol Cis_Prop Achiral Plane of Symmetry Cis->Cis_Prop Trans trans-1,4-Dioxane-2,5-dimethanol Enan_R (2R, 5R) Enantiomer Trans->Enan_R Enan_S (2S, 5S) Enantiomer Trans->Enan_S Molecule This compound (Mixture of Diastereomers) Molecule->Cis Diastereomers Molecule->Trans Diastereomers

Caption: Stereoisomeric relationship of this compound.

Part 2: The Challenge of Separating Highly Polar Diastereomers

The separation of the cis and trans diastereomers of this compound presents a significant analytical challenge due to their structural similarities and high polarity. The presence of four oxygen atoms and two hydroxyl groups makes the molecule highly soluble in polar solvents but difficult to analyze using standard chromatographic methods.

  • Reverse-Phase Chromatography (e.g., C18 columns): On these non-polar stationary phases, highly polar analytes like dioxane diols exhibit very weak retention.[5] They tend to elute quickly with the solvent front, resulting in poor or no separation from each other and from other polar components in the sample matrix.

  • Normal-Phase Chromatography (e.g., silica gel): Conversely, the polar hydroxyl groups can interact very strongly with a polar stationary phase like silica.[5] This can lead to excessive retention, broad peak shapes due to non-specific binding, and poor recovery.

This necessitates the use of specialized chromatographic techniques that can exploit the subtle differences in the three-dimensional structures of the diastereomers.

Part 3: Advanced Chromatographic Separation Protocols

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase

The most effective strategy for separating diastereomers like those of this compound is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). While the primary function of a CSP is to separate enantiomers, their unique chiral environment often provides excellent selectivity for diastereomers as well. Polysaccharide-based chiral selectors are a robust starting point.[5]

  • Column Selection: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is recommended. These phases offer a complex array of interaction sites (hydrogen bonding, dipole-dipole) that can differentiate between the spatial arrangements of the cis and trans isomers.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The solvent mixture should be filtered through a 0.45 µm filter and degassed prior to use to prevent pump cavitation and baseline noise.

  • Sample Preparation: Dissolve the mixture of this compound stereoisomers in the mobile phase to a final concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter to remove any particulates.

  • HPLC System Configuration:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (controlled via a column oven for reproducibility)

    • Injection Volume: 10 µL

    • Detection: Refractive Index (RI) detector is suitable due to the lack of a strong UV chromophore. Alternatively, a UV detector at a low wavelength (~210 nm) may be used, though sensitivity will be lower.

  • Method Execution and Optimization:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram.

    • If separation is suboptimal, adjust the percentage of IPA in the mobile phase. Increasing the IPA content will decrease retention times, while decreasing it will increase retention and may improve resolution.

The trans and cis diastereomers are expected to have different retention times due to their differential interaction with the chiral stationary phase. The more rigid structure of one isomer may allow for a more favorable stereospecific interaction, leading to longer retention.

ParameterValueRationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Polysaccharide-based CSP provides stereoselective interactions.
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)Balances analyte solubility and interaction with the stationary phase.
Flow Rate 1.0 mL/minStandard analytical flow rate for good efficiency.
Temperature 25 °CEnsures reproducible retention times.
Detector Refractive Index (RI)Universal detection for compounds without a strong chromophore.
Expected tR (cis) ~8.5 minHypothetical retention time for the first eluting isomer.
Expected tR (trans) ~10.2 minHypothetical retention time for the second, more retained isomer.
Resolution (Rs) > 1.5A resolution value above 1.5 indicates baseline separation.
Gas Chromatography with Derivatization (GC-MS)

Direct analysis of this compound by Gas Chromatography (GC) is problematic due to its high boiling point and the presence of polar hydroxyl groups, which cause poor peak shape and potential thermal degradation in the injector port.[5] To overcome this, a derivatization step is necessary to convert the polar -OH groups into more volatile and thermally stable ethers.

  • Derivatization (Silylation):

    • In a clean, dry 2 mL GC vial, accurately weigh approximately 1 mg of the isomer mixture.

    • Add 500 µL of a suitable solvent (e.g., anhydrous Pyridine).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature before analysis. This reaction converts the polar -OH groups to non-polar -O-Si(CH₃)₃ groups.

  • GC-MS System Configuration:

    • Column: A mid-polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode. Scan from m/z 50 to 500. The resulting mass spectra can confirm the structure of the derivatized isomers.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS. The derivatized cis and trans isomers will now be sufficiently volatile to chromatograph effectively and should separate based on differences in their boiling points and interactions with the stationary phase.

Part 4: Overall Separation and Analysis Workflow

A logical workflow is essential for the efficient separation and characterization of the stereoisomers. This process begins with the initial mixture and proceeds through separation, isolation, and final characterization.

G cluster_prep Sample Preparation cluster_sep Separation cluster_char Characterization Start Mixture of cis/trans Isomers Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC System (Chiral Column) Filter->HPLC Fraction Fraction Collection HPLC->Fraction Frac_Cis Isolated cis Isomer Fraction->Frac_Cis Frac_Trans Isolated trans Isomer Fraction->Frac_Trans Analysis Structural Verification (NMR, MS) Frac_Cis->Analysis Frac_Trans->Analysis

Caption: General workflow for HPLC-based separation and characterization.

References

  • National Institute of Standards and Technology. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • National Institute of Standards and Technology. (n.d.). 1,4-Dioxane, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

  • DeLozier, G. R., & Gardner, L. E. (1994). U.S. Patent No. 5,326,887. U.S.
  • Wikipedia. (n.d.). 1,4-Dioxane. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. National Center for Biotechnology Information. [Link]

  • DDMS, Inc. (n.d.). What You Need to Know About 1,4-Dioxane Analysis. [Link]

  • Sciencemadness Wiki. (2019). Dimethyl dioxane. [Link]

  • DDMS, Inc. (n.d.). What You Need to Know about 1,4-Dioxane Analysis. [Link]

  • Interstate Technology & Regulatory Council. (2020). Sampling and Analysis for 1,4-Dioxane. [Link]

  • Alpha Analytical. (n.d.). Recommendations for the Low Level Analysis of 1,4-DIOXANE in Aqueous Samples. [Link]

  • Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. [Link]

  • YouTube. (2017). Synthesis of 1-4 Dioxane. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-. PubChem Compound Database. [Link]

  • Del Bello, F., et al. (2021). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS Chemical Neuroscience. [Link]

  • IntechOpen. (2022). Stereochemistry and Its Role in Drug Design. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • ResearchGate. (2018). Effects of Stereoisomers on Drug Activity. [Link]

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chemical properties and reactivity of 1,4-Dioxane-2,5-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dioxane-2,5-dimethanol

Introduction: Unveiling this compound

This compound, a bifunctional heterocyclic compound, represents a versatile molecular scaffold of significant interest to researchers in synthetic chemistry and drug development. Characterized by a central 1,4-dioxane ring substituted with two primary hydroxymethyl groups, this molecule serves as a valuable building block for creating more complex chemical architectures. Its structure, possessing two primary alcohol functionalities, allows for a wide array of chemical transformations, making it an ideal starting material for the synthesis of polymers, polyesters, and novel pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical application protocols, grounded in established chemical principles.

Synonyms for this compound include (1,4-Dioxane-2,5-diyl)dimethanol and 2,5-Bis(hydroxymethyl)-1,4-dioxane.[1] It is typically supplied as a mixture of cis and trans diastereomers, a critical consideration for stereospecific applications.[2]

Core Chemical and Physical Properties

The utility of any chemical scaffold is fundamentally dictated by its physical and chemical properties. These parameters govern solubility, stability, and compatibility with various reaction conditions, thereby informing rational experimental design.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₄[1][2]
Molecular Weight 148.16 g/mol [1][2]
IUPAC Name [5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol[1]
CAS Number 14236-12-5[1][2][3]
Appearance White to off-white solid/powder
Melting Point 91 °C[2]
Solubility Insoluble in water; Soluble in ethanol, ethyl ether, acetone.[2][4]
Storage 2°C - 8°C in a tightly-closed container.[2]

Spectroscopic Insights: Spectroscopic data confirms the structure of this compound. While specific spectra are proprietary to data providers, public databases indicate the availability of 13C NMR, GC-MS, and IR spectral data.[1] This analytical information is crucial for reaction monitoring and final product characterization, allowing researchers to confirm the transformation of the hydroxymethyl groups or changes to the dioxane core.

Reactivity and Synthetic Potential: A Field-Proven Perspective

The synthetic versatility of this compound is rooted in its two primary hydroxyl (-CH₂OH) groups. These groups are amenable to a host of classical organic transformations, while the dioxane ring itself remains relatively inert under many conditions, functioning as a stable core.

Causality of Reactivity: Structure Dictates Function

The molecule's reactivity can be logically segmented based on its constituent functional groups. The primary alcohols are the primary sites of reaction, while the ether linkages of the dioxane ring offer high stability, a trait common to cyclic ethers like 1,4-dioxane.[5] This dichotomy allows for selective functionalization of the side chains without compromising the core structure.

cluster_structure Structural Features cluster_reactivity Resulting Reactivity Structure This compound Hydroxyl Two Primary -CH₂OH Groups Structure->Hydroxyl possesses Dioxane Stable Dioxane Core (Ether Linkages) Structure->Dioxane possesses Reactivity_OH Sites for Esterification, Etherification, Oxidation Hydroxyl->Reactivity_OH enables Reactivity_Core High Stability, Scaffold Function Dioxane->Reactivity_Core provides

Caption: Logical relationship between structure and reactivity.

Key Reaction Pathways

The primary hydroxyl groups are gateways to three main classes of reactions: oxidation, esterification, and etherification. Furthermore, the diol nature of the molecule makes it an excellent initiator for ring-opening polymerizations.

  • Oxidation: The primary alcohols can be selectively oxidized. Mild oxidation yields the corresponding dialdehyde, 1,4-dioxane-2,5-dicarbaldehyde. Stronger oxidation conditions will produce the dicarboxylic acid, 1,4-dioxane-2,5-dicarboxylic acid. The choice of oxidant is critical for controlling the outcome; for instance, oxoammonium salts are known to convert terminal diols to dialdehydes.[6]

  • Esterification: This is a cornerstone reaction for alcohols. This compound readily reacts with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides to form the corresponding diesters.[7][8] This reaction is fundamental for attaching various functional side chains or for creating polyester building blocks.

  • Etherification: The Williamson ether synthesis provides a classic route to convert the hydroxyl groups into ethers.[9][10][11][12] This involves deprotonating the alcohols with a strong base to form a dialkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a diether.

  • Ring-Opening Polymerization (ROP): The diol functionality makes this molecule an effective initiator for the ROP of cyclic esters like lactones and lactides.[2][13][14] The hydroxyl groups attack the cyclic monomer, initiating a polymerization process that results in polymer chains growing from both ends of the dioxane core. This is a powerful technique for creating well-defined polymer architectures.[14][15]

cluster_products Reaction Products A This compound B Dialdehyde / Dicarboxylic Acid A->B Oxidation (e.g., TEMPO, CrO₃) C Diester Derivatives A->C Esterification (e.g., RCOCl, Pyridine) D Diether Derivatives A->D Etherification (e.g., 1. NaH, 2. R-Br) E Polyester / Polyether Chains A->E ROP Initiator (e.g., + Lactide)

Caption: Key reaction pathways of this compound.

Validated Experimental Protocols

The following protocols are self-validating systems designed for clarity and reproducibility. They represent standard, field-proven methodologies for the functionalization of primary diols.

Protocol 1: Di-esterification using an Acyl Chloride

This protocol details the conversion of the diol to a diester, a common step in derivatization. The causality is clear: the basic pyridine neutralizes the HCl byproduct, driving the reaction to completion.

Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the diol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add anhydrous pyridine (2.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This mitigates the exothermicity of the acylation.

  • Reagent Addition: Add the desired acyl chloride (2.2 eq) dropwise via syringe over 15 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the pure diester.

start Start: Diol & Pyridine in Anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool add Add Acyl Chloride (2.2 eq) Dropwise cool->add react Stir 4-12h at RT (Monitor by TLC) add->react quench Quench with sat. NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract purify Wash, Dry, Concentrate & Purify (Chromatography) extract->purify end End: Pure Diester Product purify->end

Caption: Experimental workflow for diester synthesis.

Protocol 2: Oxidation to the Dialdehyde

This protocol uses a common mild oxidant to avoid over-oxidation to the carboxylic acid. The choice of a buffered system or specific reagent like Dess-Martin periodinane is key to isolating the aldehyde.

Methodology:

  • Setup: In a well-ventilated fume hood, suspend pyridinium chlorochromate (PCC) (2.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Buffering: Add powdered molecular sieves (4Å) or anhydrous sodium acetate to buffer the reaction and prevent side reactions.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The mixture will turn dark and thick. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude dialdehyde may require further purification by chromatography if necessary.

Safety and Handling

As a Senior Application Scientist, I must stress that adherence to safety protocols is non-negotiable. While specific toxicity data for this compound is limited, precautions for related dioxane compounds should be observed.

  • Handling: Use in a well-ventilated area, preferably a fume hood.[16][17][18] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid generating dust.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4][18] Keep the container tightly closed.[16] Recommended storage is between 2-8°C.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a highly functional and synthetically attractive molecule. Its stable heterocyclic core, combined with the predictable reactivity of its two primary hydroxyl groups, makes it a reliable building block for a multitude of applications. From the synthesis of discrete small molecules via esterification and etherification to the construction of complex macromolecules through ring-opening polymerization, its potential is vast. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively incorporate this versatile diol into their synthetic programs.

References

  • Oxidation of terminal diols using an oxoammonium salt: a systematic study. RSC Publishing. Available at: [Link]

  • NaIO4 Oxidative Cleavage of Diols. Chemistry Steps. Available at: [Link]

  • Ch15: Oxidation cleavage of 1,2-diols. University of Calgary. Available at: [Link]

  • THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stanford University. Available at: [Link]

  • Oxidation with Periodic Acid #Vicinal Diol Oxidation #Dihydric #Alcohol #BSc #JEE #shorts #cuet. YouTube. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Acid to Ester - Common Conditions. The Organic Synthesis Archive. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. National Institutes of Health. Available at: [Link]

  • The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. ACS Publications. Available at: [Link]

  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. ACS Publications. Available at: [Link]

  • Esterification. BYJU'S. Available at: [Link]

  • Williamson Ether Synthesis. ChemTalk. Available at: [Link]

  • 1,4-DIOXANE 99% - (For Synthesis) MSDS. lobachemie.com. Available at: [Link]

  • Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. ResearchGate. Available at: [Link]

  • Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. MDPI. Available at: [Link]

  • Ring-Opening polymerization. University of the Free State. Available at: [Link]

  • Chemical Properties of 1,4-Dioxane-2,5-dione. Cheméo. Available at: [Link]

  • Ring-Opening Polymerization of ??-Caprolactone andl-Lactide Using Aluminum Thiolates as Initiator. ResearchGate. Available at: [Link]

  • 1,4-Dioxane, 2,5-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Electronic supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Process for the preparation of 1,4-dioxane-2,5-diones. Google Patents.
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An In-depth Technical Guide to 1,4-Dioxane-2,5-dimethanol (CAS: 14236-12-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Dioxane Derivative

1,4-Dioxane-2,5-dimethanol, identified by the CAS number 14236-12-5, is a bifunctional heterocyclic organic compound. Its structure features a central 1,4-dioxane ring substituted with two hydroxymethyl (-CH₂OH) groups at the 2 and 5 positions. This diol structure imparts a unique combination of properties, including hydrophilicity and the ability to undergo a variety of chemical transformations. While the parent 1,4-dioxane is a well-known solvent, this derivative serves primarily as a valuable building block and monomer in synthetic chemistry.[1] The presence of two primary alcohol functionalities makes it a key intermediate for creating complex molecular architectures, ranging from novel polymers to specialized scaffolds for pharmaceutical development.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Physicochemical and Structural Properties

This compound is typically a colorless, viscous liquid or a low-melting solid at room temperature.[2][4] Its two hydroxyl groups allow for hydrogen bonding, making it soluble in water and other polar organic solvents.[2] However, some suppliers have noted its insolubility in water, a discrepancy that may relate to the specific diastereomeric mixture or purity of the sample.[4][5] The molecule exists as a mixture of diastereomers, with the cis configuration being the major form due to stereoelectronic effects within the dioxane ring.[2][5]

A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 14236-12-5[1][4][6]
Molecular Formula C₆H₁₂O₄[1][4][6]
Molecular Weight 148.16 g/mol [1][4][6]
IUPAC Name [5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol[6]
Synonyms p-Dioxane-2,5-dimethanol, Bis(2,5-hydroxymethyl)dioxane[1][2]
Melting Point 91 °C[4]
Boiling Point 294.2 °C at 760 mmHg[7]
Density 1.178 g/cm³[7]
Flash Point 131.7 °C[7]
Water Solubility Soluble (hygroscopic)[2]
Computed LogP -1.5[6]
Storage Temperature 2°C - 8°C[4][8]

Spectroscopic Profile for Structural Elucidation

Characterization of this compound relies on standard spectroscopic techniques. While a comprehensive public database of spectra is limited, the expected profile can be inferred from its structure and available data.

TechniqueExpected Observations
¹H NMR Signals corresponding to the hydroxyl protons (-OH), the hydroxymethyl protons (-CH₂OH), and the methine and methylene protons on the dioxane ring (O-CH-CH₂-O). The cis and trans isomers will exhibit distinct coupling patterns and chemical shifts.
¹³C NMR Resonances for the hydroxymethyl carbon (~60-65 ppm) and the two distinct carbons of the dioxane ring (~70-75 ppm).
FT-IR A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the hydroxyl groups. A prominent C-O stretching band around 1100 cm⁻¹.
Mass Spec (EI) The molecular ion peak (M⁺) at m/z 148 may be weak or absent. Key fragmentation patterns would involve the loss of water (m/z 130), formaldehyde (m/z 118), or a hydroxymethyl group (m/z 117). Common fragments observed include m/z 57 and 31.[6]

Synthesis and Chemical Reactivity

The primary value of this compound lies in the reactivity of its two hydroxyl groups. These groups can readily undergo esterification, etherification, and other nucleophilic reactions, making the molecule an excellent cross-linking agent or monomer for step-growth polymerization.

Reactivity Profile and Polymerization Potential

The diol functionality is central to its application in polymer science. It can react with dicarboxylic acids (or their derivatives) to form polyesters or with diisocyanates to produce polyurethanes. It is also a known reactant with compounds like glycidol, leading to ring-opening polymerization products.[4][5] This reactivity allows for the synthesis of polymers with tailored properties, where the dioxane unit can impart flexibility and hydrophilicity to the polymer backbone.

polymerization_workflow cluster_reactants Reactants cluster_process Process cluster_products Products dioxane This compound (Diol Monomer) reaction Polycondensation (Esterification) dioxane->reaction diacid Dicarboxylic Acid (e.g., Adipic Acid) diacid->reaction polymer Polyester Chain (-[O-R-O-C(O)-R'-C(O)]n-) reaction->polymer Chain Growth water Water (H₂O) (Byproduct) reaction->water Elimination

Caption: Polyester synthesis via polycondensation of this compound.

Potential Applications in Drug Development and Materials Science

While direct applications as an active pharmaceutical ingredient (API) are not documented, the 1,4-dioxane scaffold is of significant interest in medicinal chemistry. Derivatives have been investigated for their interaction with dopamine and serotonin receptors, suggesting potential in developing treatments for neurological disorders like Parkinson's disease or schizophrenia.[9] In this context, this compound serves as a versatile starting material or linker.

Key potential roles include:

  • Scaffold for Focused Libraries: Its rigid, well-defined stereochemistry makes it an attractive core for building libraries of compounds for screening. The two hydroxyl groups provide convenient handles for introducing diverse chemical functionalities.

  • Linker for PROTACs and ADCs: As a hydrophilic linker, it can be used to connect a warhead to a targeting ligand in technologies like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), improving the solubility and pharmacokinetic properties of the final conjugate.

  • Monomer for Biomedical Polymers: Its ability to form polyesters makes it a candidate for creating biodegradable materials for drug delivery systems, surgical sutures, or tissue engineering scaffolds.

Exemplary Protocol: Synthesis of a Polyester using this compound

This protocol describes a representative lab-scale polycondensation reaction. Causality: The reaction is driven by the removal of the water byproduct under heat and vacuum, shifting the equilibrium towards the polyester product, as dictated by Le Chatelier's principle. An acid catalyst is used to increase the rate of esterification.

Materials:

  • This compound (1.0 eq)

  • Adipic acid (1.0 eq)

  • p-Toluenesulfonic acid (catalyst, 0.1 mol%)

  • Toluene (as a solvent for azeotropic water removal)

  • High-vacuum pump, Dean-Stark apparatus, heating mantle, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet.

  • Charging Reactants: Charge the flask with this compound (e.g., 14.82 g, 0.1 mol), adipic acid (14.61 g, 0.1 mol), p-toluenesulfonic acid (0.17 g, 0.001 mol), and toluene (100 mL).

  • Azeotropic Dehydration: Heat the mixture to reflux under a slow stream of nitrogen. Water produced during the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Solvent Removal: Once water evolution ceases, arrange the apparatus for distillation and remove the toluene under atmospheric pressure.

  • Polycondensation: Increase the temperature to 180-200 °C and apply a high vacuum (<1 mmHg). Continue stirring under these conditions for several hours to increase the polymer's molecular weight by removing any remaining water and volatile oligomers. The viscosity of the mixture will increase significantly.

  • Isolation: Cool the reaction mixture to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform, THF) and precipitated in a non-solvent (e.g., methanol) to purify it.

  • Characterization: Dry the polymer under vacuum. Characterize the product by Gel Permeation Chromatography (GPC) for molecular weight distribution and by NMR and IR spectroscopy to confirm the polyester structure.

Analytical Methodologies

The analysis of 1,4-dioxane derivatives often leverages gas chromatography (GC) coupled with a suitable detector. For quantitative analysis of this compound, a GC-MS (Gas Chromatography-Mass Spectrometry) method would be highly effective.

Key considerations for method development:

  • Sample Preparation: Due to its polarity and low volatility, derivatization (e.g., silylation of the hydroxyl groups) may be required to improve chromatographic performance and achieve sharp peaks.

  • GC Conditions: A polar GC column (e.g., WAX-type) is recommended. The temperature program should be optimized to ensure good separation from solvent peaks and any impurities.

  • MS Detection: Selective Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring for characteristic ions (e.g., m/z 117, 87, 57).[6] Isotope dilution methods, using a deuterated internal standard, would provide the most accurate quantification.[10][11]

Safety, Handling, and Storage

As with any chemical, proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[14][15] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry place, typically between 2-8°C.[4][8] It should be kept away from strong oxidizing agents.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a highly functional and versatile chemical intermediate. Its unique dioxane-diol structure provides a valuable platform for innovation in polymer chemistry, materials science, and as a scaffold in drug discovery. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for unlocking its full potential in research and development settings.

References

  • This compound | C6H12O4 | CID 545145 . PubChem. [Link]

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  • Toxicological Profile for 1,4-Dioxane . Agency for Toxic Substances and Disease Registry. [Link]

  • p-Dioxane-2,5-dimethanol | CAS#:14236-12-5 . Chemsrc. [Link]

  • Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples . NCBI Bookshelf. [Link]

  • Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia . PubMed Central. [Link]

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molecular weight and formula of 1,4-Dioxane-2,5-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dioxane-2,5-dimethanol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 14236-12-5), a functionalized dioxane derivative. Intended for researchers, chemists, and professionals in drug development, this document details the molecule's chemical and physical properties, stereochemistry, synthesis, and analytical characterization. Furthermore, it explores its current and potential applications, particularly as a versatile building block in polymer chemistry and as a scaffold in medicinal chemistry. The guide emphasizes safe handling protocols and provides detailed methodologies for its characterization, ensuring both scientific integrity and practical utility in a laboratory setting.

Introduction and Molecular Overview

This compound is a heterocyclic organic compound featuring a central 1,4-dioxane ring substituted with two hydroxymethyl (-CH₂OH) groups at the C2 and C5 positions. This bifunctional nature—possessing both ether linkages and primary alcohol groups—makes it a valuable intermediate for a range of chemical transformations. The dioxane scaffold is a common motif in medicinal chemistry, recognized for its ability to modulate the physicochemical properties of bioactive molecules.[1][2] The two primary alcohol functionalities of this compound serve as key handles for derivatization, enabling its use in polymerization, esterification, and the synthesis of more complex molecular architectures.

Physicochemical Properties and Specifications

The fundamental properties of this compound are critical for its application in experimental design, influencing solvent choice, reaction conditions, and purification strategies. Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₄[3]
Molecular Weight 148.16 g/mol [3][4]
CAS Number 14236-12-5[3][4]
Appearance White to off-white solid/powder[5]
Melting Point 91 °C[4]
Solubility Insoluble in water[4]
Storage 2–8 °C, inert atmosphere[5]
SMILES C1C(OCC(O1)CO)CO[3]
InChIKey WHRYYSSZMQDPLV-UHFFFAOYSA-N[3]

Molecular Structure and Stereochemistry

The 1,4-dioxane ring is not planar and typically adopts a chair conformation to minimize steric strain. The substitution at the C2 and C5 positions introduces chirality to the molecule. Consequently, this compound can exist as stereoisomers: cis and trans. In the cis isomer, both hydroxymethyl groups are on the same side of the ring (axial/equatorial or equatorial/axial), while in the trans isomer, they are on opposite sides (diaxial or diequatorial). Commercial products are often sold as a mixture of these diastereomers.[4] The specific stereochemistry can significantly influence the biological activity and material properties of its derivatives, a critical consideration in drug design and polymer science.[1]

Caption: Molecular structure and stereoisomers of this compound.

Synthesis and Purification

While specific, peer-reviewed synthesis routes for this compound are not extensively documented under its direct name, general methods for preparing functionalized 1,4-dioxanes provide a reliable framework. A common and effective strategy involves the acid-catalyzed dimerization of a suitable precursor, such as 3-hydroxy-1,2-propanediol, or the cyclization of diols derived from epoxides.[6]

A plausible conceptual pathway is the acid-catalyzed condensation of two molecules of glyceraldehyde or a related three-carbon building block. This approach is analogous to the synthesis of 1,4-dioxane itself from the dehydration of ethylene glycol.[7]

Post-Synthesis Purification: Purification is typically achieved via recrystallization from a suitable solvent system or column chromatography on silica gel. The choice of solvent for recrystallization is critical; a non-polar/polar mixture is often effective for molecules of this type. Given its melting point of 91°C, the compound is a solid at room temperature, making isolation straightforward.

Analytical Characterization

Confirming the identity and purity of this compound is essential. The following protocols outline the expected results from standard analytical techniques based on available spectral data.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will be complex due to the presence of diastereomers. However, key signals are expected:

    • -CH₂OH Protons: Resonances for the methylene protons of the hydroxymethyl groups.

    • -OH Protons: A broad singlet for the alcohol protons, which is exchangeable with D₂O.

    • Ring Protons: A series of multiplets corresponding to the methine (-CH-) and methylene (-CH₂-) protons on the dioxane ring. The chemical shifts and coupling patterns will differ between the cis and trans isomers. For the unsubstituted 1,4-dioxane ring, protons resonate around 3.69 ppm.[8] The substitutions in this compound will shift these signals.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides insight into the number of unique carbon environments.

    • -CH₂OH Carbon: A peak corresponding to the hydroxymethyl carbon, typically in the 60-70 ppm range.

    • Ring Carbons: Signals for the C2/C5 and C3/C6 carbons of the dioxane ring. Due to the symmetry of the unsubstituted ring, a single peak is observed at 67.4 ppm.[9] In the substituted molecule, separate peaks are expected for the substituted (C2, C5) and unsubstituted (C3, C6) ring carbons, with potential splitting if diastereomers are present.

Conceptual Protocol for NMR Sample Preparation:
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for clear observation of the -OH proton signal.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For this compound, the expected exact mass is 148.0736 Da.[3] Gas Chromatography-Mass Spectrometry (GC-MS) data available on PubChem shows characteristic fragmentation patterns that can be used for identification.[3]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol (-OH) groups.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the alkyl groups.

  • C-O Stretch: Strong C-O stretching bands are expected in the 1000-1200 cm⁻¹ region, characteristic of the ether linkages in the dioxane ring and the primary alcohol groups.

Reactivity and Applications

The dual functionality of this compound makes it a versatile chemical intermediate.

Polymer Chemistry

The two primary hydroxyl groups make this molecule an excellent monomer or cross-linking agent for the synthesis of polyesters, polyethers, and polyurethanes. It is known to react with glycidol to form products via ring-opening polymerization.[4] This reactivity allows for the creation of polymers with tailored properties, potentially incorporating the dioxane rigidity and hydrophilicity into the polymer backbone.

G A This compound (Monomer) C Polymerization Reaction (e.g., Polycondensation, Ring-Opening) A->C B Co-monomer (e.g., Diacid, Epoxide) B->C D Functional Polymer (Polyester, Polyether) C->D E Material Applications (Coatings, Biomaterials, Resins) D->E caption Workflow for the use of this compound in polymer synthesis.

Caption: Workflow for the use of this compound in polymer synthesis.

Medicinal Chemistry and Drug Development

The 1,4-dioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting various receptors.[10] While direct applications of this compound are not widely published, its structure serves as a valuable starting point. The hydroxyl groups can be converted to other functionalities (amines, esters, ethers) to synthesize libraries of compounds for screening. The dioxane ring acts as a bioisostere for other cyclic systems and can improve pharmacokinetic properties such as solubility and metabolic stability.[1][11] Its derivatives have potential as multitarget agents for complex diseases like Parkinson's or schizophrenia.[10]

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not universally available, data from closely related dioxane compounds provide essential guidance.

  • Hazard Classification: Based on analogous structures, it should be treated as potentially harmful if swallowed and a cause of serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4][5] Storing under an inert atmosphere can prevent degradation.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in both materials science and medicinal chemistry. Its well-defined structure, bifunctionality, and stereochemical properties offer a rich platform for chemical innovation. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in their work, from understanding its fundamental properties to applying it in complex synthetic workflows. Adherence to the analytical and safety protocols outlined herein will ensure reliable and reproducible results.

References

  • Grygorenko, O. O., et al. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Thieme Chemistry. Available at: [Link]

  • NIST. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. Available at: [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. Available at: [Link]

  • Bielawski, J., et al. (1993). Process for the preparation of 1,4-dioxane-2,5-diones. Google Patents.
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  • Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dioxane-2,6-dimethanol. National Center for Biotechnology Information. Available at: [Link]

  • Del Bello, F., et al. (2021). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. PubMed Central. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,4-dioxane. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra in 1,4-dioxane/CCl 4 mixture. Available at: [Link]

  • NIST. (n.d.). 1,4-Dioxane, 2,5-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Sumitomo Chemical Company. (2002). Process for producing 2,5-dihydroxy-1,4-dioxane. Google Patents.
  • PubChem. (n.d.). [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol. National Center for Biotechnology Information. Available at: [Link]

  • Chemiolis. (2022). Making 1,4-dioxane. YouTube. Available at: [Link]

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A Technical Guide to the Solubility of 1,4-Dioxane-2,5-dimethanol in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the solubility characteristics of 1,4-Dioxane-2,5-dimethanol, a key consideration for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is fundamental to its application in synthesis, formulation, and biological studies. This document will delve into the physicochemical properties that govern its solubility, offer a predictive analysis of its behavior in various common laboratory solvents, and provide robust, step-by-step protocols for empirical solubility determination.

Understanding the Molecular Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₆H₁₂O₄, Molecular Weight: 148.16 g/mol ) possesses a unique combination of features that dictate its interaction with different solvents.[1]

  • Polarity and Hydrogen Bonding: The molecule contains a central 1,4-dioxane ring, which is a heterocyclic ether. The two hydroxymethyl (-CH₂OH) groups attached to this ring are the primary drivers of its polarity and hydrogen bonding capacity. With two hydroxyl groups, it can act as a hydrogen bond donor.[1] The oxygen atoms in the dioxane ring and the hydroxyl groups can also serve as hydrogen bond acceptors.[1] This dual capability for hydrogen bonding is a critical factor in its solubility in protic solvents.

  • LogP Value: The predicted octanol-water partition coefficient (XLogP3) for this compound is -1.5.[1] A negative LogP value indicates that the compound is hydrophilic, meaning it has a preference for the aqueous phase over an oily phase. This suggests good solubility in polar solvents.

Predicted Solubility in Common Solvents

While comprehensive, empirically determined quantitative solubility data for this compound is not widely available in published literature, we can predict its solubility based on the principle of "like dissolves like" and its known physicochemical properties. The following table provides a predictive summary. It is crucial to note that these are estimations, and for precise applications, experimental verification is strongly recommended.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble to SolubleThe presence of two hydroxyl groups allows for hydrogen bonding with water. However, the dioxane ring has some nonpolar character which may limit high solubility. One source describes it as insoluble in water, suggesting that while it is hydrophilic, its solubility may be limited.[2]
MethanolSolubleMethanol is a polar protic solvent that can engage in hydrogen bonding with the hydroxyl groups of the solute.
EthanolSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of this compound. A related compound, 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol, is noted to be soluble in ethanol.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of accepting hydrogen bonds and dissolving a wide range of organic compounds.[4]
AcetoneSolubleAcetone is a polar aprotic solvent that should effectively solvate the molecule. The related compound, 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol, is soluble in acetone.[3]
Ethyl AcetateModerately SolubleEthyl acetate is less polar than the aforementioned aprotic solvents, which may result in slightly lower, but still significant, solubility.
Nonpolar Dichloromethane (DCM)Sparingly Soluble to InsolubleThe significant polarity of this compound suggests it will have limited solubility in a nonpolar solvent like DCM.
Hexane/HeptaneInsolubleAs a highly nonpolar alkane, hexane is unlikely to effectively solvate the polar this compound molecule.

Experimental Determination of Solubility: Methodologies and Protocols

For drug development and other precise scientific applications, determining the exact solubility of a compound is a critical step. The following are established and reliable methods for this purpose.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves saturating a solvent with the solute over a sufficient period to reach equilibrium.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid 1. Add excess solid This compound to a vial add_solvent 2. Add a known volume of the chosen solvent prep_solid->add_solvent shake 3. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours add_solvent->shake centrifuge 4. Centrifuge or filter to separate undissolved solid shake->centrifuge quantify 5. Quantify the concentration of the dissolved compound in the supernatant/filtrate (e.g., via HPLC, UV-Vis) centrifuge->quantify calculate 6. Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

  • Preparation:

    • Add an excess amount of solid this compound to a glass vial. The excess is to ensure that the solution becomes saturated.

    • Pipette a precise volume of the desired solvent into the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).

    • Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation:

    • After equilibration, allow the vial to stand to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial and carefully collect the supernatant, or filter the solution using a syringe filter (e.g., 0.22 µm PTFE).

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the saturated solution and the standard solutions using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy to determine the concentration of the dissolved compound.

    • The determined concentration of the saturated solution is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Assessment

For earlier stages of drug discovery, a higher-throughput kinetic solubility assay can be employed. This method typically involves precipitating the compound from a DMSO stock solution into an aqueous buffer.

G cluster_prep Preparation cluster_addition Precipitation cluster_incubation Incubation & Measurement dmso_stock 1. Prepare a concentrated stock solution in DMSO (e.g., 10 mM) add_to_buffer 2. Add the DMSO stock to an aqueous buffer (e.g., PBS) dmso_stock->add_to_buffer incubate 3. Incubate for a short period (e.g., 1-2 hours) with shaking add_to_buffer->incubate measure 4. Measure the turbidity (nephelometry) or quantify the dissolved compound after filtration/centrifugation incubate->measure

Caption: A typical workflow for determining kinetic solubility.

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Addition to Buffer:

    • In a multi-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the final desired concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation and Measurement:

    • Seal the plate and incubate at a constant temperature with shaking for a defined period, usually 1 to 2 hours.

    • The formation of a precipitate indicates that the compound's solubility limit has been exceeded.

    • The amount of precipitate can be quantified by measuring the turbidity of the solution using a nephelometer. Alternatively, the plate can be centrifuged or filtered, and the concentration of the remaining dissolved compound in the supernatant/filtrate can be determined by HPLC or UV-Vis.

Conclusion

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

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An In-depth Technical Guide to 1,4-Dioxane-2,5-dimethanol: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,4-Dioxane-2,5-dimethanol, a versatile heterocyclic compound with significant potential in research and development, particularly within the pharmaceutical and materials science sectors. This document delves into the historical context of its parent scaffold, details its synthesis through established and emerging methodologies, explores its chemical and stereochemical properties, and discusses its current and potential applications. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this bifunctional building block.

Introduction: The Emergence of a Versatile Dioxane Scaffold

The 1,4-dioxane ring system, a six-membered heterocycle containing two opposing oxygen atoms, is a well-established motif in organic chemistry, often utilized as a solvent. However, the functionalization of this core structure has unlocked a diverse range of applications, transforming it from a passive medium to an active molecular building block. This compound, also known as 2,5-bis(hydroxymethyl)-1,4-dioxane, represents a particularly valuable derivative. Its two primary hydroxyl groups offer reactive handles for a variety of chemical transformations, making it an attractive component for polymerization and as a scaffold or linker in the design of complex molecules, including therapeutic agents. The stereochemistry at the C2 and C5 positions, giving rise to cis and trans diastereomers, adds another layer of complexity and opportunity for fine-tuning molecular architecture and biological activity.

Historical Context and Discovery

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of 1,4-dioxane chemistry. The parent 1,4-dioxane was first synthesized in 1863, but it was the development of methods for the cyclo-dimerization of three-carbon synthons that paved the way for derivatives like 2,5-disubstituted dioxanes.

Early work on the synthesis of substituted dioxanes often arose from the acid-catalyzed dehydration and ring closure of glycols or the dimerization of epoxides. These foundational reactions established the principles for forming the dioxane ring. The specific synthesis of 2,5-disubstituted dioxanes with functional handles like hydroxymethyl groups likely emerged from the desire to create more complex and useful molecules from simple, readily available starting materials. A key precursor, glycerol formal (a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane), derived from the condensation of glycerol and formaldehyde, has been identified as a viable starting material for the synthesis of this compound through acid-catalyzed dimerization. This approach highlights a strategic shift towards utilizing renewable feedstocks in chemical synthesis.

Chemical Properties and Stereochemistry

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular FormulaC₆H₁₂O₄
Molecular Weight148.16 g/mol
CAS Number14236-12-5
AppearanceWhite to off-white solid
Melting Point91 °C
SolubilityInsoluble in water

The presence of two stereocenters at the C2 and C5 positions gives rise to two diastereomers: cis and trans. The spatial arrangement of the hydroxymethyl groups relative to the plane of the dioxane ring significantly influences the molecule's overall shape, polarity, and how it interacts with other molecules or biological targets. The dioxane ring itself exists predominantly in a chair conformation. In the trans isomer, the two hydroxymethyl groups are on opposite sides of the ring, typically in a diequatorial orientation, which is generally the more thermodynamically stable conformation. In the cis isomer, the hydroxymethyl groups are on the same side of the ring, leading to one axial and one equatorial substituent in the chair conformation. The separation and stereochemical assignment of these isomers are critical for applications where specific three-dimensional orientations are required, such as in chiral ligands or asymmetrically active pharmaceutical ingredients.

stereoisomers cluster_trans trans-1,4-Dioxane-2,5-dimethanol cluster_cis cis-1,4-Dioxane-2,5-dimethanol trans_img trans_label (Diequatorial conformation) cis_img cis_label (Axial-equatorial conformation)

Caption: Chair conformations of trans and cis isomers.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the choice of method often dictated by the desired stereochemistry, scale, and available starting materials.

Acid-Catalyzed Dimerization of Glycerol Formal

This method represents a potentially sustainable route, utilizing a precursor derived from glycerol. The causality behind this experimental choice lies in the atom economy and the use of a renewable feedstock.

Experimental Protocol:

  • Reaction Setup: A solution of glycerol formal in a suitable solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or a strongly acidic ion-exchange resin (e.g., Amberlyst-15), is added to the reaction mixture. The use of a solid acid catalyst simplifies purification.

  • Reaction Conditions: The mixture is heated to reflux. The Dean-Stark trap is used to azeotropically remove water formed during the condensation reaction, which drives the equilibrium towards the formation of the dioxane product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solid acid catalyst is used, it is removed by filtration. The organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product, a mixture of cis and trans isomers, can be purified by column chromatography on silica gel or by recrystallization.

dimerization_workflow start Glycerol Formal step1 Dissolve in Toluene Add Acid Catalyst start->step1 step2 Reflux with Azeotropic Water Removal step1->step2 step3 Reaction Workup (Neutralization, Extraction) step2->step3 step4 Purification (Chromatography/Recrystallization) step3->step4 end cis/trans-1,4-Dioxane-2,5-dimethanol step4->end

Caption: Workflow for the synthesis of this compound.

Stereoselective Synthesis of Dioxane Derivatives

For applications in drug development, achieving stereochemical control is often paramount. While a direct stereoselective synthesis of this compound is not extensively detailed in the literature, methods for the asymmetric synthesis of related 2-substituted and 2,5-disubstituted 1,4-dioxanes provide a blueprint. For instance, the synthesis of enantiomerically pure (R)-2-hydroxymethyl-[1][2]dioxane has been reported, which can serve as a chiral starting material.[1]

The general strategy involves the use of chiral starting materials or chiral catalysts to induce stereoselectivity. For example, a chiral epoxide can undergo ring-opening with a diol, followed by an intramolecular cyclization to form the dioxane ring with defined stereochemistry.

Applications in Drug Development and Beyond

The bifunctional nature and defined stereochemistry of this compound make it a valuable scaffold in several areas.

Antiviral Agents

Research has shown that dioxane-based molecules can act as inhibitors of viral replication.[1] Specifically, solvent-derived dioxane molecules have been observed in the hydrophobic binding pocket of the Sindbis virus capsid protein.[1] This observation led to the rational design of dioxane-based antiviral agents. (R)-2-hydroxymethyl-[1][2]dioxane, a closely related precursor to this compound, was found to be an effective inhibitor of Sindbis virus replication.[1] This suggests that the 1,4-dioxane-2-methanol moiety can serve as a pharmacophore for targeting specific viral proteins.

antiviral_pathway Dioxane This compound Scaffold Pocket Hydrophobic Binding Pocket of Viral Protein Dioxane->Pocket Binds to Inhibition Inhibition of Viral Replication Pocket->Inhibition Leads to

Caption: Proposed mechanism of antiviral action.

Linkers in Drug Conjugates

The diol functionality of this compound makes it a candidate for use as a linker in antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs). The linker plays a critical role in the stability and release of the cytotoxic payload. The dioxane core can provide a balance of hydrophilicity and rigidity, which can influence the pharmacokinetic properties of the conjugate. The two hydroxyl groups can be differentially functionalized to attach to both the targeting moiety (antibody or peptide) and the drug.

Monomers for Biomedical Polymers

This compound can be used as a diol monomer in the synthesis of polyesters and polyurethanes for biomedical applications. The incorporation of the dioxane ring into the polymer backbone can impart unique properties, such as altered biodegradability, mechanical strength, and drug-eluting capabilities. For instance, its sulfur-containing analog, 1,4-dithiane-2,5-diol, has been used to synthesize aliphatic random copolyesters with potential biomedical applications, including anticancer and antimicrobial activity.[3]

Conclusion and Future Outlook

This compound is a versatile and valuable building block with a promising future in both medicinal chemistry and materials science. Its synthesis from renewable resources like glycerol highlights its potential as a sustainable chemical intermediate. While its application in antiviral drug discovery is an area of active research, its utility as a linker in drug conjugates and as a monomer for biocompatible polymers warrants further investigation. The development of more efficient and stereoselective synthetic routes will be crucial for unlocking the full potential of this intriguing molecule. As the demand for novel molecular scaffolds with tailored properties continues to grow, this compound is well-positioned to become an important tool in the arsenal of chemists and drug developers.

References

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Methodological & Application

Application Notes and Protocols: The Use of 1,4-Dioxane-2,5-dimethanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Bio-derived Monomer for Advanced Polymer Synthesis

In the ever-evolving landscape of polymer chemistry, the pursuit of novel monomers from renewable resources is a paramount objective for the development of sustainable and high-performance materials. 1,4-Dioxane-2,5-dimethanol, a diol featuring a central dioxane ring, presents a unique molecular architecture that holds significant promise for the synthesis of innovative polyesters and polyurethanes.[1][2][3] Its rigid heterocyclic structure is anticipated to impart enhanced thermal stability and mechanical properties to the resulting polymers, while its bifunctional nature allows for its incorporation into a variety of polymer backbones through established polymerization techniques.

These application notes provide a comprehensive guide for researchers and scientists interested in exploring the potential of this compound as a monomer. While direct and extensive literature on the polymerization of this specific diol is emerging, this guide consolidates established principles of polyester and polyurethane synthesis, offering detailed protocols and expert insights to facilitate its use in the laboratory. The methodologies presented herein are based on well-understood reaction mechanisms and are designed to serve as a robust starting point for the synthesis and characterization of novel polymers derived from this compound.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is fundamental to designing successful polymerization experiments.

PropertyValueSource
CAS Number 14236-12-5[3][4][5]
Molecular Formula C₆H₁₂O₄[3]
Molecular Weight 148.16 g/mol [3]
Appearance White to off-white powder[2]
Solubility Insoluble in water[1][2]

Application I: Synthesis of Novel Polyesters via Melt Polycondensation

Scientific Rationale: Melt polycondensation is a widely employed industrial method for synthesizing polyesters from diols and dicarboxylic acids.[6] This solvent-free approach is environmentally advantageous and often leads to high molecular weight polymers. The inclusion of the rigid this compound monomer into a polyester backbone is hypothesized to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting material compared to analogous aliphatic polyesters.

Experimental Workflow: Melt Polycondensation

melt_polycondensation cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_product Product Isolation & Characterization Monomer_1 This compound Mixing Charge Reactants & Catalyst into Reactor Monomer_1->Mixing Monomer_2 Dicarboxylic Acid (e.g., Adipic Acid, Succinic Acid) Monomer_2->Mixing Catalyst Catalyst (e.g., Ti(OBu)₄, Sn(Oct)₂) Catalyst->Mixing Esterification Esterification Stage (e.g., 180-220°C) Under N₂ Atmosphere Mixing->Esterification Heat Polycondensation Polycondensation Stage (e.g., 220-250°C) Under Vacuum Esterification->Polycondensation Apply Vacuum, Increase Temperature Isolation Cool and Isolate Polymer Polycondensation->Isolation Cool Characterization Characterize Polymer (GPC, DSC, TGA, NMR) Isolation->Characterization

Caption: Workflow for polyester synthesis via melt polycondensation.

Detailed Protocol: Synthesis of Poly(1,4-dioxane-2,5-diylmethylene succinate)

Materials:

  • This compound (1.00 eq)

  • Succinic acid (1.00 eq)[7][8]

  • Titanium(IV) butoxide (Ti(OBu)₄) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (0.05 - 0.1 mol%)

  • Nitrogen gas (high purity)

  • Methanol (for cleaning)

  • Chloroform or other suitable solvent for characterization

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and collection flask

  • Nitrogen inlet and outlet

  • High-vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Reactor Setup: Assemble the reaction apparatus and ensure all glassware is dry. A continuous flow of nitrogen should be established to maintain an inert atmosphere.

  • Charging Reactants: Charge the flask with equimolar amounts of this compound and succinic acid. Add the catalyst.

  • Esterification Stage:

    • Begin stirring and gradually heat the reaction mixture to 180-220°C.

    • Water will begin to distill from the reaction mixture as the esterification proceeds. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-4 hours.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg. This will facilitate the removal of the remaining water and drive the polymerization to completion.

    • A noticeable increase in the viscosity of the reaction mixture will be observed. Continue the reaction under high vacuum for an additional 2-4 hours.

  • Polymer Isolation:

    • Remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be removed from the flask once solidified. Depending on the properties of the polymer, it may be necessary to dissolve it in a suitable solvent for removal.

Expected Polymer Properties (Based on Analogous Systems):
PropertyExpected RangeRationale/Comparison
Number-Average Molecular Weight (Mn) 10,000 - 30,000 g/mol Typical for melt polycondensation of diols and diacids.[6]
Glass Transition Temperature (Tg) 40 - 80 °CThe rigid dioxane ring is expected to increase Tg compared to fully aliphatic polyesters like poly(butylene succinate) (Tg ≈ -32°C).
Melting Temperature (Tm) 150 - 220 °CThe ordered structure of the dioxane unit may lead to a higher melting point compared to polyesters with more flexible diols.
Thermal Decomposition Temperature (Td) > 300 °CPolyesters generally exhibit good thermal stability.

Application II: Synthesis of Novel Polyurethanes with this compound as a Chain Extender

Scientific Rationale: In polyurethane synthesis, chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to build high molecular weight polymers.[9][10] The structure of the chain extender significantly influences the properties of the final polyurethane. The use of this compound as a chain extender is anticipated to create well-defined hard segments within the polyurethane matrix, potentially leading to enhanced mechanical strength and thermal resistance.

Experimental Workflow: Two-Step Polyurethane Synthesis

polyurethane_synthesis cluster_prepolymer Prepolymer Formation cluster_chain_extension Chain Extension cluster_product_pu Product Isolation & Characterization Polyol Polyol (e.g., PCL, PTMEG) Prepolymer_Reaction React at 70-80°C Under N₂ Polyol->Prepolymer_Reaction Diisocyanate Diisocyanate (e.g., MDI, HDI) Diisocyanate->Prepolymer_Reaction Chain_Extension_Reaction Add Chain Extender to Prepolymer Solution Prepolymer_Reaction->Chain_Extension_Reaction Prepolymer Solution Chain_Extender This compound Chain_Extender->Chain_Extension_Reaction Isolation_PU Cast into Film & Cure Chain_Extension_Reaction->Isolation_PU Characterization_PU Characterize Polyurethane (FTIR, DMA, TGA, Tensile Testing) Isolation_PU->Characterization_PU

Caption: Workflow for two-step polyurethane synthesis.

Detailed Protocol: Synthesis of a Polyurethane with a this compound based Hard Segment

Materials:

  • Poly(caprolactone) diol (PCL, Mn = 2000 g/mol ) (1.00 eq)

  • 4,4'-Methylene diphenyl diisocyanate (MDI) (2.00 eq)

  • This compound (1.00 eq)

  • Dibutyltin dilaurate (DBTDL) (catalytic amount)

  • Dimethylformamide (DMF) or other suitable aprotic polar solvent (anhydrous)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

Procedure:

  • Prepolymer Synthesis:

    • Dry the PCL diol under vacuum at 80-100°C for several hours to remove any residual water.

    • In the reaction flask under a nitrogen atmosphere, dissolve the dried PCL diol in anhydrous DMF.

    • Add the MDI to the solution and heat the mixture to 70-80°C with stirring.

    • Allow the reaction to proceed for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • In a separate flask, dissolve the this compound in anhydrous DMF.

    • Add a catalytic amount of DBTDL to the prepolymer solution.

    • Slowly add the solution of this compound to the prepolymer solution via the dropping funnel over a period of 30 minutes.

    • A significant increase in viscosity will be observed. Continue stirring for an additional 1-2 hours at 70-80°C.

  • Polymer Isolation and Film Casting:

    • The resulting polyurethane solution can be cast onto a glass plate and dried in a vacuum oven at 60-80°C to remove the solvent and form a film.

    • The film can then be cured at a slightly elevated temperature (e.g., 100°C) for several hours to ensure complete reaction.

Expected Polymer Properties (Based on Analogous Systems):
PropertyExpected RangeRationale/Comparison
Tensile Strength 20 - 50 MPaThe rigid hard segments formed from this compound are expected to contribute to high tensile strength.
Elongation at Break 300 - 600 %Dependent on the soft segment content and molecular weight.
Hardness (Shore A) 70 - 90The hard segment content will be a primary determinant of hardness.
Glass Transition Temperature (Tg) of Soft Segment -60 to -40 °CPrimarily determined by the polyol used (e.g., PCL).
Glass Transition Temperature (Tg) of Hard Segment 80 - 150 °CThe rigidity of the dioxane ring may lead to a higher hard segment Tg compared to polyurethanes with linear aliphatic chain extenders.

Characterization of Polymers Derived from this compound

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and verify the incorporation of the this compound monomer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[6]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as ester or urethane linkages.

  • Mechanical Testing (for polyurethanes): To measure tensile strength, elongation at break, and modulus of the polymer films.

Conclusion and Future Outlook

This compound represents a promising, bio-inspired building block for the synthesis of novel polyesters and polyurethanes. The protocols and insights provided in these application notes offer a solid foundation for researchers to begin exploring the potential of this unique monomer. The anticipated enhancements in thermal and mechanical properties of polymers incorporating the dioxane moiety warrant further investigation and could lead to the development of new materials for a wide range of applications, from engineering plastics to advanced biomedical devices. Future work should focus on a systematic study of various dicarboxylic acids and diisocyanates in combination with this compound to create a library of new polymers with tailored properties.

References

  • Synthesis of Biodegradable and Biocompostable Polyesters. (2011). Retrieved from [Link]

  • Polyurethane synthesis for vascular application - PMC - NIH. (n.d.). Retrieved from [Link]

  • Tandem synthesis of alternating polyesters from renewable resources - PMC - NIH. (2011). Retrieved from [Link]

  • exploring sustainable biopolyesters: synthesis from 1,4-butanediol and aliphatic diacids. (2025). Retrieved from [Link]

  • 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)-, polymer with rel-(3R,6S) - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Polyurethane Elastomers - ResearchGate. (2025). Retrieved from [Link]

  • Polyurethane synthesis and classification - A mini-review. (n.d.). Retrieved from [Link]

  • Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane - MDPI. (2024). Retrieved from [Link]

  • Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). (n.d.). Retrieved from [Link]

  • Aliphatic polyesters based on 1,4‑butanediol and even numbered C4 - C20 dicarboxylic acids ‑ synthesis and properties including after surface treatment by VUV photo‑oxidation - ResearchGate. (n.d.). Retrieved from [Link]

  • Webinar: Polymer Search in Reaxys by Elsevier. (2022). Retrieved from [Link]

  • Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - PubMed Central. (2023). Retrieved from [Link]

  • This compound | C6H12O4 | CID 545145 - PubChem. (n.d.). Retrieved from [Link]

  • WO2010100390A1 - Catalytic polymerization method for 1,4-dioxane-2,5-diones, and corresponding polymers - Google Patents. (n.d.).
  • US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents. (n.d.).
  • 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- | C6H8O4 - PubChem. (n.d.). Retrieved from [Link]

  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid - ResearchGate. (2025). Retrieved from [Link]

  • Towards Greener Polymers: Poly(octamethylene itaconate-co-succinate) Synthesis Parameters - PMC - NIH. (2025). Retrieved from [Link]

  • Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran - MDPI. (n.d.). Retrieved from [Link]

  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • CAS No : 14236-12-5 | Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

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The Untapped Potential of 1,4-Dioxane-2,5-dimethanol: A Scaffold for Innovation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dioxane scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its conformational rigidity and ability to engage in hydrogen bonding. This application note explores the prospective utility of a specific, yet underutilized derivative: 1,4-Dioxane-2,5-dimethanol. Possessing a stereochemically defined core and two primary alcohol functionalities, this molecule represents a versatile building block for the synthesis of novel therapeutic agents. While direct applications in published literature are nascent, this guide provides a forward-looking perspective on its potential as a linker for bivalent ligands and PROTACs, and as a central scaffold for combinatorial library synthesis. We present detailed, chemically robust protocols for its functionalization, aiming to equip researchers with the foundational knowledge to harness this promising molecule in drug discovery programs.

Introduction: The Strategic Value of the 1,4-Dioxane Core

The 1,4-dioxane ring system is a recurring feature in a variety of bioactive molecules. Its appeal in drug design stems from several key characteristics:

  • Defined Three-Dimensional Structure: The chair-like conformation of the dioxane ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

  • Metabolic Stability: The ether linkages of the dioxane core are generally more resistant to metabolic degradation compared to more labile functionalities like esters.

  • Modulation of Physicochemical Properties: The two oxygen atoms act as hydrogen bond acceptors, influencing the solubility and pharmacokinetic profile of the parent molecule.

This compound, available as a mixture of cis and trans diastereomers, offers two reactive handles in the form of primary alcohols. This bifunctionality opens the door to a range of synthetic elaborations, positioning it as an ideal starting material for creating molecules with novel architectures and therapeutic functions.

Core Application: A Divalent Linker for Bivalent Ligands and PROTACs

The demand for molecules that can simultaneously engage two biological targets or bring a target protein into proximity with an E3 ligase has surged with the advent of bivalent ligands and Proteolysis Targeting Chimeras (PROTACs). The linker connecting the two active moieties is a critical determinant of the resulting molecule's efficacy.[1][2] The length, rigidity, and vector of the linker are paramount for achieving the desired biological outcome.[]

This compound is an exemplary candidate for a rigid linker scaffold. The defined stereochemistry of the cis and trans isomers allows for precise control over the distance and relative orientation of the two appended pharmacophores.

cluster_0 This compound as a Divalent Linker Scaffold 1,4-Dioxane -2,5-dimethanol P1 Pharmacophore 1 (e.g., Target Binder) Scaffold->P1 Linkage 1 (Ester, Ether, etc.) P2 Pharmacophore 2 (e.g., E3 Ligase Ligand) Scaffold->P2 Linkage 2 (Ester, Ether, etc.)

Caption: Conceptual diagram of this compound as a central scaffold.

Synthetic Protocols: Functionalization of this compound

The primary alcohol groups of this compound are amenable to a wide range of standard organic transformations. Below are two detailed, exemplary protocols for its derivatization via esterification and etherification.

Protocol 1: Synthesis of a Symmetrical Bivalent Ligand via Double Esterification

This protocol describes the coupling of two equivalents of a carboxylic acid-containing pharmacophore to the this compound scaffold.

Objective: To synthesize a symmetrical diester derivative for applications such as a bivalent receptor ligand.

Materials:

Reagent/MaterialPro-Tip
This compoundEnsure the starting material is dry, as residual water can quench the coupling reagent.
Carboxylic Acid Derivative (2.2 eq)The pharmacophore of interest.
HATU (2.2 eq)A highly efficient peptide coupling reagent for ester formation.
DIPEA (4.0 eq)A non-nucleophilic base to activate the carboxylic acid and neutralize the reaction.
Anhydrous DMFA polar aprotic solvent suitable for this type of coupling reaction.
Diethyl etherFor precipitation and washing of the product.
Saturated aq. NaHCO₃ solutionFor aqueous workup to remove acidic byproducts.
BrineFor final washing to remove residual water.
Anhydrous MgSO₄For drying the organic phase.
Silica GelFor purification by column chromatography.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid derivative (2.2 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (2.2 eq) and DIPEA (4.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Addition of Diol: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x).

    • Wash the organic layer with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diester product.

Rationale for Choices:

  • HATU/DIPEA: This combination is chosen for its high efficiency and mild reaction conditions, which are suitable for complex pharmacophores that may be sensitive to harsher reagents.[4]

  • DMF: Its high polarity helps in dissolving all reactants, which can be a challenge with structurally diverse pharmacophores.

Protocol 2: Synthesis of an Asymmetrical Diether via Stepwise Williamson Ether Synthesis

This protocol outlines a strategy for creating an asymmetrical diether, which is particularly relevant for PROTACs where two different ligands are required. This requires a two-step process involving monoprotection of the diol.

Start This compound Step1 Monoprotection (e.g., TBDMS-Cl) Start->Step1 Intermediate Mono-protected Diol Step1->Intermediate Step2 First Williamson Ether Synthesis (NaH, R1-Br) Intermediate->Step2 Intermediate2 Mono-ether Step2->Intermediate2 Step3 Deprotection (e.g., TBAF) Intermediate2->Step3 Intermediate3 Mono-ether Alcohol Step3->Intermediate3 Step4 Second Williamson Ether Synthesis (NaH, R2-Br) Intermediate3->Step4 Final Asymmetrical Diether Step4->Final

Caption: Workflow for the synthesis of an asymmetrical diether derivative.

Part A: Monoprotection

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add imidazole (1.1 eq) and TBDMS-Cl (1.05 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the formation of the mono-protected product.

  • Purify by column chromatography to isolate the mono-TBDMS protected diol.

Part B: Stepwise Etherification

  • First Etherification:

    • Dissolve the mono-protected diol (1.0 eq) in anhydrous THF.

    • Add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir for 30 minutes, then add the first alkyl halide (R1-X, 1.1 eq).

    • Allow the reaction to stir at room temperature or with gentle heating until completion.

    • Quench carefully with water and perform a standard extractive workup.

  • Deprotection:

    • Dissolve the purified mono-ether in THF.

    • Add TBAF (1.1 eq, 1M solution in THF).

    • Stir at room temperature until the TBDMS group is cleaved.

    • Purify to obtain the mono-ether alcohol intermediate.

  • Second Etherification:

    • Repeat the Williamson ether synthesis protocol with the mono-ether alcohol and the second alkyl halide (R2-X).[5][6]

    • Purify the final product by column chromatography.

Safety and Handling

While this compound itself does not have extensive toxicological data, the parent compound, 1,4-dioxane, is classified as a likely human carcinogen.[7] Therefore, it is prudent to handle this compound and its derivatives with appropriate safety precautions, including the use of a fume hood, gloves, and safety glasses. All waste should be disposed of in accordance with institutional and regulatory guidelines.

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, building block in medicinal chemistry. Its rigid, stereochemically defined core and bifunctional nature make it an ideal candidate for the rational design of bivalent ligands and PROTACs. The synthetic protocols outlined in this note provide a solid foundation for researchers to begin exploring the derivatization of this scaffold. Future work should focus on the synthesis of compound libraries based on this core and their evaluation in various biological assays to unlock the full therapeutic potential of this versatile molecule.

References

  • G. A. M. Kad et al. (2021). Synthesis and Biological Evaluation of Bivalent Ligands for the CB1 Receptor. ACS Omega.
  • D. B. Berkowitz et al. (2011). General Linker Diversification Approach to Bivalent Ligand Assembly: Generation of an Array of Ligands for the Cation-Independent Mannose 6-Phosphate Receptor. Journal of the American Chemical Society.
  • V. J. Hruby et al. (2012). Synthesis and evaluation of bivalent ligands for binding to the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters.
  • M. Gómez Autet. (2021). Molecular design of bivalent ligands for GPCRs. ddd-UAB.
  • G. L. Verdine et al. (2022). Development of ultra-high affinity bivalent ligands targeting the polo-like kinase 1. RSC Chemical Biology.
  • Chemistry Steps. Williamson Ether Synthesis.
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  • T. J. J. Müller et al. (2021). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules.
  • A. Ciulli et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • Wikipedia. Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • S. C. Taneja et al. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine.
  • Khan Academy. Williamson ether synthesis (video).
  • A. D. Hamilton et al. (2020). Scaffold hopping enables direct access to more potent PROTACs with in vivo activity.
  • Organic Chemistry Portal.
  • ChemicalBook. (2023). 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol.
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.
  • M. V. Ivanenkov et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery.
  • QSAR ANALYTICS. (2022). Esterification and its impact on the pharmaceutical industry.
  • Google Patents.
  • R. I. Troup et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • S. D. Richardson et al. (2009). Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process. Environmental Science & Technology.
  • Biosynth. This compound.
  • ResearchGate. (2010).
  • Wikipedia. 1,4-Dioxane.
  • PubChem. This compound.
  • BOC Sciences. CAS 62147-49-3 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol.
  • J. Mokhtari et al. (2023). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances.
  • CymitQuimica. 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol.

Sources

Application Notes & Protocols: The Use of C2-Symmetric Diols as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of asymmetric synthesis, where the selective creation of a single enantiomer is paramount, chiral auxiliaries remain a cornerstone strategy for controlling stereochemical outcomes.[1] A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. Among the vast arsenal of such auxiliaries, C2-symmetric diols represent a powerful class of molecules valued for their well-defined, rigid chiral environment.

This guide focuses on the principles and applications of using C2-symmetric diols as chiral auxiliaries, with a conceptual focus on structures like trans-1,4-Dioxane-2,5-dimethanol. Due to a scarcity of specific published protocols for this particular dioxane derivative, this document will use a well-established and mechanistically similar analogue—a C2-symmetric diol derived from tartaric acid—to provide detailed, field-proven protocols and in-depth mechanistic insights. The principles and workflows described herein are broadly applicable to researchers exploring the potential of related C2-symmetric diols.

Principle of Stereocontrol: The Chiral Acetal/Ketal Strategy

The fundamental strategy involves the covalent attachment of the C2-symmetric diol to a prochiral substrate containing a carbonyl or related functional group. This reaction, typically an acetalization or ketalization, generates a diastereomeric intermediate where the chiral auxiliary is covalently bound. The inherent C2 symmetry of the diol creates a rigid and predictable three-dimensional structure. This structure effectively shields one of the two prochiral faces of the reactive center (e.g., an enolate or a dienophile), forcing an incoming reagent to attack from the less sterically hindered face. This directed attack is the basis for the high diastereoselectivity observed in subsequent reactions.

The overall workflow for this strategy is depicted below.

G sub Prochiral Substrate (e.g., α,β-unsaturated ketone) intermediate Chiral Intermediate (Diastereomerically Pure Acetal) sub->intermediate Attachment aux Chiral Auxiliary (C2-Symmetric Diol) aux->intermediate reaction Diastereoselective Reaction (e.g., Diels-Alder, Aldol) intermediate->reaction product_aux Product-Auxiliary Adduct reaction->product_aux cleavage Auxiliary Cleavage (e.g., Hydrolysis) product_aux->cleavage product Enantiopure Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Figure 1: General workflow for asymmetric synthesis using a C2-symmetric diol auxiliary.

Synthesis of a Representative Chiral Auxiliary

A key advantage of many C2-symmetric diols is their accessibility from the chiral pool. For instance, the diol used in the following application note is readily synthesized from inexpensive L- or D-tartaric acid, making both enantiomeric forms of the auxiliary available for accessing either enantiomer of the final product.

Application Note: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful C-C bond-forming reaction that can create up to four new stereocenters. Controlling its stereochemical outcome is crucial for the synthesis of complex cyclic molecules. Chiral Lewis acids, formed in situ from a metal precursor and a chiral diol, are highly effective catalysts for this purpose.[2][3]

Principle

In this application, a chiral titanium-based Lewis acid is generated from the reaction of TiCl₂(Oi-Pr)₂ with a C2-symmetric diol. This chiral Lewis acid then coordinates to a dienophile, such as an N-acryloyloxazolidinone. The bulky ligands of the chiral diol create a sterically biased environment, forcing the diene (e.g., cyclopentadiene) to approach from one specific face of the dienophile, leading to high enantioselectivity in the resulting cycloadduct. The presence of molecular sieves is critical to scavenge water, which would otherwise deactivate the moisture-sensitive titanium catalyst.[2]

Detailed Experimental Protocol

The following protocol is adapted from the work of Narasaka et al. for the enantioselective Diels-Alder reaction between 3-acryloyl-1,3-oxazolidin-2-one and cyclopentadiene.[2][4]

Materials:

  • Chiral Diol (1,1,4,4-tetraphenyl-2,3-O-isopropylidene-L-threitol derivative)

  • Dichlorodiisopropoxytitanium (TiCl₂(Oi-Pr)₂)

  • Toluene (anhydrous)

  • 3-Acryloyl-1,3-oxazolidin-2-one

  • Cyclopentadiene (freshly cracked)

  • Molecular Sieves 4Å (activated)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add activated molecular sieves 4Å (200 mg).

    • Add 5 mL of anhydrous toluene, followed by the chiral diol (0.2 mmol).

    • Cool the suspension to 0 °C and add a 1 M solution of TiCl₂(Oi-Pr)₂ in toluene (0.2 mL, 0.2 mmol).

    • Stir the resulting mixture at room temperature for 1 hour. A deep red-brown solution indicates the formation of the chiral Lewis acid complex.

  • Diels-Alder Reaction:

    • Cool the catalyst mixture to -78 °C (dry ice/acetone bath).

    • Add a solution of 3-acryloyl-1,3-oxazolidin-2-one (1.0 mmol) in 2 mL of anhydrous toluene.

    • Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at -78 °C and monitor its progress by TLC (typically 3-6 hours).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and filter it through a pad of Celite to remove the titanium salts and molecular sieves.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Diels-Alder adduct.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be removed via saponification. Dissolve the adduct in a mixture of THF and water (4:1).

    • Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at 0 °C until the reaction is complete (monitored by TLC).

    • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate. The chiral diol auxiliary can often be recovered from the aqueous layer.

Expected Results

This protocol typically yields high chemical yields and excellent stereoselectivity. The specific outcomes depend on the substrates and precise conditions used.

DienophileDieneYield (%)endo/exo RatioEnantiomeric Excess (ee, %)
N-AcryloyloxazolidinoneCyclopentadiene92>99:194
N-CrotonoyloxazolidinoneCyclopentadiene8995:591

Table 1: Representative results for the asymmetric Diels-Alder reaction catalyzed by a chiral titanium-diol complex. Data adapted from Narasaka et al.[2]

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol originates from the well-defined transition state of the reaction. The chiral diol ligand, bound to the titanium center, creates a rigid C2-symmetric environment. The dienophile coordinates to the Lewis acidic titanium in a bidentate fashion via its carbonyl oxygens. This coordination fixes the conformation of the dienophile. As shown in Figure 2, one face of the dienophile is effectively blocked by one of the aryl groups of the diol ligand. Consequently, the incoming diene is forced to approach from the exposed, less sterically encumbered face, leading to the preferential formation of one enantiomer.

G cluster_TS Proposed Transition State dienophile Dienophile (Coordinated to Ti) Result Major Enantiomer Formed lewis_acid Chiral Lewis Acid (Ti-Diol Complex) lewis_acid->dienophile Binds & Activates blocking_group Steric Shielding (Aryl group from Diol) blocking_group->dienophile Blocks 'Top' Face diene Diene Approach (from unshielded face) diene->dienophile Endo Attack

Sources

experimental protocols for using 1,4-Dioxane-2,5-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Applications of 1,4-Dioxane-2,5-dimethanol

Abstract

This compound is a versatile, bifunctional chemical compound characterized by a stable 1,4-dioxane core flanked by two primary hydroxymethyl groups. This unique structure renders it an invaluable building block in contemporary chemical synthesis. Its primary utility is demonstrated in polymer chemistry, where it serves as a robust initiator for ring-opening polymerization (ROP) of cyclic esters and as a crosslinking agent for creating complex three-dimensional polymer networks. Furthermore, the inherent stereochemistry and reactive hydroxyl groups make it a valuable scaffold for the synthesis of complex molecules in medicinal chemistry and drug development. This guide provides a comprehensive overview of its properties, core applications, and detailed, field-proven experimental protocols for its effective use in a research setting.

Introduction and Physicochemical Profile

This compound, with CAS number 14236-12-5, is a white to off-white solid at room temperature.[1] The two primary alcohol functionalities are the key to its reactivity, allowing it to participate in reactions typical of diols, such as esterification, etherification, and urethane formation. Unlike its namesake, the solvent 1,4-dioxane, this compound is a solid and possesses a significantly different safety and application profile. Its low solubility in water necessitates the use of organic solvents for most reactions.[2][3]

PropertyValueSource
IUPAC Name [5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol[4]
CAS Number 14236-12-5[1][2][4]
Molecular Formula C₆H₁₂O₄[2][4]
Molecular Weight 148.16 g/mol [2][4]
Appearance White to Off-White Solid/Powder[1][3]
Melting Point 91 °C[2]
Storage Conditions 2-8°C, protected from moisture[1][2]

Core Application Areas and Underlying Mechanisms

The utility of this compound stems from its bifunctional nature, enabling its integration into larger molecular architectures.

Role in Ring-Opening Polymerization (ROP)

The most prominent application is its role as a diol initiator in the ROP of cyclic monomers, particularly lactones (e.g., ε-caprolactone) and lactides (e.g., L-lactide, D,L-lactide).

Causality: The hydroxyl groups, in the presence of a suitable catalyst such as Tin(II) 2-ethylhexanoate (Sn(Oct)₂), initiate polymerization by nucleophilically attacking the carbonyl carbon of the cyclic ester.[5] Because this compound has two initiating sites, the polymer chains grow outwards from both ends of the molecule. This results in the formation of linear polymers, typically ABA triblock copolymers or simple diols of the polymerized monomer, where the "B" block is the initiator core. This method provides excellent control over the final polymer's molecular weight, which can be predicted by the initial monomer-to-initiator ratio.

ROP_Mechanism cluster_reactants Reactants cluster_process Polymerization Process initiator This compound (HO-R-OH) initiation Initiation: Nucleophilic attack on monomer initiator->initiation monomer Cyclic Ester Monomer (e.g., Lactide) monomer->initiation propagation Propagation: Sequential monomer addition monomer->propagation consumed catalyst Catalyst (e.g., Sn(Oct)₂) catalyst->initiation activates initiation->propagation forms active center product Resulting Polymer (HO-Polymer-R-Polymer-OH) propagation->product leads to

ROP mechanism initiated by this compound.
Application as a Crosslinking or Chain-Extending Agent

The diol functionality allows this compound to act as a crosslinker or chain extender in polycondensation reactions.

Causality: When reacted with molecules containing two or more complementary functional groups (e.g., diisocyanates, diacyl chlorides, or dicarboxylic acids), it forms covalent bonds that link separate polymer chains together. In polyurethane synthesis, it reacts with diisocyanates to form urethane linkages. In polyester synthesis, it forms ester bonds. This creates a network structure that enhances the material's mechanical strength, thermal stability, and chemical resistance.

Crosslinking_Mechanism cluster_reaction Crosslinking Reaction diol This compound reaction_node Urethane Bond Formation diol->reaction_node diisocyanate Diisocyanate (OCN-R'-NCO) diisocyanate->reaction_node polymer_chain1 Polymer Chain A polymer_chain1->diisocyanate polymer_chain2 Polymer Chain B polymer_chain2->diisocyanate network Crosslinked Polymer Network reaction_node->network forms

Crosslinking action with a diisocyanate to form a network.

Safety and Handling

While specific, comprehensive safety data for this compound is not as widely published as for more common reagents, standard laboratory procedures for handling solid organic chemicals must be followed. It is critical not to conflate its safety profile with that of the solvent 1,4-dioxane (CAS 123-91-1), which is a highly flammable liquid and a suspected carcinogen.[6]

Core Precautionary Measures:

  • Consult SDS: Always obtain and read the Safety Data Sheet (SDS) provided by the supplier before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) to prevent degradation and moisture absorption.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for both synthesis and characterization.

Protocol 1: Synthesis of a Poly(D,L-lactide) Diol via ROP

This protocol details the synthesis of a low molecular weight poly(D,L-lactide) (PDLLA) terminated with hydroxyl groups, using this compound as the initiator. This material is a precursor for creating biodegradable block copolymers or networks.

A. Materials and Equipment

  • D,L-Lactide (recrystallized from ethyl acetate and dried under vacuum)

  • This compound

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Anhydrous Toluene

  • Methanol (for precipitation)

  • Schlenk flask and manifold (or glovebox)

  • Magnetic stirrer and heat block

  • Standard glassware

B. Experimental Workflow Diagram

Workflow_Protocol1 start Start drying 1. Dry Glassware & Reagents (Vacuum oven, 100°C) start->drying setup 2. Assemble Schlenk Flask under Argon/Nitrogen drying->setup charging 3. Charge Reagents (Lactide, Initiator, Toluene) setup->charging dissolving 4. Dissolve at 60°C charging->dissolving catalyst_add 5. Add Catalyst Solution (Sn(Oct)₂ in Toluene) dissolving->catalyst_add polymerization 6. Polymerize (130°C, 4-6 hours) catalyst_add->polymerization cooling 7. Cool to Room Temp polymerization->cooling precipitation 8. Precipitate in Cold Methanol cooling->precipitation filtration 9. Filter & Wash Polymer precipitation->filtration drying_final 10. Dry Polymer (Vacuum oven, 40°C) filtration->drying_final characterization 11. Characterize Product (NMR, GPC, FTIR) drying_final->characterization end End characterization->end

Workflow for the synthesis of a PDLLA diol.

C. Step-by-Step Procedure

  • Preparation (Causality: ROP is highly sensitive to water, which can act as a competing initiator and lead to poor molecular weight control. All steps must be performed under anhydrous conditions.)

    • Dry all glassware in an oven at >100°C overnight and cool under a stream of dry argon or nitrogen.

    • Ensure D,L-lactide and this compound are thoroughly dried under vacuum.

  • Reaction Setup

    • In a dry Schlenk flask under an inert atmosphere, add D,L-Lactide (e.g., 5.0 g) and this compound. The amount of initiator determines the target molecular weight (e.g., for a target Mn of 2000 g/mol , use ~0.37 g).

    • Add anhydrous toluene (e.g., 15 mL) to dissolve the reactants.

    • Stir the mixture at 60°C until all solids are dissolved.

  • Initiation

    • Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 100 mg/mL).

    • Using a dry syringe, inject the required amount of catalyst solution into the reaction flask. A monomer-to-catalyst ratio of 2000:1 to 5000:1 is typical.

  • Polymerization

    • Immerse the flask in a preheated oil bath at 130°C.

    • Allow the reaction to proceed with vigorous stirring for 4-6 hours. The solution will become noticeably more viscous.

  • Purification

    • Remove the flask from the heat and allow it to cool to room temperature.

    • Dissolve the viscous polymer solution in a minimal amount of dichloromethane (CH₂Cl₂).

    • Slowly pour the polymer solution into a beaker of cold, rapidly stirring methanol (at least 10x the volume of the CH₂Cl₂ solution).

    • The polymer will precipitate as a white, sticky solid.

    • Decant the methanol and wash the polymer two more times with fresh methanol.

  • Drying

    • Collect the polymer and dry it in a vacuum oven at 40°C for 24-48 hours until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polymer

This protocol outlines the standard analytical techniques to validate the successful synthesis of the target PDLLA diol.

A. ¹H NMR Spectroscopy (for Structure and Conversion)

  • Dissolve ~10 mg of the dried polymer in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Expected Result: The spectrum should show characteristic peaks for the PDLLA backbone (a quartet at ~5.15 ppm and a doublet at ~1.57 ppm). The absence of the lactide monomer peak (~5.03 ppm) indicates high conversion. Signals from the initiator core should be visible, confirming its incorporation.

B. Gel Permeation Chromatography (GPC) (for Molecular Weight and Polydispersity)

  • Prepare a solution of the polymer in a suitable solvent (e.g., THF or CHCl₃) at a concentration of ~2-3 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

  • Analyze using a GPC system calibrated with polystyrene standards.

  • Expected Result: A monomodal and relatively narrow peak. The number-average molecular weight (Mn) should be close to the theoretical value calculated from the monomer/initiator ratio. The polydispersity index (PDI = Mw/Mn) should ideally be below 1.5, indicating a controlled polymerization.

AnalysisExpected OutcomeRationale
Appearance White, solid polymerSuccessful polymerization and precipitation.
¹H NMR PDLLA peaks present, monomer peak absentConfirms chemical structure and high monomer conversion.
GPC Mn near theoretical, PDI < 1.5Demonstrates a controlled polymerization process.
FTIR Strong C=O stretch (~1750 cm⁻¹), broad O-H stretch (~3500 cm⁻¹)Confirms ester formation and presence of terminal hydroxyl groups.

Troubleshooting

  • Problem: Final molecular weight is much lower than theoretical, and/or PDI is high (>2.0).

    • Probable Cause: Presence of moisture or other impurities acting as uncontrolled initiators.

    • Solution: Ensure rigorous drying of all reagents and glassware. Purify monomers and solvents immediately before use.

  • Problem: Low monomer conversion.

    • Probable Cause: Insufficient reaction time, low temperature, or deactivated catalyst.

    • Solution: Increase polymerization time or temperature moderately. Verify the activity of the catalyst; use a fresh batch if necessary.

Conclusion

This compound is a highly effective and versatile reagent for researchers in materials science and medicinal chemistry. Its primary utility as a bifunctional initiator for ring-opening polymerization allows for the precise synthesis of well-defined polymers. By understanding the core mechanisms and adhering to meticulous, anhydrous experimental techniques, scientists can leverage this compound to develop novel biodegradable materials, advanced polymer architectures, and complex molecular scaffolds for drug discovery.

References

  • This compound | C6H12O4 | CID 545145 . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 1,4-Dioxane . Carl ROTH. [Link]

  • CAS No : 14236-12-5 | Product Name : this compound . Pharmaffiliates. [Link]

Sources

Application Notes and Protocols for the Polymerization of 1,4-Dioxane-2,5-dimethanol with Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring a Novel Bio-derived Monomer for Advanced Polyesters

The field of polymer chemistry is in a continuous search for novel monomers that can impart unique properties to materials, particularly those derived from renewable resources. 1,4-Dioxane-2,5-dimethanol stands as a promising, yet underexplored, diol monomer for the synthesis of new polyesters. Its structure, featuring a central dioxane ring, suggests the potential for creating polymers with a distinct combination of properties. The ether linkages within the dioxane moiety are expected to enhance chain flexibility and potentially influence the polymer's hydrophilicity and degradation profile. This could be of significant interest for applications in drug delivery and biomedical devices, where tailored material properties are paramount.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polyesters via the polymerization of this compound with various dicarboxylic acids. While specific literature on this particular polymerization is limited, this guide is built upon the well-established principles of polyester chemistry and draws analogies from structurally similar diols, such as 1,4-cyclohexanedimethanol (CHDM). The protocols and insights provided herein are designed to serve as a robust starting point for the exploration of this novel class of polyesters.

The Chemistry of Polycondensation: A Mechanistic Overview

The synthesis of polyesters from a diol and a dicarboxylic acid is a classic example of step-growth polymerization, specifically a polycondensation reaction. The fundamental reaction is an esterification, where a carboxylic acid group reacts with a hydroxyl group to form an ester linkage and a molecule of water as a byproduct. To achieve high molecular weight polymers, this water must be efficiently removed to drive the equilibrium towards the product side.

The polymerization process is typically carried out in two stages:

  • Esterification: In the initial stage, the monomers react to form low molecular weight oligomers. This is often conducted at moderate temperatures (150-200°C) under an inert atmosphere to prevent oxidation.

  • Polycondensation: In the second stage, the temperature is increased, and a high vacuum is applied to facilitate the removal of the water byproduct and promote the linking of oligomers into long polymer chains. This stage is crucial for building high molecular weight polymers.

The reaction is generally catalyzed by an acid or a metal-based catalyst. Common catalysts include organometallic compounds based on tin, titanium, or antimony, as well as protonic acids like p-toluenesulfonic acid. The choice of catalyst can influence the reaction rate, side reactions, and the final properties of the polymer.

Proposed Experimental Workflow

Below is a diagram illustrating the general workflow for the synthesis and characterization of polyesters from this compound and a dicarboxylic acid.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomers 1. Monomer Preparation - this compound - Dicarboxylic Acid - Catalyst Reactor 2. Reactor Charging - Inert Atmosphere (N2) - Stoichiometric Ratio Monomers->Reactor Esterification 3. Esterification - 160-200°C - Water Removal Reactor->Esterification Polycondensation 4. Polycondensation - 220-260°C - High Vacuum Esterification->Polycondensation Polymer 5. Polymer Extrusion & Cooling Polycondensation->Polymer Structural 6. Structural Analysis - NMR - FTIR Polymer->Structural MolecularWeight 7. Molecular Weight - GPC Polymer->MolecularWeight Thermal 8. Thermal Properties - DSC - TGA Polymer->Thermal Mechanical 9. Mechanical Testing - Tensile Analysis Polymer->Mechanical

Application Notes and Protocols: 1,4-Dioxane-2,5-dimethanol as a Versatile Crosslinking Agent for Advanced Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: Unveiling the Potential of a Novel Bifunctional Crosslinker

In the pursuit of advanced polymeric materials with tailored properties for applications ranging from controlled drug release to high-performance coatings, the role of the crosslinking agent is paramount. 1,4-Dioxane-2,5-dimethanol, a bifunctional diol, emerges as a compelling candidate for creating three-dimensional polymer networks with unique characteristics. Its heterocyclic dioxane core can impart a degree of rigidity and hydrophilicity to the polymer backbone, while the two primary hydroxyl groups offer reactive sites for covalent bond formation with a variety of polymer functionalities.

This document provides a comprehensive technical guide on the application of this compound as a crosslinking agent. We will explore its chemical properties, delve into the mechanisms of crosslinking, and provide detailed, actionable protocols for its use with common polymer systems, including polyesters, polyurethanes, and epoxy resins. Furthermore, we will outline the essential analytical techniques for characterizing the resulting crosslinked polymers.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueSource
Chemical Formula C₆H₁₂O₄[1]
Molecular Weight 148.16 g/mol [1]
IUPAC Name [5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol[1]
CAS Number 14236-12-5[1]
Appearance White to off-white crystalline powder
Melting Point 91 °C
Solubility Soluble in water and polar organic solvents

Mechanism of Crosslinking: A Tale of Two Hydroxyls

The crosslinking capabilities of this compound stem from the reactivity of its two primary hydroxyl (-OH) groups. These groups can participate in several fundamental chemical reactions to form stable covalent bonds with polymer chains, effectively creating a robust three-dimensional network. The primary mechanisms include:

  • Esterification: In the presence of polymers containing carboxylic acid or acyl halide functionalities, this compound can form ester linkages. This reaction is typically catalyzed by an acid and results in the formation of a polyester network.

  • Urethane Formation: When reacted with polymers or prepolymers containing isocyanate groups, the hydroxyl groups of this compound form urethane linkages. This is a common method for producing crosslinked polyurethanes.

  • Etherification: The hydroxyl groups can react with electrophilic sites on a polymer, such as epoxy groups, to form ether bonds. This is a key mechanism in the curing of epoxy resins.

The choice of reaction conditions, including catalyst, temperature, and solvent, will significantly influence the rate and extent of the crosslinking reaction.

Experimental Protocols

The following protocols are designed to be starting points for researchers and can be optimized based on the specific polymer and desired final properties.

Protocol 1: Crosslinking of a Carboxyl-Terminated Polyester

This protocol describes the crosslinking of a polyester with carboxylic acid end groups using this compound via an acid-catalyzed esterification reaction.

Materials:

  • Carboxyl-terminated polyester (e.g., poly(lactic-co-glycolic acid), PLGA)

  • This compound

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Anhydrous 1,4-dioxane or other suitable high-boiling point solvent

  • Nitrogen gas supply

Procedure:

  • Dissolution: Dissolve the carboxyl-terminated polyester in anhydrous 1,4-dioxane to a concentration of 10-20% (w/v) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add this compound to the solution. The molar ratio of hydroxyl groups on the crosslinker to the carboxyl groups on the polyester can be varied (e.g., 1:2, 1:1, 2:1) to control the crosslinking density.

  • Catalyst Addition: Add the acid catalyst (e.g., 0.1-0.5 mol% relative to the carboxyl groups).

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) under a nitrogen atmosphere. The reaction time will vary depending on the polyester and desired degree of crosslinking but can range from 4 to 24 hours.

  • Purification: After cooling to room temperature, precipitate the crosslinked polymer by pouring the reaction mixture into a non-solvent such as cold methanol or water.

  • Drying: Collect the precipitate by filtration and dry it under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.

Workflow for Polyester Crosslinking:

Polyester_Crosslinking A Dissolve Polyester in 1,4-Dioxane B Add this compound & PTSA Catalyst A->B Reagents C Reflux under N2 (4-24 hours) B->C Reaction D Precipitate in Non-solvent C->D Purification E Filter and Dry under Vacuum D->E Isolation Polyurethane_Crosslinking cluster_0 Prepolymer Synthesis cluster_1 Crosslinking cluster_2 Final Product A React Polyol with excess Diisocyanate B Add this compound Solution A->B C Add DBTDL Catalyst B->C D Cure at 70-80°C C->D E Cast and Post-Cure D->E

Caption: Polyurethane crosslinking workflow.

Protocol 3: Curing of an Epoxy Resin

This protocol details the use of this compound as a co-curing agent for an epoxy resin, in conjunction with a primary amine curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Primary amine curing agent (e.g., isophorone diamine, IPDA)

  • This compound

  • Optional: Tertiary amine catalyst (e.g., benzyldimethylamine)

Procedure:

  • Mixing: In a suitable container, thoroughly mix the epoxy resin with this compound at a predetermined weight ratio. The diol can act as a reactive diluent and will be incorporated into the network.

  • Curing Agent Addition: Add the primary amine curing agent to the epoxy/diol mixture. The stoichiometric amount of the amine should be calculated based on the epoxy equivalent weight of the resin.

  • Catalyst Addition (Optional): For accelerating the cure, a small amount of a tertiary amine catalyst can be added (e.g., 0.1-1 phr).

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Cure the mixture in a mold according to a suitable curing schedule. A typical schedule might be 2 hours at 80 °C followed by 3 hours at 150 °C. The exact schedule will depend on the specific resin and curing agents used.

Characterization of Crosslinked Polymers

A suite of analytical techniques is essential to confirm the successful crosslinking and to determine the properties of the resulting polymer network. [2][3][4]

Analytical Technique Information Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the formation of new chemical bonds (e.g., ester, urethane, ether linkages) and the disappearance of reactive functional groups (e.g., -OH, -COOH, -NCO).
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the chemical structure of the crosslinked polymer, including the degree of crosslinking. Solid-state NMR is particularly useful for insoluble networks.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which typically increases with increasing crosslink density. It can also be used to study curing kinetics.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the crosslinked polymer. Increased thermal stability is often observed upon crosslinking.
Swellability Test Determination of the swelling ratio in a suitable solvent, which is inversely proportional to the crosslink density.

| Mechanical Testing | Measurement of properties such as tensile strength, modulus, and elongation at break to evaluate the impact of crosslinking on the mechanical performance of the polymer. |

Logical Relationship of Characterization Techniques:

Characterization_Logic Crosslinking Crosslinking Event FTIR FTIR (Bond Formation) Crosslinking->FTIR NMR NMR (Structural Confirmation) Crosslinking->NMR TGA TGA (Thermal Stability) Crosslinking->TGA Swell Swellability (Network Integrity) Crosslinking->Swell Mech Mechanical Testing (Performance) Crosslinking->Mech DSC DSC (Tg Increase) FTIR->DSC NMR->DSC

Caption: Characterization logic flow.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound presents a promising avenue for the development of novel crosslinked polymers. Its bifunctional nature allows for its incorporation into a variety of polymer systems, offering the potential to tune material properties for specific applications. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile crosslinking agent.

References

  • Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. ACS Polymers Au, 2021.
  • Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxid
  • Biocompatible crosslinked polymers.
  • Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxid
  • Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxid
  • Diester and diol transesterification polymeris
  • Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Polymer Bulletin, 2021.
  • Crosslinking agent, crosslinked polymer and their uses.
  • Cross-Linking of Sugar-Derived Polyethers and Boronic Acids for Renewable, Self-Healing, and Single-Ion Conducting Organogel Polymer Electrolytes. Biomacromolecules, 2018.
  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5-hydroxymethyl furfural and hydrogen
  • Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. ACS Polymers Au, 2021.
  • Synthesis of rigid biobased polyesters: Overcoming the low reactivity of secondary diols in polyester synthesis. University of Amsterdam, 2022.
  • Cross-linkable polymer dispersions, method for the production thereof and use thereof.
  • Synthesis, Chemical Structure and Properties of Crosslinked Poly(esterurethanes) Based on Unsaturated Oligo(alkyleneester)diols.
  • The effect of polar solvents on the synthesis of poly(urethane–urea–siloxane)s. Journal of the Serbian Chemical Society, 2014.
  • Thermogravimetric analysis of cross-linked polymers with glass transition (Tg) and the decomposition (TDecomp) temperatures' indicators, (Top) TGA-Thermograms and (bottom) DSC-Thermograms. Journal of Environmental Chemical Engineering, 2019.
  • Polyurethane synthesis for vascular application.
  • Crosslinked polymer compositions and methods for their use.
  • Cross-linkable polymeric compositions.
  • Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. Organic Letters, 2019.
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  • Synthesis of Polyurethanes and Study of Their Surface Morphology.
  • Which is the best procedure to synthesize polyurethane in solution?.
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  • 1,4-Bis(hydroxymethyl)-cyclohexane. Merck Millipore.
  • 1,4-Bis(hydroxymethyl)-cyclohexane (mixture of cis- and trans-isomers) for synthesis. Sigma-Aldrich.
  • 1,4-Bis(hydroxymethyl)-cyclohexane (mixture of cis- and trans-isomers) for synthesis. Sigma-Aldrich.
  • Novel Cross-Linking Mechanism with Diol Type Cross-Linkers, to Prepare PAA Microgels via Precipitation Polymerization Method. Iranian Polymer Journal, 2011.
  • Chain extension of polyesters PET and PBT with two new diimidodiepoxides. II. Journal of Polymer Science Part A: Polymer Chemistry, 1996.
  • Use of 2,5-dimethyl-2,5-hexane diamine as a curing agent for epoxy resins.
  • Direct Synthesis of Polyesterether from Ethylene Glycol.
  • Influences of Different Chain extenders on Performance of UV curable Polyurethane. Journal of Adhesion, 2011.
  • Chain extenders for polyesters. VI. Properties of the polyesters chain‐extended by 2,2′‐bis(4H‐3,1‐benzoxazin‐4‐one). Journal of Applied Polymer Science, 1996.
  • PMDA vs Epoxy Chain Extenders: A Comprehensive Comparison for Polyester Modific
  • 1,4-Bis(hidroximetil)-ciclohexano. Merck Millipore.
  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society Open Science, 2018.
  • Process for producing 2,5-dihydroxy-1,4-dioxane.

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Application Notes & Protocols: The Strategic Use of 1,4-Dioxane-2,5-dimethanol in the Synthesis of Conformationally Rigid Crown Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Crown ethers are a seminal class of macrocyclic polyethers renowned for their ability to selectively bind cations, a property governed by the size of their central cavity.[1][2] The incorporation of rigid structural units into the crown ether framework is a key strategy for pre-organizing the ligand, enhancing binding affinity and selectivity. This guide provides a detailed exploration of 1,4-dioxane-2,5-dimethanol as a valuable chiral building block for synthesizing novel, conformationally constrained crown ethers. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a robust experimental protocol, and discuss the causality behind key procedural choices, offering researchers a comprehensive resource for developing advanced host-guest systems.

Introduction: The Rationale for a Rigid Building Block

The quintessential feature of a crown ether is its central, electron-rich cavity formed by ether oxygen atoms, which chelates cations that have a compatible ionic radius.[1] The stability of the resulting host-guest complex is largely dictated by the "size-fit" relationship and the conformational arrangement of the macrocycle.[1] While simple oligo(ethylene glycol) based crowns are conformationally flexible, introducing rigid subunits can pre-organize the macrocycle into a conformation more amenable to cation binding, thereby reducing the entropic penalty of complexation.

This compound (PubChem CID: 545145) is an excellent candidate for this purpose.[3] It possesses several advantageous features:

  • Inherent Rigidity: The chair-like conformation of the dioxane ring introduces a significant degree of structural pre-organization.

  • Defined Stereochemistry: As a chiral diol, it allows for the synthesis of chiral crown ethers, which are crucial for applications in enantioselective recognition and catalysis.[1]

  • Divergent Synthesis: The two primary hydroxyl groups serve as ideal handles for cyclization reactions, most notably the Williamson ether synthesis.

This guide focuses on leveraging these properties through a detailed examination of the Williamson ether synthesis, a cornerstone of crown ether chemistry.[4]

The Synthetic Cornerstone: Williamson Ether Synthesis & The Template Effect

The Williamson ether synthesis is a powerful and versatile method for forming ether linkages. In the context of crown ether synthesis, it involves the reaction of a dialkoxide (generated from a diol) with a di-electrophile, such as an alkyl dihalide or ditosylate, in an S_N2 reaction.

A critical challenge in synthesizing macrocycles is suppressing the competing intermolecular polymerization reaction. The key to favoring the desired intramolecular cyclization is the "template effect" .[5] By using an alkali metal base (e.g., KOH, NaH, K₂CO₃), the corresponding cation can act as a template. It coordinates with the oxygen atoms of the acyclic precursor, organizing it into a pseudo-cyclic conformation that brings the reactive ends into proximity, thus promoting cyclization.[1][5] The choice of cation is paramount, as its size should match the cavity of the target crown ether (e.g., K⁺ for 18-crown-6, Na⁺ for 15-crown-5).[5]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Cyclization (Template Assisted) Diol R-(OH)₂ (this compound) Dialkoxide R-(O⁻ K⁺)₂ (Dialkoxide) Diol->Dialkoxide + 2 KH - 2 H₂ Base Base (e.g., KH) Dialkoxide_2 R-(O⁻ K⁺)₂ Linker L-(OTs)₂ (Ditosylate Linker) TransitionState [K⁺-templated Transition State] Linker->TransitionState Dialkoxide_2->TransitionState CrownEther Cyclic Crown Ether TransitionState->CrownEther Intramolecular SN2 Attack

Caption: General mechanism of template-assisted Williamson ether synthesis.

Experimental Protocol: Synthesis of a Dioxane-Fused 18-Crown-6 Analogue

This protocol details the synthesis of a novel 18-membered crown ether incorporating the this compound unit. The reaction couples the diol with tetraethylene glycol di-p-toluenesulfonate. The potassium cation from the base (potassium tert-butoxide) serves as the template ion.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )StoichiometryAmount
This compoundC₆H₁₂O₄148.161.0 eq1.48 g (10 mmol)
Potassium tert-butoxide (KOtBu)C₄H₉KO112.212.2 eq2.47 g (22 mmol)
Tetraethylene glycol di-p-toluenesulfonateC₂₂H₃₀O₈S₂502.601.0 eq5.03 g (10 mmol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O--750 mL
Dichloromethane (DCM)CH₂Cl₂--For extraction
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄--For drying
Silica GelSiO₂--For chromatography
Step-by-Step Methodology

Critical Consideration: High Dilution To maximize the yield of the cyclic monomer and prevent polymerization, this synthesis must be performed under high-dilution conditions. This is achieved by the slow, simultaneous addition of the two reactants to a large volume of solvent.

  • Apparatus Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and two syringe pumps fitted with 50 mL syringes.

  • Solvent Preparation: Add 500 mL of anhydrous THF to the reaction flask and initiate vigorous stirring.

  • Reactant Solutions:

    • Solution A: In a separate flask, dissolve 1.48 g (10 mmol) of this compound and 2.47 g (22 mmol) of potassium tert-butoxide in 125 mL of anhydrous THF. Draw this solution into one of the 50 mL syringes. Note: The base is added with the diol to form the dialkoxide in situ.

    • Solution B: In another flask, dissolve 5.03 g (10 mmol) of tetraethylene glycol di-p-toluenesulfonate in 125 mL of anhydrous THF. Draw this solution into the second 50 mL syringe.

  • Cyclization Reaction: Begin the slow, simultaneous addition of Solution A and Solution B to the vigorously stirred THF in the reaction flask via the syringe pumps over a period of 8-10 hours.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for an additional 12-18 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the precipitated potassium tosylate and other salts.

    • Evaporate the THF from the filtrate under reduced pressure.

    • Dissolve the resulting crude oil in 150 mL of dichloromethane (DCM).

    • Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[6]

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure crown ether.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and connectivity of the macrocycle. The ¹H NMR spectrum of 18-crown-6 itself is a sharp singlet at δ 3.56, and a similarly simple spectrum is expected for the ethylene glycol portions of the new macrocycle.[6]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • Infrared (IR) Spectroscopy: To verify the presence of C-O-C ether linkages and the absence of O-H stretches from the starting diol.

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_A Prepare Solution A: Diol + KOtBu in THF reaction High-Dilution Addition (8-10 hours) prep_A->reaction prep_B Prepare Solution B: Ditosylate in THF prep_B->reaction reflux Reflux (12-18 hours) reaction->reflux filter Filter Salts reflux->filter evaporate Evaporate Solvent filter->evaporate extract DCM Extraction & Wash evaporate->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Pure Crown Ether

Caption: Experimental workflow for the synthesis of dioxane-fused crown ether.

Applications and Future Directions

Crown ethers synthesized from this compound offer unique properties due to their conformational rigidity and chirality. Their potential applications are vast and significant for advanced chemical research:

  • Chiral Recognition: These macrocycles can be used as chiral selectors in chromatography or as hosts for the enantioselective recognition of chiral ammonium salts and other guests.[1]

  • Ion-Selective Sensors: The pre-organized cavity can lead to enhanced selectivity for specific metal ions, making them ideal candidates for use in ion-selective electrodes or optical sensors.[1][2]

  • Asymmetric Phase-Transfer Catalysis: As chiral ligands, they can facilitate asymmetric reactions by transporting reagents between aqueous and organic phases, inducing enantioselectivity in the product.[2][7][8]

The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of this promising class of structurally sophisticated crown ethers.

References

  • JETIR (June 2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research (JETIR), 6(6). Available at: [Link]

  • D'Alfonso, L., et al. (2020). Direct synthetic routes to functionalised crown ethers. National Institutes of Health (NIH). Available at: [Link]

  • GM Chemical (2020). Crown Ether And Its Application. Available at: [Link]

  • IIP Series (2022). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. Available at: [Link]

  • Gokel, G. W., et al. 18-CROWN-6. Organic Syntheses, Coll. Vol. 6, p.307 (1988); Vol. 57, p.30 (1977). Available at: [Link]

  • Ivy, S. N. (1995). SYNTHESIS OF CROWN AND LARIAT ETHER COMPOUNDS. Texas Tech University. Available at: [Link]

  • Fenichel, L., et al. (1988). SYNTHESIS AND APPLICATION OF CROWN ETHERS. Periodica Polytechnica Chemical Engineering, 32(1-3), pp. 121–129. Available at: [Link]

  • Kupai, J., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. MDPI. Available at: [Link]

  • Kupai, J., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. PubMed. Available at: [Link]

  • Gibson, H. W. (1996). Chapter II Crown Ethers. VTechWorks. Available at: [Link]

  • University of Calgary. Synthesis of Ether. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dioxane-2,5-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxane-2,5-dimethanol (also known as 2,5-bis(hydroxymethyl)-1,4-dioxane). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will move beyond simple procedural lists to explore the causality behind common experimental challenges, offering field-proven insights to help you achieve a successful and reproducible outcome.

The synthesis of this compound is fundamentally a cyclodimerization reaction. While appearing straightforward, the process is fraught with challenges, primarily the competition between the desired intramolecular cyclization and undesirable intermolecular polymerization, as well as the control of stereoisomerism. This guide provides a structured approach to troubleshooting these issues.

Core Synthesis Pathway: Acid-Catalyzed Dimerization of Glycidol

The most direct and common conceptual route to this compound is the acid-catalyzed dimerization of glycidol. Glycidol's bifunctional nature, containing both an epoxide and a primary alcohol, allows it to act as both an electrophile (at the protonated epoxide) and a nucleophile (at the hydroxyl group).[1][2]

The core mechanism involves two key steps:

  • Initial Dimerization: The hydroxyl group of one glycidol molecule performs a nucleophilic attack on the protonated epoxide of a second molecule, forming a linear dimer intermediate.

  • Intramolecular Cyclization: The terminal hydroxyl group of this linear dimer then attacks the second epoxide ring (which becomes protonated) in an intramolecular fashion to form the stable six-membered 1,4-dioxane ring.

G cluster_0 Step 1: Intermolecular Dimerization cluster_1 Step 2: Intramolecular Cyclization Glycidol_1 Glycidol (Molecule 1) Protonation Epoxide Protonation (H+ Catalyst) Glycidol_1->Protonation Glycidol_2 Glycidol (Molecule 2) Attack_1 Nucleophilic Attack (OH on Epoxide) Glycidol_2->Attack_1 Protonation->Attack_1 Dimer Linear Dimer Intermediate Attack_1->Dimer Dimer_2 Linear Dimer Intermediate Dimer->Dimer_2 Protonation_2 Epoxide Protonation (H+ Catalyst) Dimer_2->Protonation_2 Attack_2 Intramolecular Nucleophilic Attack Protonation_2->Attack_2 Product This compound (cis/trans mixture)

Caption: General reaction mechanism for this compound synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction yielded a thick, viscous oil or a solid polymer instead of the desired product. What went wrong?

Answer: This is the most common failure mode and points directly to uncontrolled intermolecular polymerization of glycidol.[1] The epoxide ring is susceptible to repeated ring-opening by the hydroxyl groups, leading to the formation of poly(glyceryl ether) chains instead of the desired cyclic dimer.

Causality:

  • High Catalyst Concentration: An excess of acid catalyst can lead to rapid, widespread protonation of epoxide rings, initiating multiple polymerization chains simultaneously before the dimerization-cyclization sequence can complete.

  • High Temperature: Elevated temperatures increase reaction rates indiscriminately. The activation energy for polymerization is often comparable to or lower than that for dimerization, meaning heat will accelerate the undesired pathway significantly.

  • High Reactant Concentration: Concentrated solutions favor intermolecular reactions (polymerization) over the intramolecular cyclization step. The final cyclization requires the linear dimer to adopt a specific conformation, which is statistically less likely at high concentrations where it is more likely to encounter another glycidol monomer.

Troubleshooting Protocol:

ProblemProbable Cause(s)Recommended Solution(s)
Polymer Formation 1. Catalyst concentration too high.2. Reaction temperature too high.3. High initial concentration of glycidol.1. Reduce Catalyst: Decrease the molar percentage of the acid catalyst. Start with a low loading and increase incrementally.2. Lower Temperature: Run the reaction at a lower temperature for a longer duration.3. Use High Dilution: Perform the reaction in a larger volume of an appropriate inert solvent (e.g., dioxane, toluene) to favor the intramolecular cyclization step.

Question 2: I obtained a product, but the yield is very low. How can I improve it?

Answer: Low yield, assuming polymerization is not the main issue, often stems from incomplete reaction, catalyst deactivation, or product loss during workup.

Causality:

  • Insufficient Catalyst: While excess catalyst causes polymerization, too little will result in a sluggish or incomplete reaction.

  • Presence of Water: Water can compete as a nucleophile, hydrolyzing the epoxide to glycerol. It can also solvate the catalyst, reducing its effectiveness. The starting glycidol and solvent must be scrupulously dry.

  • Sub-optimal Temperature: While high temperatures are detrimental, a temperature too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

G Start Low Yield Observed Polymer Is product a polymer? Start->Polymer TLC Does TLC/GC show unreacted glycidol? Polymer->TLC No Sol_Polymer See Q1: - Reduce Temp - Reduce [Catalyst] - Increase Dilution Polymer->Sol_Polymer Yes Sol_Incomplete Incomplete Reaction: - Increase reaction time - Check catalyst activity - Ensure anhydrous conditions TLC->Sol_Incomplete Yes Sol_Workup Workup Loss: - Optimize extraction pH - Avoid emulsions - Check product volatility TLC->Sol_Workup No

Caption: Troubleshooting decision tree for low product yield.

Troubleshooting Protocol:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the glycidol starting material. Do not stop the reaction until the starting material is gone.

  • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Use freshly distilled glycidol. Consider adding molecular sieves to the reaction mixture.

  • Optimize Temperature: Find a balance. Start at a low temperature (e.g., 0-25 °C) and slowly warm the reaction if the rate is too slow, while carefully monitoring for byproduct formation by TLC/GC.

Question 3: My NMR spectrum is complex. How do I confirm my product structure and determine the cis/trans isomer ratio?

Answer: The product, this compound, exists as a mixture of cis and trans diastereomers. Their spectra will be similar but distinct, particularly in the coupling constants and chemical shifts of the protons on the dioxane ring.

Causality & Analysis:

  • Symmetry: The trans isomer is centrosymmetric, leading to a simpler spectrum with chemically equivalent protons at the C2 and C5 positions. The cis isomer has a C2 plane of symmetry, resulting in a different set of equivalences and a more complex spectrum.

  • Proton NMR (¹H NMR):

    • Ring Protons (C2-H, C5-H): These methine protons are key. In the trans isomer, the proton will likely appear as a triplet of doublets (or a more complex multiplet) due to coupling with the adjacent ring methylene protons and the hydroxymethyl protons. In the cis isomer, the axial and equatorial protons on the ring methylene groups are non-equivalent, leading to more complex splitting patterns.

    • Hydroxymethyl Protons (-CH₂OH): These will appear as doublets (or more complex multiplets if coupled to the ring protons) and their chemical shift may differ slightly between isomers.

  • Carbon NMR (¹³C NMR): Due to symmetry, the trans isomer will show fewer signals than the cis isomer. Expect one signal for the C2/C5 carbons in the trans isomer and potentially two in the cis form, with similar logic applying to the ring methylene carbons.

Troubleshooting Protocol:

  • High-Field NMR: Obtain spectra on a high-field instrument (≥400 MHz) to resolve complex multiplets.

  • 2D NMR: Techniques like COSY (to see H-H correlations) and HSQC (to link protons to their attached carbons) are invaluable for definitive assignment.

  • Literature Comparison: While specific data for this exact compound is sparse, compare your spectra to those of other known 2,5-disubstituted 1,4-dioxanes.

Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst to use? A1: Lewis acids like Boron trifluoride etherate (BF₃·OEt₂) are often effective for epoxide ring-opening and dimerization.[3] Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid can also be used, but may require more careful control to prevent charring and polymerization.

Q2: How can I separate the cis and trans isomers? A2: Separation is challenging due to their similar physical properties.

  • Fractional Crystallization: This can be effective if one isomer is significantly less soluble than the other in a particular solvent system. This requires screening various solvents.

  • Column Chromatography: Careful column chromatography on silica gel can often separate the isomers. A non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) is a good starting point. The trans isomer, being more symmetrical and less polar, will typically elute first.[4]

Q3: Is the product stable? How should it be stored? A3: this compound is a relatively stable diol. However, like other ethers, it can potentially form peroxides over time upon exposure to air and light. It is a solid with a melting point of around 91°C.[5] For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and refrigerated (2-8°C).[5]

Q4: What safety precautions should I take when working with glycidol? A4: Glycidol is a reactive epoxide and should be handled with care in a well-ventilated fume hood. It is classified as an irritant and a potential carcinogen.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Appendix: Representative Experimental Protocol

This is a generalized protocol based on established principles of epoxide dimerization. It should be optimized for your specific laboratory conditions.

Objective: To synthesize this compound via the acid-catalyzed dimerization of glycidol.

Materials:

  • Glycidol (freshly distilled)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexane)

Procedure:

  • Setup: Under a nitrogen atmosphere, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Dilution: Charge the flask with anhydrous DCM (e.g., 200 mL for a 0.1 mol scale reaction). Cool the solvent to 0°C using an ice bath.

  • Catalyst Addition: Add a catalytic amount of BF₃·OEt₂ (e.g., 1-2 mol%) to the stirred solvent.

  • Substrate Addition: Dissolve freshly distilled glycidol (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the glycidol solution dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not rise above 5°C. The slow addition is critical to maintain high dilution and prevent polymerization.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or GC until the glycidol is consumed (typically 12-24 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add saturated NaHCO₃ solution to quench the catalyst. Stir for 15-20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude solid/oil mixture by flash column chromatography on silica gel or by fractional crystallization to separate the isomers and remove any oligomeric byproducts.

References

  • U.S. Patent No. 5,326,887. (1994).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation mechanism of 1,4-dioxane. [Link]

  • Organic Chemistry with Victor. (2023, November 29). Tricky Oxidation of a Diol to a Lactone. YouTube. [Link]

  • Thieme. (n.d.). Product Class 9: 1,4-Dioxanes. Science of Synthesis. [Link]

  • U.S. Patent Application No. 2015/0239858 A1. (2015).
  • National Center for Biotechnology Information. (n.d.). Nanocatalyst-Assisted Facile One-Pot Synthesis of Glycidol from Glycerol and Dimethyl Carbonate. PubMed Central. [Link]

  • U.S. Patent No. 3,880,925. (1975).
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,4-dioxane. Retrieved from [Link]

  • Biblioteka Nauki. (2010). Significance and use of glycidol. [Link]

  • Wikipedia. (n.d.). Glycidol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Organic Chemistry. (2007, September 24). Mechanism of Diol Cyclization. YouTube. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra in 1,4-dioxane/CCl4 mixture. [Link]

  • U.S. Patent No. 2,850,549. (1958).
  • NIST. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • WIPO Patent No. WO2002064582A1. (2002). Process for producing 2,5-dihydroxy-1,4-dioxane.

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Technical Support Center: Polymerization of 1,4-Dioxane-2,5-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 1,4-Dioxane-2,5-dimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this polymerization process. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you mitigate common side reactions and achieve your desired polymer characteristics.

Introduction

The polymerization of this compound is a versatile method for synthesizing polyethers and polyesters with a flexible dioxane backbone, making them attractive for various biomedical applications. However, the presence of both hydroxyl and ether functional groups introduces the potential for several side reactions that can affect the molecular weight, polydispersity, and structural integrity of the final polymer. This guide provides a comprehensive overview of these potential challenges and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: My polymerization of this compound is resulting in a low molecular weight polymer. What are the likely causes?

A1: Low molecular weight is a common issue and can stem from several factors. The most probable causes include:

  • Impurities in the monomer or solvent: Water is a significant chain-terminating agent in many polymerization reactions. Ensure your this compound and solvent are rigorously dried.

  • Non-stoichiometric amounts of co-monomers: If you are performing a co-polymerization, an imbalance in the stoichiometry of the reactive groups will limit chain growth.

  • Side reactions: Intramolecular cyclization or the formation of non-reactive end-groups can prematurely terminate polymerization.

  • Suboptimal reaction conditions: Inadequate temperature or reaction time may not be sufficient for the polymerization to proceed to high conversion.

Q2: I am observing a significant color change (yellowing or browning) in my polymer during the reaction. What could be the reason?

A2: Color changes are often indicative of degradation or side reactions. Potential causes include:

  • Thermal degradation: High reaction temperatures can lead to the decomposition of the polymer backbone. The thermal stability of 1,4-dioxane-based polymers can be a limiting factor, with degradation sometimes observed at temperatures above 180°C.[1]

  • Oxidation: The presence of oxygen can lead to the oxidation of the polymer, creating chromophoric groups. It is crucial to conduct the polymerization under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst-induced degradation: Some catalysts, particularly at high concentrations or temperatures, can promote side reactions that lead to colored byproducts.

Q3: My final polymer is insoluble, even in solvents that should be compatible. What might be happening?

A3: Insolubility is typically a sign of cross-linking. This can occur through several mechanisms:

  • Unintended reactions of the dioxane ring: While the primary reaction involves the dimethanol groups, the dioxane ring itself could potentially participate in side reactions leading to cross-linking, especially under harsh acidic or thermal conditions.

  • Reactions involving impurities: Certain impurities in the monomer could have more than two reactive functional groups, acting as cross-linking agents.

  • High catalyst concentration: Some catalysts can promote side reactions that lead to the formation of branched or cross-linked structures.

Troubleshooting Guide: Side Reactions in this compound Polymerization

Problem Observed Potential Cause(s) Suggested Solutions & Preventative Measures
Low Polymer Yield - Incomplete reaction. - Loss of product during purification. - Unzipping depolymerization.[1]- Increase reaction time or temperature cautiously. - Optimize the purification process (e.g., precipitation in a non-solvent). - For thermally sensitive polymers, consider lower reaction temperatures with a more active catalyst.
Broad Molecular Weight Distribution (High PDI) - Chain-transfer reactions. - Multiple active species due to impurities. - Slow initiation compared to propagation.- Purify monomer and solvent to remove chain-transfer agents. - Ensure a clean reaction setup and inert atmosphere. - Choose a catalyst and initiator system that provides controlled initiation.
Presence of Unexpected Peaks in NMR/IR Spectra - Formation of byproducts from side reactions. - Residual monomer or solvent. - Polymer degradation.- Analyze spectra for evidence of ether cleavage, oxidation (carbonyl groups), or cyclization byproducts. - Ensure complete removal of solvent and unreacted monomer during purification. - Re-evaluate reaction temperature and time to minimize degradation.
Gel Formation - Cross-linking reactions. - High concentration of a multifunctional impurity.- Reduce reaction temperature. - Lower catalyst concentration. - Thoroughly purify the monomer to remove any poly-functional impurities.

In-Depth Discussion of Key Side Reactions

Ring-Opening of the 1,4-Dioxane Moiety

While the intended polymerization occurs at the exocyclic methanol groups, the 1,4-dioxane ring is a cyclic ether that can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or Lewis acids.

Mechanism: Acid-catalyzed ring-opening involves the protonation of one of the ether oxygens, followed by nucleophilic attack from a hydroxyl group of another monomer or polymer chain. This can lead to branching and, in some cases, cross-linking.

Mitigation Strategies:

  • Catalyst Selection: Opt for catalysts that are less likely to promote ether cleavage. Organocatalysts, such as 4-dimethylaminopyridine (DMAP), have been successfully used for the ring-opening polymerization of related 1,4-dioxane-2,5-diones under mild conditions and may be suitable alternatives.[2]

  • Reaction Conditions: Employ moderate reaction temperatures and avoid excessively acidic conditions.

Intramolecular Cyclization

Growing polymer chains can undergo backbiting reactions, where a terminal hydroxyl group attacks an ester or ether linkage along the same chain, leading to the formation of a cyclic oligomer and chain termination.

Mechanism: This is a thermodynamically driven process, favored when stable 5- or 6-membered rings can be formed. The likelihood of this side reaction increases at higher temperatures and in dilute solutions.

Mitigation Strategies:

  • Concentration: Running the polymerization at higher monomer concentrations can favor intermolecular propagation over intramolecular cyclization.

  • Temperature Control: Lowering the reaction temperature can reduce the rate of backbiting reactions.

Thermal Degradation

The polyether backbone of the polymer derived from this compound can be susceptible to thermal degradation, especially at elevated temperatures required for some polycondensation reactions.

Mechanism: Thermal degradation can proceed through various mechanisms, including chain scission via pyrolysis, leading to a decrease in molecular weight and the formation of volatile byproducts. For similar poly(1,4-dioxan-2-one) systems, thermal decomposition can occur via unzipping depolymerization.[1]

Mitigation Strategies:

  • Temperature Optimization: Determine the optimal temperature that allows for efficient polymerization without significant degradation. Thermogravimetric analysis (TGA) of the desired polymer can help establish its thermal stability limits.

  • Use of Stabilizers: In some cases, the addition of thermal stabilizers can help to mitigate degradation.

Visualizing Polymerization and Side Reactions

The following diagram illustrates the desired polymerization pathway of this compound and highlights the potential for key side reactions.

PolymerizationPathways Monomer This compound Polymer Desired Linear Polymer Monomer->Polymer Polymerization (Desired Pathway) RingOpened Branched/Cross-linked Polymer (via Ring-Opening) Polymer->RingOpened Acid/Heat (Side Reaction) CyclicOligomer Cyclic Oligomers (Intramolecular Cyclization) Polymer->CyclicOligomer High Temp/Dilution (Side Reaction) Degraded Degradation Products (Chain Scission) Polymer->Degraded Excessive Heat (Side Reaction)

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Technical Support Center: Optimizing Reaction Conditions for 1,4-Dioxane-2,5-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,4-Dioxane-2,5-dimethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and analogous reactions. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.

Introduction to the Synthesis of this compound

This compound is a di-substituted dioxane derivative with applications as a building block in polymer chemistry and as a precursor for various fine chemicals. Its synthesis typically involves the acid-catalyzed dimerization of a three-carbon precursor, most plausibly glyceraldehyde or its isomer dihydroxyacetone. In aqueous solutions, glyceraldehyde can exist as a dimer, indicating its propensity to form such structures.[1] The reaction proceeds through the formation of hemiacetals, followed by dehydration to yield the stable dioxane ring.

The primary challenge in this synthesis is controlling the reaction to favor the desired 2,5-disubstituted product over other isomers and polymeric side products. This guide will walk you through the critical parameters and provide solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is yielding a complex mixture of products with a low yield of the desired this compound. How can I improve the selectivity?

Answer: Low selectivity is a frequent issue in acid-catalyzed reactions of polyfunctional molecules like glyceraldehyde. The formation of a complex mixture suggests that side reactions, such as polymerization and the formation of other cyclic or acyclic acetals, are competing with the desired dimerization.

  • Causality: The high reactivity of the aldehyde and hydroxyl groups under acidic conditions can lead to uncontrolled condensation. The choice of acid catalyst, its concentration, reaction temperature, and solvent all play a crucial role in directing the reaction pathway. A strong acid in high concentration at elevated temperatures will likely promote undesired side reactions.

  • Solutions:

    • Catalyst Selection: Opt for a milder acid catalyst. While strong mineral acids like sulfuric acid are effective for dehydration, they can also lead to charring and polymerization.[2] Consider using a solid acid catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst-15) or a zeolite. These can offer better selectivity and are easily removed from the reaction mixture by filtration.[3]

    • Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can accelerate the reaction, they also increase the rate of side reactions. A systematic approach to optimize the temperature, starting from a lower temperature (e.g., 40-60°C) and gradually increasing it while monitoring the reaction progress by TLC or GC-MS, is recommended.

    • Solvent System: The choice of solvent can influence the reaction equilibrium and selectivity. A non-polar, aprotic solvent that allows for the azeotropic removal of water can drive the reaction towards the desired product. Toluene or benzene are suitable options for this purpose.

    • Control of Reactant Concentration: High concentrations of the starting material can favor intermolecular reactions leading to polymers. Conducting the reaction under more dilute conditions can promote the desired intramolecular cyclization of the dimer intermediate.

Question 2: I am observing significant charring and the formation of a dark-colored, tarry substance in my reaction flask. What is causing this and how can I prevent it?

Answer: Charring is a clear indication of decomposition of the carbohydrate-like starting material under harsh acidic conditions.

  • Causality: Strong, concentrated acids at elevated temperatures are aggressive dehydrating agents that can lead to the extensive elimination of water and subsequent polymerization and carbonization of the organic material. This is a common issue in reactions involving sugars and related polyols.

  • Solutions:

    • Reduce Acid Concentration: If using a liquid acid catalyst like sulfuric acid, significantly reduce its concentration. A catalytic amount should be sufficient to promote the reaction without causing extensive decomposition.

    • Alternative Catalysts: As mentioned previously, switching to a solid acid catalyst can mitigate charring. The localized acidity on the catalyst surface is often less aggressive than a solution of a strong mineral acid.

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. Prolonged reaction times, especially at higher temperatures, will inevitably lead to product degradation and charring.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored byproducts.

Question 3: I have successfully synthesized the product, but I am struggling with its purification. What is the best method to isolate pure this compound?

Answer: The purification of this compound can be challenging due to its polarity and the potential presence of closely related isomers and oligomers.

  • Causality: The product contains two hydroxyl groups, making it quite polar and potentially water-soluble. Side products may have similar polarities, making separation by simple extraction difficult.

  • Solutions:

    • Initial Work-up: After the reaction, if a solid acid catalyst was used, it can be simply filtered off. If a mineral acid was used, it should be neutralized with a mild base (e.g., sodium bicarbonate solution) before extraction.

    • Solvent Extraction: Extract the product into a suitable organic solvent. Given the polarity of the product, a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol might be more effective than less polar solvents like hexanes.

    • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from isomers and other impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient), should provide good separation.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. The choice of solvent will depend on the solubility of the product and impurities. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. Given the product's structure, a solvent system like ethyl acetate/hexanes or methanol/diethyl ether could be explored.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the product?

A1: The dimerization of glyceraldehyde, which is chiral, can lead to the formation of multiple stereoisomers of this compound (cis and trans isomers). The exact ratio of these isomers will depend on the reaction conditions and the stereochemistry of the starting material. If racemic glyceraldehyde is used, a mixture of diastereomers is expected.

Q2: How can I confirm the structure of my synthesized this compound?

A2: The structure of the product should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide information about the connectivity of the atoms and the number of different chemical environments for the protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the C-O-C ether linkages and the O-H stretching of the hydroxyl groups.

Q3: Is this compound stable? What are the recommended storage conditions?

A3: Like other ethers, 1,4-dioxane derivatives can potentially form explosive peroxides upon prolonged exposure to air and light. While the presence of hydroxyl groups may influence this, it is good practice to store the compound in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere is also recommended for long-term storage.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound based on the principles of acid-catalyzed dimerization and dehydration.

Proposed Synthesis of this compound from DL-Glyceraldehyde

Materials:

  • DL-Glyceraldehyde (or its dimer)

  • Acidic ion-exchange resin (e.g., Amberlyst-15)

  • Toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware, including a round-bottom flask, a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add DL-glyceraldehyde (1 equivalent).

  • Solvent and Catalyst Addition: Add toluene to the flask to create a dilute solution (e.g., 0.1-0.2 M). Add the acidic ion-exchange resin (e.g., 10-20% by weight of the glyceraldehyde).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting material is no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature. Filter to remove the ion-exchange resin and wash the resin with a small amount of toluene.

  • Purification: Combine the filtrate and the washings and remove the toluene under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Data Presentation

Table 1: Optimization of Reaction Conditions (Hypothetical Data)

EntryCatalystTemperature (°C)Reaction Time (h)Yield (%)Selectivity (Product:Byproducts)
1H₂SO₄ (5 mol%)11043540:60
2Amberlyst-1511086575:25
3Amberlyst-1580125885:15
4Zeolite H-ZSM-511067280:20

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Dehydration cluster_product Final Product Glyceraldehyde 2x Glyceraldehyde Hemiacetal Hemiacetal Intermediate Glyceraldehyde->Hemiacetal H⁺ Catalyst DioxaneRing Dioxane Ring Formation Hemiacetal->DioxaneRing Dehydration Water 2x H₂O DioxaneRing->Water Product This compound DioxaneRing->Product

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / Poor Selectivity CheckCatalyst Evaluate Catalyst Start->CheckCatalyst CheckTemp Assess Temperature CheckCatalyst->CheckTemp Mild Catalyst Used UseSolidAcid Switch to Solid Acid Catalyst CheckCatalyst->UseSolidAcid Strong Acid Used CheckConc Review Concentration CheckTemp->CheckConc Moderate Temperature LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp High Temperature DiluteReaction Use More Dilute Conditions CheckConc->DiluteReaction High Concentration Optimize Re-run and Optimize CheckConc->Optimize Dilute Conditions UseSolidAcid->Optimize LowerTemp->Optimize DiluteReaction->Optimize

Caption: A logical workflow for troubleshooting low yield and selectivity issues.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Glyceraldehyde. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Dioxane, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (1994). Process for the preparation of 1,4-dioxane-2,5-diones.
  • Google Patents. (2002). Process for producing 2,5-dihydroxy-1,4-dioxane.
  • Stefan, M. I., & Bolton, J. R. (1998). Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process. Environmental Science & Technology, 32(11), 1588–1595.
  • NIST. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Y., et al. (2020). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Request PDF. (n.d.). Advanced Room-Temperature Synthesis of 2,5-Bis(hydroxymethyl)furan—A Monomer for Biopolymers—from 5-Hydroxymethylfurfural. Retrieved from [Link]

  • Aricò, F., & Annatelli, M. (n.d.). Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. FUR4Sustain. Retrieved from [Link]

  • Wikipedia. (2024). 1,4-Dioxane. Retrieved from [Link]

  • Frontiers. (2021). Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. Retrieved from [Link]

  • YouTube. (2015). Acid-Catalyzed Dehydration: 1,4-Dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Glycolaldehyde, a reactive intermediate for advanced glycation end products, plays an important role in the generation of an active ligand for the macrophage scavenger receptor. Retrieved from [Link]

  • YouTube. (2017). CHEM 407 - Glycolysis - 6 - Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH). Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,4-Dioxane-2,5-dimethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-Dioxane-2,5-dimethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these highly polar and often challenging compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles and field-proven experience.

Introduction: The Purification Challenge

This compound derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. However, their purification is often a bottleneck in the research and development process. The inherent challenges stem from their:

  • High Polarity: The multiple hydroxyl groups and ether linkages make these molecules highly polar, leading to poor retention on standard reversed-phase chromatography columns and high solubility in polar solvents, which can complicate crystallization.

  • Structural Complexity: The dioxane ring can exist in different conformations, and the presence of multiple stereocenters can lead to diastereomeric mixtures that are difficult to separate.

  • Hygroscopic Nature: Many of these compounds readily absorb atmospheric moisture, which can affect their physical properties and complicate analysis and purification.[1]

  • Formation of Impurities: Synthesis of the dioxane ring, often through dimerization of a dihydroxyacetone precursor or acid-catalyzed dehydration of glycols, can lead to a range of impurities, including starting materials, oligomers, and water.[2][3]

This guide will provide you with the knowledge and tools to overcome these challenges and achieve high purity for your this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying this compound derivatives?

A1: There is no one-size-fits-all answer, as the optimal purification strategy depends on the specific properties of your derivative and the impurities present. However, a good starting point is a combination of techniques. For crude purifications or removal of baseline impurities, crystallization can be highly effective if your compound is a solid.[4] For more challenging separations, especially of closely related impurities or diastereomers, normal-phase chromatography using a diol-functionalized stationary phase is often the method of choice.[5][6]

Q2: Why is a diol column recommended for chromatography?

A2: Diol columns are hydrophilic and offer a unique selectivity for polar compounds.[5] The separation mechanism is based on hydrogen bonding interactions between the diol groups on the stationary phase and the polar functional groups of the analyte.[7] This provides an alternative selectivity to bare silica, often with increased retention and better peak shape for highly polar compounds like this compound derivatives.[7][8]

Q3: My compound is an oil and won't crystallize. What are my options?

A3: If your compound is an oil, chromatography is your primary purification method. If you are still struggling with separation on a diol column, consider exploring other polar stationary phases or utilizing Hydrophilic Interaction Chromatography (HILIC). HILIC uses a polar stationary phase with a reversed-phase type eluent, which can be effective for very polar compounds that are not retained in reversed-phase chromatography.[6]

Q4: How can I remove water from my sample?

A4: Water can be a persistent impurity. For solvent removal, azeotropic distillation with a suitable solvent like toluene can be effective. If your compound is stable, drying in a vacuum oven at a moderate temperature can also work. For removal of residual water from the purified compound, co-evaporation with an anhydrous solvent or lyophilization (freeze-drying) are options to consider, provided your compound is not volatile.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Co-elution of your product with impurities.

  • Broad, tailing peaks.

  • Low resolution between diastereomers.

Root Causes and Solutions:

Root Cause Explanation Solution
Inappropriate Stationary Phase Standard silica gel can sometimes lead to irreversible adsorption or tailing for highly polar compounds due to strong interactions with acidic silanol groups.Switch to a diol-functionalized silica gel. This provides a more controlled and reproducible separation based on hydrogen bonding.[8]
Incorrect Mobile Phase Polarity The mobile phase may be too polar, causing your compound to elute too quickly, or not polar enough, leading to excessive retention and peak broadening.Optimize your solvent system. A common mobile phase for diol columns is a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., isopropanol, ethanol).[6] Perform a gradient elution to find the optimal polarity for separation.
Sample Overload Exceeding the loading capacity of the column will lead to poor separation and broad peaks.Reduce the amount of sample loaded onto the column. As a rule of thumb, aim for 1-5% of the column's stationary phase weight.
Presence of Water Water in your sample or mobile phase can deactivate the stationary phase and affect retention times and peak shape.Use anhydrous solvents for your mobile phase and ensure your sample is as dry as possible.
Issue 2: Failure to Induce Crystallization

Symptoms:

  • Your compound remains an oil or amorphous solid after solvent removal.

  • Crystals do not form upon cooling or addition of an anti-solvent.

Root Causes and Solutions:

Root Cause Explanation Solution
High Impurity Levels Impurities can inhibit crystal lattice formation.Pre-purify your compound using column chromatography to remove the bulk of the impurities before attempting crystallization.
Incorrect Solvent Choice The solvent may be too good (compound is too soluble) or too poor (compound crashes out as an amorphous solid).Screen a variety of solvents with different polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar compounds, consider solvents like ethyl acetate, isopropanol, or mixtures with a non-polar anti-solvent like hexanes.
Supersaturation Not Achieved Crystallization requires a supersaturated solution.Slowly cool the saturated solution. If that fails, try slow evaporation of the solvent or the vapor diffusion technique.
Nucleation Barrier Crystal growth requires an initial nucleation event."Scratch" the inside of the flask with a glass rod at the solvent-air interface. This can create microscopic imperfections that serve as nucleation sites. Seeding with a small crystal of the pure compound can also be highly effective.[4]

Detailed Protocols

Protocol 1: Purification by Column Chromatography on a Diol-Functionalized Stationary Phase

This protocol provides a general workflow for purifying this compound derivatives using a diol column.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_sample 1. Prepare Sample: - Dissolve crude product in a minimal amount of mobile phase or a strong solvent. - Adsorb onto silica if necessary. prep_column 2. Prepare Column: - Slurry pack the diol-functionalized silica in the initial mobile phase. load_sample 3. Load Sample: - Carefully apply the prepared sample to the top of the column. prep_column->load_sample elute 4. Elute: - Start with a low polarity mobile phase (e.g., 95:5 DCM:IPA). - Gradually increase the polarity (gradient elution). load_sample->elute collect 5. Collect Fractions: - Collect fractions and monitor by TLC or LC-MS. elute->collect combine 6. Combine & Evaporate: - Combine pure fractions. - Remove solvent under reduced pressure. collect->combine characterize 7. Characterize: - Confirm purity and identity (NMR, MS, etc.). combine->characterize G start Start: Crude Solid Product solubility_test Test Solubility in Various Solvents (e.g., Ethyl Acetate, IPA, Acetone, Water) start->solubility_test soluble_cold Soluble in Cold Solvent? solubility_test->soluble_cold soluble_hot Soluble in Hot Solvent? soluble_cold->soluble_hot No bad_solvent2 Poor Solvent: - Too soluble even when cold soluble_cold->bad_solvent2 Yes good_solvent Good Candidate Solvent: - Sparingly soluble cold - Very soluble hot soluble_hot->good_solvent Yes bad_solvent1 Poor Solvent: - Insoluble even when hot soluble_hot->bad_solvent1 No use_as_antisolvent Consider for use as an anti-solvent bad_solvent2->use_as_antisolvent

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stability of 1,4-Dioxane-2,5-dimethanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioxane-2,5-dimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Here, we address the critical aspect of its stability under both acidic and basic conditions, drawing upon fundamental principles of organic chemistry and data from analogous structures due to the limited specific literature on this particular molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic organic compound featuring a 1,4-dioxane ring substituted with two hydroxymethyl groups. Its structure suggests potential utility as a building block in polymer chemistry, as a cross-linking agent, or as a starting material in the synthesis of more complex molecules where a hydrophilic diether core is desired.

Q2: How stable is this compound under acidic conditions?

Based on the chemistry of cyclic ethers, this compound is expected to be susceptible to degradation under acidic conditions, particularly in the presence of strong acids and at elevated temperatures. The ether linkages of the dioxane ring can undergo acid-catalyzed hydrolysis. The commercial synthesis of the parent compound, 1,4-dioxane, often involves the acid-catalyzed dehydration of diethylene glycol, indicating that the reverse reaction, acid-catalyzed hydrolysis, is also plausible[1][2].

Q3: What is the likely degradation pathway of this compound in acid?

The degradation is expected to proceed via protonation of one of the ether oxygens, followed by nucleophilic attack by water (hydrolysis). This would lead to ring-opening of the dioxane structure. The primary products would likely be derivatives of ethylene glycol and glyceraldehyde.

Q4: Is this compound stable under basic conditions?

Ethers are generally very stable under basic conditions. Therefore, this compound is expected to be stable in the presence of common bases such as sodium hydroxide or potassium carbonate at moderate temperatures. The primary alcohol functional groups (hydroxymethyl groups) are also stable under these conditions. Degradation would likely only occur under very harsh basic conditions which are not typical for most applications.

Q5: How can I monitor the stability of this compound in my experiments?

Several analytical methods can be adapted to monitor the stability of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for separating and identifying the parent compound and its potential degradation products[3][4]. For aqueous samples, Solid Phase Extraction (SPE) followed by GC-MS can be used for pre-concentration and analysis[4][5].

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: I am observing unexpected byproducts in my acid-catalyzed reaction where this compound is used as a starting material.

  • Question: Could the byproducts be from the degradation of this compound itself?

  • Answer: Yes, it is highly probable. The acidic conditions of your reaction can catalyze the hydrolysis of the dioxane ring. The presence of water, even in trace amounts, can facilitate this degradation.

    • Recommended Action:

      • Analyze the Byproducts: Use a technique like GC-MS to identify the structure of the unexpected byproducts. Compare their mass spectra with potential degradation products like ethylene glycol derivatives.

      • Minimize Water: Ensure your reaction is conducted under anhydrous conditions if the degradation is undesirable. Use dried solvents and reagents.

      • Lower Temperature: If possible, run your reaction at a lower temperature to reduce the rate of the degradation side reaction.

      • Use a Milder Acid: If your reaction allows, consider using a weaker or sterically hindered acid catalyst to minimize the protonation of the dioxane ether oxygens.

Issue 2: My reaction in a basic medium is not proceeding as expected, and I suspect an issue with the stability of this compound.

  • Question: Is it likely that this compound is degrading in my basic reaction mixture?

  • Answer: It is unlikely that this compound is degrading under standard basic conditions. Ethers are generally inert to bases. The issue is more likely related to other factors in your reaction.

    • Recommended Action:

      • Verify Starting Material Purity: Confirm the purity of your this compound using a suitable analytical method.

      • Check Other Reagents: Investigate the stability and reactivity of other components in your reaction mixture under the applied basic conditions.

      • Solubility Issues: this compound has limited solubility in water[][7]. Ensure it is fully dissolved in your reaction solvent for the reaction to proceed efficiently. You may need to consider a co-solvent.

Visualizing Degradation Pathways

The following diagrams illustrate the hypothesized degradation mechanisms of this compound.

Acid_Degradation cluster_0 Acid-Catalyzed Hydrolysis A This compound B Protonated Dioxane Ring A->B H+ (Acid Catalyst) C Ring-Opened Intermediate B->C H2O (Nucleophilic Attack) D Degradation Products (e.g., Ethylene Glycol and Glyceraldehyde derivatives) C->D Further Reactions

Caption: Hypothesized acid-catalyzed degradation pathway.

Base_Stability cluster_1 Behavior under Basic Conditions E This compound F Stable (No Reaction) E->F OH- (Base), Δ

Caption: Expected stability under basic conditions.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general procedure to assess the stability of this compound under specific acidic or basic conditions.

Objective: To determine the rate and extent of degradation of this compound under defined pH and temperature conditions.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., pH 2, pH 7, pH 10)

  • Internal standard (e.g., a stable compound with similar properties, like 1,3-propanediol)

  • Quenching solution (e.g., a strong base for acid stability testing, or a strong acid for base stability testing)

  • GC-MS system with a suitable column (e.g., a polar capillary column)

  • Vials for reaction and sample analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol or the reaction buffer).

  • Reaction Setup:

    • In separate vials, add the buffer solution of the desired pH.

    • Place the vials in a temperature-controlled environment (e.g., a water bath) set to the desired experimental temperature.

    • Once the buffer has reached the target temperature, add a known amount of the this compound stock solution to each vial to initiate the experiment.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This will neutralize the acid or base and stop any further degradation.

  • Sample Analysis:

    • Analyze the quenched samples by GC-MS.

    • Quantify the peak area of this compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation rate constant if applicable.

Data Presentation:

ConditionTime (hours)Concentration of this compound (relative to t=0)
pH 2, 50°C 0100%
1
2
4
8
24
pH 7, 50°C 0100%
24
pH 10, 50°C 0100%
24

References

  • National Center for Biotechnology Information. (2023). Toxicological Profile for 1,4-Dioxane. In-Depth Report. Retrieved from [Link]

  • DDMS, Inc. (n.d.). What You Need to Know About 1,4-Dioxane Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Alvarez-Cohen, L., & Mahendra, S. (2006). Biodegradation of 1,4-Dioxane. DTIC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Cyclic Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Toxicological Profile for 1,4-Dioxane - Production, Import/Export, Use, and Disposal. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 1,4-dioxane.

Sources

Technical Support Center: Synthesis of 1,4-Dioxane-2,5-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,4-Dioxane-2,5-dimethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of its synthesis and minimize the formation of impurities. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Understanding the Synthesis: The Dimerization of Glyceraldehyde

While various synthetic routes can be conceptualized, the most plausible and chemically sound method for preparing this compound is through the acid-catalyzed dimerization of glyceraldehyde. This process is analogous to the well-documented dimerization of glycolaldehyde, which readily forms 2,5-dihydroxy-1,4-dioxane.[1][2] In concentrated aqueous solutions, glyceraldehyde has also been observed to exist as dimers, lending further support to this synthetic strategy.[3]

The reaction proceeds through the formation of a hemiacetal between two molecules of glyceraldehyde, followed by an intramolecular cyclization and dehydration to yield the stable 1,4-dioxane ring structure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound from glyceraldehyde?

A1: The primary impurities often arise from side reactions of the glyceraldehyde starting material and oligomerization of the product. These can include:

  • Residual Glyceraldehyde: Incomplete reaction can leave unreacted starting material.

  • Linear Oligomers: Intermolecular acetal formation can lead to the formation of linear polyacetals of glyceraldehyde instead of the desired cyclic dimer.

  • Over-dehydration Products: Harsh acidic conditions and high temperatures can lead to the elimination of the hydroxymethyl groups, resulting in unsaturated dioxane derivatives.

  • Acrolein: Dehydration of the glycerol backbone of glyceraldehyde can produce the highly reactive and undesirable impurity, acrolein.

  • Colored Impurities (Tars): Acid-catalyzed degradation of carbohydrates like glyceraldehyde can lead to the formation of complex, high-molecular-weight colored byproducts, often referred to as "tars".

Q2: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?

A2: The formation of a dark color is a strong indication of caramelization or "tar" formation, a common issue in acid-catalyzed reactions of carbohydrates.[4] This is typically caused by:

  • Excessively Strong Acid: Using a highly concentrated and strong acid can accelerate degradation pathways.

  • High Reaction Temperature: Elevated temperatures promote dehydration and other side reactions leading to colored byproducts.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at moderate temperatures, can increase the formation of tars.

To mitigate this, consider using a milder acid catalyst, lowering the reaction temperature, and carefully monitoring the reaction progress to stop it once the product formation has plateaued.

Q3: I am observing a significant amount of a water-soluble, sticky residue after removing the solvent. What is this likely to be?

A3: A sticky, water-soluble residue is often indicative of the formation of linear oligomers or polymers of glyceraldehyde. Instead of the desired intramolecular cyclization to form the dioxane ring, intermolecular reactions can dominate, leading to a mixture of polyacetals. To favor the formation of the cyclic dimer, it is crucial to control the reaction concentration. Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.

Q4: How can I effectively remove water from the final product?

A4: 1,4-Dioxane and its derivatives are often hygroscopic. Residual water can be a persistent impurity. Effective methods for water removal include:

  • Azeotropic Distillation: If the product is thermally stable, azeotropic distillation with a suitable solvent like toluene can be effective.

  • Drying Agents: For smaller scales, drying the product in a suitable organic solvent over anhydrous magnesium sulfate or sodium sulfate, followed by filtration and solvent evaporation, is a standard procedure.

  • High-Vacuum Drying: Lyophilization or drying under high vacuum at a gentle temperature can also be effective.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete reaction. 2. Predominance of side reactions (e.g., oligomerization). 3. Product loss during workup and purification.1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. 2. Adjust the concentration of the reaction mixture; higher dilution may favor cyclization. 3. Optimize the purification method; consider column chromatography with a suitable stationary phase and eluent system.
Presence of Acetaldehyde Impurity Degradation of the dioxane ring or impurities in the starting material.Purge the reaction mixture with an inert gas (e.g., nitrogen) during the reaction. A final purification step involving fractional distillation under reduced pressure may also be necessary.[5]
Formation of an Inseparable Emulsion during Extraction Presence of amphiphilic oligomeric byproducts.Add a saturated brine solution to the aqueous layer to "salt out" the organic components and break the emulsion. Centrifugation can also be effective.
Product is an Oil Instead of a Solid Presence of impurities that are depressing the melting point.Re-purify the product using column chromatography or recrystallization from a suitable solvent system. Ensure all water has been removed.

Experimental Protocols

Proposed Synthesis of this compound via Glyceraldehyde Dimerization

Disclaimer: This is a proposed protocol based on established chemical principles. Optimization of reaction conditions is recommended.

Materials:

  • D,L-Glyceraldehyde

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Anhydrous Sodium Sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve D,L-glyceraldehyde in anhydrous toluene to a concentration of 0.1-0.5 M.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the glyceraldehyde spot is no longer visible on the TLC plate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C-O-C ether linkages, O-H hydroxyl groups).

Visualizing the Process and Impurity Formation

Logical Flow of Synthesis and Purification

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Glyceraldehyde Glyceraldehyde Reaction Acid-Catalyzed Dimerization & Dehydration Glyceraldehyde->Reaction AcidCatalyst Acid Catalyst (e.g., p-TSA) AcidCatalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Neutralization Neutralization (aq. NaHCO3) Reaction->Neutralization Crude Mixture Extraction Extraction & Washing Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Product PureProduct Pure this compound Chromatography->PureProduct Analysis Analytical Characterization (NMR, GC-MS, HPLC) PureProduct->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Potential Side Reactions and Impurity Formation

Impurity_Formation Impurity Formation Pathways cluster_desired Desired Reaction cluster_impurities Side Reactions & Impurities Glyceraldehyde Glyceraldehyde Dimerization Dimerization & Cyclization Glyceraldehyde->Dimerization Oligomerization Intermolecular Polymerization Glyceraldehyde->Oligomerization Dehydration Dehydration Glyceraldehyde->Dehydration Degradation Acid-Catalyzed Degradation Glyceraldehyde->Degradation Product This compound Dimerization->Product LinearOligomers Linear Oligomers Oligomerization->LinearOligomers Acrolein Acrolein Dehydration->Acrolein Tars Tars/Colored Byproducts Degradation->Tars

Caption: Potential side reactions leading to impurities during synthesis.

References

  • Hess, L. F., & Frahm, H. (1938). The Purification of Dioxane. Berichte der deutschen chemischen Gesellschaft (A and B Series), 71(12), 2627-2628.
  • GB Patent 2172887A, "Purification of 1,4-dioxane," published 1986-10-01.
  • Wikipedia. (2023). Glyceraldehyde. Retrieved from [Link]

  • Spontaneous dimerization of glycolaldehyde in solution to form the crystalline cyclic compound DHDO and its polymerization to poly(2,5-dihydroxy-1,4-dioxane). (n.d.). ResearchGate. Retrieved from [Link]

  • Treating 1,4-Dioxane Contamination in Drinking Water. (2023, October 30). SL Environmental Law Group. Retrieved from [Link]

  • ITRC. (2021). Remediation and Treatment Technologies for 1,4-Dioxane. Retrieved from [Link]

  • Clacens, J. M., et al. (2002). Investigations on Heterogeneously Catalysed Condensations of Glycerol to Cyclic Acetals.
  • PubChem. (n.d.). Glycolaldehyde dimer. Retrieved from [Link]

  • 1,4-Dioxane Factsheet and Treatment Information. (n.d.). North Carolina Department of Health and Human Services. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]

  • DDMS, Inc. (n.d.). What You Need to Know About 1,4-Dioxane Analysis. Retrieved from [Link]

  • DDMS, Inc. (n.d.). What You Need to Know about 1,4-Dioxane Analysis. Retrieved from [Link]

  • ITRC. (2020). Sampling and Analysis for 1,4-Dioxane. Retrieved from [Link]

  • ITRC. (2020). Sampling and Analysis 1,4-Dioxane. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol. Retrieved from [Link]

  • Cox, S. D. (2014).
  • Rastegari, H., et al. (2019). Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review.
  • US Patent 5326887A, "Process for the preparation of 1,4-dioxane-2,5-diones," issued 1994-07-05.
  • Patel, A., et al. (2019). Acid catalyzed transformation between dioxolane and dioxane obtained in glycerol acetalization with benzaldehyde.
  • Eberlin, M. N., et al. (2008). Acid-Catalyzed Oligomerization of Glycerol Investigated by Electrospray Ionization Mass Spectrometry. Journal of the Brazilian Chemical Society, 19(7), 1281-1288.
  • Scribd. (n.d.). Synthesis and Properties of The 25 Dialkyl 14 Dioxanes. Retrieved from [Link]

  • YouTube. (2017, November 18). Synthesis of 1-4 Dioxane. Retrieved from [Link]

  • Tanimoto, S., et al. (1973). Syntheses of Some Derivatives of 1,4-Dioxane and 1,3-Dioxolane. Bulletin of the Institute for Chemical Research, Kyoto University, 51(5), 366-371.
  • Wang, Y., et al. (2022). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature.
  • WO Patent 2002064582A1, "Process for producing 2,5-dihydroxy-1,4-dioxane," published 2002-08-22.
  • YouTube. (2022, May 7). Making 1,4-dioxane. Retrieved from [Link]

  • Papanikolaou, S., & Aggelis, G. (2014). Impurities of crude glycerol and their effect on metabolite production. Annals of Microbiology, 64(3), 891-898.
  • Reddy, M. S., et al. (2012). Effective synthesis of 2,5-disubstituted tetrahydrofurans from glycerol by catalytic alkylation of ketones. Green Chemistry, 14(1), 50-53.
  • Richard, J. P., et al. (2004). A Substrate in Pieces: Allosteric Activation of Glycerol 3-Phosphate Dehydrogenase (NAD+) by Phosphite Dianion. Biochemistry, 43(35), 11415-11422.
  • Mota, C. J. A., et al. (2017). A concise review of glycerol derivatives for use as fuel additives. Journal of the Brazilian Chemical Society, 28(3), 387-396.
  • Papanikolaou, S., & Aggelis, G. (2014). Impurities of crude glycerol and their effect on metabolite production. PubMed. Retrieved from [Link]

  • Mota, C. J. A., et al. (2017). A concise review of glycerol derivatives for use as fuel additives. PMC. Retrieved from [Link]

  • YouTube. (2019, October 29). 16.02 Stereochemical Descriptors for Carbohydrates (D and L). Retrieved from [Link]

  • Furfine, C. S., & Velick, S. F. (1965). A Study of the Reaction of Glyceraldehyde with Glyceraldehyde 3-Phosphate Dehydrogenase. Journal of Biological Chemistry, 240(2), 844-855.
  • Wikipedia. (2023). Glyceraldehyde 3-phosphate dehydrogenase. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis and Purification of 1,4-Dioxane-2,5-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioxane-2,5-dimethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during the synthesis and purification of this versatile building block.

I. Synthesis and Reaction Optimization: Troubleshooting Guide

The synthesis of 1,4-dioxane derivatives can be complex, often involving acid-catalyzed reactions that are prone to side reactions and byproduct formation. This section addresses common issues that can lead to low yields and impurities during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 1,4-dioxane derivatives often stem from incomplete reactions, degradation of the product, or the formation of unwanted side products. The most common commercial methods for preparing the parent 1,4-dioxane involve the dehydration of ethylene glycol or its derivatives in the presence of an acid catalyst, typically at elevated temperatures.[1] These conditions can lead to charring and tar formation, which directly impacts the yield.[1]

Here are the key factors to investigate:

  • Inadequate Water Removal: The formation of the dioxane ring is a condensation reaction that produces water. If water is not efficiently removed from the reaction mixture, it can inhibit the forward reaction and potentially lead to the hydrolysis of the desired product.

    • Troubleshooting:

      • Use a Dean-Stark apparatus or a similar setup to continuously remove water as it is formed.

      • Ensure your drying agents are fully active and used in sufficient quantity.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can promote the formation of side products and decomposition.

    • Troubleshooting:

      • Carefully monitor and control the reaction temperature.

      • Perform small-scale experiments to determine the optimal temperature for your specific reaction conditions.

  • Catalyst Activity: The choice and concentration of the acid catalyst are crucial. An inappropriate catalyst or incorrect concentration can lead to undesired side reactions.

    • Troubleshooting:

      • Experiment with different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) to find the most effective one for your synthesis.

      • Optimize the catalyst loading to maximize the yield of the desired product while minimizing the formation of byproducts.

Question 2: I am observing significant tar and char formation in my reaction. What is causing this and how can I prevent it?

Answer:

The formation of tar and char is a common issue in acid-catalyzed dehydration reactions, especially when working with glycols at high temperatures.[1] This is often due to the strong dehydrating and oxidizing properties of the acid catalyst, which can lead to the polymerization and carbonization of the starting materials and products.

To mitigate this, consider the following:

  • Reaction Conditions:

    • Temperature Control: As mentioned previously, excessive heat is a primary contributor to tar formation. Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to charring.

  • Catalyst Choice:

    • While strong acids like sulfuric acid are effective, they can also be aggressive. Consider using a milder acid catalyst, which may provide a better balance between reaction rate and byproduct formation.

  • Reaction Time:

    • Prolonged reaction times, even at optimal temperatures, can lead to the gradual decomposition of the product and the formation of tars. Monitor the reaction progress (e.g., by TLC or GC) and stop it as soon as the starting material is consumed.

ParameterRecommended ActionRationale
Temperature Optimize via small-scale experimentsBalances reaction rate with minimizing decomposition
Atmosphere Use an inert gas (N₂, Ar)Prevents oxidative side reactions
Catalyst Consider milder acid catalystsReduces aggressive dehydration and charring
Reaction Time Monitor and quench upon completionAvoids product degradation over time

II. Purification and Isolation: A Practical Guide

Even with an optimized synthesis, the crude product will likely contain unreacted starting materials, catalyst residues, and side products. Effective purification is therefore essential to obtain this compound of high purity.

Question 3: What are the best methods for purifying crude this compound?

Answer:

The purification strategy will depend on the nature of the impurities present in your crude product. A multi-step approach is often necessary.

  • Neutralization and Extraction:

    • If an acid catalyst was used, the first step is to neutralize it. This can be done by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.

    • After neutralization, an extraction with a suitable organic solvent can be performed to separate the product from aqueous-soluble impurities.

  • Distillation:

    • For the parent 1,4-dioxane, azeotropic distillation is a common method to remove water.[2] Given that this compound is a higher boiling point solid, vacuum distillation of the crude product (if it is a liquid at elevated temperatures) can be an effective way to remove lower-boiling impurities.

  • Recrystallization:

    • Since this compound is a solid at room temperature, recrystallization is a powerful technique for achieving high purity.[3]

    • Solvent Selection: The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

      • Common solvents to screen include ethanol, ethyl acetate, and mixtures of these with non-polar solvents like hexanes.

Experimental Workflow: Purification of this compound

G cluster_0 Initial Workup cluster_1 Purification Crude Product Crude Product Neutralization Neutralization Crude Product->Neutralization Wash with NaHCO3 Extraction Extraction Neutralization->Extraction e.g., Ethyl Acetate Drying Drying Extraction->Drying e.g., MgSO4 Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Under reduced pressure Isolation Isolation Recrystallization->Isolation Filter and wash Pure Product Pure Product Isolation->Pure Product

Caption: A typical workflow for the purification of this compound.

III. Purity Assessment and Analytical FAQs

Accurate assessment of purity is critical to ensure the quality of your final product.

Question 4: What analytical techniques are most suitable for determining the purity of this compound?

Answer:

A combination of analytical methods is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is widely used for the analysis of 1,4-dioxane and its derivatives.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any structurally related impurities.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for samples that are not amenable to GC, HPLC is a suitable alternative.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities. The reported melting point for this compound is 91°C.[3]

Analytical MethodPurposeKey Advantages
GC-MS Identification and quantification of volatile impuritiesHigh sensitivity and specificity
NMR Structural confirmation and identification of related impuritiesProvides detailed structural information
HPLC Analysis of non-volatile impuritiesVersatile for a wide range of compounds
Melting Point Preliminary purity assessmentQuick and simple indicator of purity

IV. Storage and Handling

Question 5: What are the recommended storage conditions for this compound?

Answer:

Proper storage is crucial to maintain the purity and stability of your product.

  • Temperature: It is recommended to store this compound at 2-8°C.[3][5]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.

  • Container: Use a tightly sealed container to prevent the ingress of moisture.

References

  • Sigma-Aldrich. (2024).
  • ITRC. (n.d.). Sampling and Analysis. ITRC 1,4-Dioxane.
  • DDMS, Inc. (n.d.). What You Need to Know About 1,4-Dioxane Analysis.
  • ITRC. (n.d.). Sampling and Analysis 1,4-Dioxane.
  • BOC Sciences. (n.d.). CAS 62147-49-3 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol.
  • ChemicalBook. (2024). 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol.
  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. NIH. [Link]

  • LookChem. (n.d.).
  • AOCS - American Oil Chemist's Society. (2022). Recommended analytical methods for detecting 1,4-dioxane in commercial products.
  • Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 14236-12-5 | Product Name : this compound. [Link]

  • ChemicalBook. (n.d.). 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol.
  • Benchchem. (n.d.). 1,4-Dioxane-2,6-dimethanol|For Research Use Only.
  • EPA. (n.d.).
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.).
  • Locus Ingredients. (2020).
  • MDPI. (n.d.). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. [Link]

  • YouTube. (2022). Making 1,4-dioxane.
  • YouTube. (2017). Synthesis of 1-4 Dioxane.
  • Thieme. (n.d.). Product Class 9: 1,4-Dioxanes.
  • BASF. (n.d.). Managing 1,4-Dioxane.
  • NCBI Bookshelf. (n.d.). HEALTH ADVISORY - Toxicological Profile for 1,4-Dioxane.
  • US EPA. (n.d.).
  • Wikipedia. (n.d.). 1,4-Dioxane.
  • Proposition 65 Warnings Website. (n.d.). 1,4-Dioxane.
  • Mass.gov. (n.d.). FAQs: 1,4-Dioxane.
  • Pearson+. (n.d.).

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Technical Support Center: A Troubleshooting Guide for 1,4-Dioxane-2,5-dimethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,4-Dioxane-2,5-dimethanol reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and field-proven insights to navigate the complexities of working with this versatile monomer. Here, we address common challenges encountered during experimental work in a direct question-and-answer format, moving beyond simple protocols to explain the underlying scientific principles.

Part 1: Frequently Asked Questions (FAQs) about this compound

This section covers fundamental questions regarding the properties, handling, and storage of this compound, laying the groundwork for successful experimentation.

Question 1: What are the key physical and chemical properties of this compound?

This compound, with the chemical formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol , is a bifunctional primary alcohol.[1][2] Its structure features a 1,4-dioxane ring with hydroxymethyl groups at the 2 and 5 positions. This unique structure imparts both hydrophilic and lipophilic characteristics, influencing its solubility and reactivity.

PropertyValueSource
IUPAC Name[5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol[1][2]
CAS Number14236-12-5[1][2]
Molecular FormulaC₆H₁₂O₄[1][2]
Molecular Weight148.16 g/mol [1][2]

Question 2: What are the recommended storage and handling procedures for this compound?

Proper storage and handling are critical to maintain the integrity of this compound and ensure experimental reproducibility. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. For long-term storage, refrigeration is advised. Always consult the Safety Data Sheet (SDS) for specific handling precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

Question 3: In what types of reactions is this compound primarily used?

Due to its two primary hydroxyl groups, this compound is a valuable monomer in step-growth polymerization, particularly for the synthesis of polyesters and polyurethanes.[3] The presence of the dioxane ring in the polymer backbone can introduce unique properties such as altered thermal stability, solubility, and biodegradability.

Part 2: Troubleshooting Guide for Polyesterification Reactions

This section delves into specific problems that may arise during the polyesterification of this compound and provides systematic approaches to their resolution.

Scenario 1: Low Polymer Yield or Incomplete Monomer Conversion

Question: My polyesterification reaction with this compound is resulting in a low yield of polymer, and analysis shows significant amounts of unreacted monomer. What are the potential causes and how can I improve the conversion?

Answer: Low conversion in polycondensation reactions is a common issue that can often be traced back to several key factors.[4][5]

Causality and Experimental Choices:

  • Inadequate Removal of Byproducts: Polyesterification is a condensation reaction that produces a small molecule byproduct, typically water.[3] According to Le Chatelier's principle, the presence of this byproduct can inhibit the forward reaction, preventing the formation of high molecular weight polymers.

  • Monomer Impurities: The purity of your this compound and the corresponding diacid or diacyl chloride is paramount. Monofunctional impurities will act as chain terminators, limiting the polymer chain length. Water is a particularly detrimental impurity as it can hydrolyze the ester linkages.

  • Incorrect Stoichiometry: Step-growth polymerization is highly sensitive to the stoichiometric balance of the functional groups.[4] An excess of one monomer will lead to chain ends of that functionality, preventing further chain growth.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, time, and catalyst activity can significantly impact the rate and extent of polymerization.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low polymer conversion.

Detailed Methodologies:

  • Protocol for Efficient Water Removal:

    • Utilize a Dean-Stark apparatus with an appropriate azeotroping solvent (e.g., toluene, xylene) to continuously remove water from the reaction mixture.

    • Alternatively, conduct the final stages of the polymerization under high vacuum (e.g., <1 mmHg) and elevated temperature to drive off any remaining water and other volatile byproducts.

  • Monomer Purity Assessment:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure and identify any organic impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for detecting and identifying volatile impurities.

    • Karl Fischer Titration: Quantify the water content in your monomers to ensure they are sufficiently dry before use.

Scenario 2: Undesirable Side Reactions and Broad Molecular Weight Distribution

Question: My GPC analysis shows a broad molecular weight distribution (PDI > 2) and NMR suggests the presence of side products. What are the likely side reactions and how can I minimize them?

Answer: A broad polydispersity index (PDI) and the presence of unexpected signals in your NMR spectrum are indicative of side reactions or a lack of control over the polymerization process.

Causality and Experimental Choices:

  • Intramolecular Cyclization: Diol and diacid monomers can undergo intramolecular esterification to form cyclic oligomers, which act as non-propagating species and can broaden the molecular weight distribution.[5] This is particularly prevalent at high dilutions.

  • Side Reactions Involving the Dioxane Ring: The ether linkages in the 1,4-dioxane ring can be susceptible to cleavage under harsh acidic or high-temperature conditions, leading to chain scission and the formation of degradation products.

  • Transesterification: At elevated temperatures, intermolecular and intramolecular transesterification reactions can occur, leading to a redistribution of chain lengths and potentially a broader PDI.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for polymer purification.

Detailed Methodologies:

  • Protocol for Purification by Precipitation:

    • Dissolve the crude polymer in a suitable solvent in which the polymer is highly soluble.

    • Slowly add this solution to a vigorously stirred non-solvent. The polymer should precipitate out while the monomers and small oligomers remain in solution.

    • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

  • Soxhlet Extraction:

    • For polymers that are insoluble in common solvents, Soxhlet extraction can be an effective method for removing soluble impurities.

    • Place the crude polymer in a thimble and extract with a solvent that dissolves the impurities but not the polymer.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):

    • For small-scale purifications or for obtaining highly pure samples for analytical purposes, preparative SEC can be used to separate the polymer from lower molecular weight species based on their hydrodynamic volume.

Part 3: Characterization of Polymers Derived from this compound

Accurate characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and thermal properties.

Question: What are the key analytical techniques for characterizing polyesters synthesized from this compound?

Answer: A combination of spectroscopic and thermal analysis techniques should be employed for a comprehensive characterization.

Analytical TechniqueInformation Obtained
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure of the repeating unit, identifies end groups, and can be used to determine the degree of polymerization.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of characteristic functional groups, such as the ester carbonyl stretch.
Differential Scanning Calorimetry (DSC) Determines thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm).
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the polymer. [6][7]

By systematically addressing these common issues and employing the appropriate analytical techniques, researchers can optimize their reactions involving this compound and achieve their desired polymeric materials with a high degree of confidence and reproducibility.

References

  • Condensation Polymers Crash Course: Polyesters and Polyamides // HSC Chemistry. (2021, June 8). YouTube. [Link]

  • Typical undesired side-reactions of bio-based unsaturated polyesters... - ResearchGate. [Link]

  • Supramolecular purification of aromatic polyester monomers from chemical depolymerization - RSC Publishing. [Link]

  • Stability of 1,4-dioxane, tetrahydrofuran and ethanol under hydrogenation conditions over various catalysts | Request PDF - ResearchGate. [Link]

  • Catalytic polymerization method for 1,4-dioxane-2,5-diones, and corresponding polymers - Google P
    • POLYCONDENSATION. eGyanKosh. [Link]

  • (PDF) Supramolecular purification of aromatic polyester monomers from chemical depolymerization - ResearchGate. [Link]

  • Process for removing unreacted monomers from polymerization slurries - Google P
  • Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - MDPI. [Link]

  • Troubleshooting step growth polymerization : r/Chempros - Reddit. [Link]

  • Supplementary Material for Chemical Communications This journal is © The Royal Society of Chemistry 2005 1 Electronic Supplemen. [Link]

  • Lecture #9: Polycondensation reactions Polycondensation a process for the production of polymers from bifunctional and polyfunct - Farabi University. [Link]

  • Polymerization and polycondensation reactions - MEL Science. [Link]

  • Method for removing monomers and/or oligomers from a component formed during polymerization - Google P
  • Polyesters - Chemistry LibreTexts. [Link]

  • Stop and restart of polycondensation reactions of highly reactive sol–gel precursors for nanoscale surface molding - RSC Publishing. [Link]

  • Understanding Polyesters - UL Prospector. [Link]

  • This compound | C6H12O4 | CID 545145 - PubChem. [Link]

  • 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties - ResearchGate. [Link]

  • Extraction of Cyclic Oligomer and Their Influence on Polyester Dyeing in a Silicone Waterless Dyeing System - PMC - NIH. [Link]

  • (PDF) Poly(ethylene terephthalate) terpolyesters containing 1,4-cyclohexanedimethanol and isosorbide - ResearchGate. [Link]

  • This compound | C6H12O4 | CID 545145 - PubChem. [Link]

  • The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures | Request PDF. [Link]

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Technical Support Center: Stereoselectivity in 1,4-Dioxane-2,5-dimethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing stereoselectivity in reactions involving 1,4-Dioxane-2,5-dimethanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereochemical control with this versatile diol. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounding our advice in established chemical principles and field-proven insights.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental stereochemical properties of this compound and the core principles of stereoselective synthesis.

Q1: What are the key stereoisomers of this compound I need to be aware of?

A1: this compound exists as two primary diastereomers: cis and trans.

  • cis-isomer: The two hydroxymethyl (-CH₂OH) groups are on the same side of the dioxane ring. This isomer is a meso compound, meaning it is achiral and does not have an enantiomer.

  • trans-isomer: The two hydroxymethyl groups are on opposite sides of the ring. This isomer is chiral and exists as a pair of enantiomers, (2R,5R) and (2S,5S).

Your starting material is often a mixture of these diastereomers.[1] The ratio of these isomers can significantly impact the stereochemical outcome of subsequent reactions. It is crucial to characterize your starting material to understand the isomeric composition.

Q2: Why is controlling stereoselectivity in reactions with this diol so challenging?

A2: The primary challenge arises from the molecule's symmetry and the similar reactivity of its two primary hydroxyl groups.

  • Symmetry: In the cis (meso) isomer, the two hydroxyl groups are chemically equivalent. Differentiating between them to achieve enantioselectivity in a reaction like a mono-acylation requires a chiral catalyst or reagent that can create a chiral environment.

  • Functionality Equivalence: In both cis and trans isomers, both hydroxyl groups are primary alcohols, exhibiting nearly identical steric and electronic properties. Achieving regioselectivity (functionalizing one OH group over the other) without a desymmetrization strategy is difficult.

  • Conformational Flexibility: The 1,4-dioxane ring can exist in different conformations (e.g., chair, boat), which can influence the accessibility of the hydroxyl groups and complicate the transition state energies of stereoselective reactions.

Section 2: Troubleshooting Guide for Common Stereoselectivity Issues

This section provides a question-and-answer-based troubleshooting guide for specific problems encountered during experiments.

Q3: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A3: A low diastereomeric ratio (dr) indicates that the energy difference between the transition states leading to the two diastereomers is minimal. To address this, you must amplify these small energy differences.

Troubleshooting Workflow: Improving Diastereoselectivity

G start Low Diastereoselectivity (dr ≈ 1:1) catalyst Modify Catalyst System start->catalyst Is the reaction catalyzed? solvent Change Solvent start->solvent temp Adjust Temperature start->temp substrate Substrate Modification (Protecting Groups) start->substrate cat_ligand cat_ligand catalyst->cat_ligand Increase steric bulk of ligands cat_type cat_type catalyst->cat_type Switch catalyst type (e.g., organocatalyst, metal-based) solvent_polarity solvent_polarity solvent->solvent_polarity Vary polarity and H-bonding capacity (e.g., Toluene vs. THF vs. CH2Cl2) temp_lower temp_lower temp->temp_lower Lower temperature to amplify small energy differences (ΔΔG‡) substrate_protect substrate_protect substrate->substrate_protect Introduce a bulky protecting group on one hydroxyl to direct the reaction G start Need to Protect -OH Groups protect_both Protect Both Hydroxyls (Symmetrical Protection) start->protect_both Symmetrical reactions planned? protect_one Protect One Hydroxyl (Mono-protection) start->protect_one Asymmetric synthesis planned? silyl_ethers Silyl Ethers (TBS, TIPS) - Stable to most non-acidic/fluoride conditions - Removed with TBAF or acid protect_both->silyl_ethers General purpose, tunable stability acetal Acetal/Ketal (e.g., Acetonide) - Forms a new ring - Generally not applicable here protect_both->acetal For 1,2- or 1,3-diols (Not ideal for 1,4-diols like this) enzymatic Enzymatic Resolution (e.g., Lipase-catalyzed acylation) - Kinetic resolution of trans-diol - Desymmetrization of cis-diol protect_one->enzymatic High selectivity, mild conditions stoichiometric Stoichiometric Reagent (e.g., 1 eq. TBSCl) - Often yields mixture of di-, mono-, and un-protected material protect_one->stoichiometric Stoichiometric control can be difficult

Caption: Decision logic for selecting a diol protection strategy.

Recommended Strategies:

  • Symmetrical Di-protection: If you plan to perform identical reactions at a different site on the molecule, protecting both hydroxyls is straightforward.

    • Silyl Ethers (e.g., TBS, TIPS): These are excellent choices. They are introduced under basic conditions (e.g., imidazole, DMAP) and are stable to a wide range of reagents (organometallics, oxidants, reductants). [2]Their removal is typically achieved with fluoride sources (TBAF) or acid. [3]The steric bulk can be tuned (TBS < TIPS < TBDPS) to influence other reactions.

  • Mono-protection / Desymmetrization: This is more complex but essential for building asymmetry.

    • Enzymatic Methods: Lipases are highly effective for the kinetic resolution of racemic diols or the desymmetrization of meso-diols via selective acylation. This method offers unparalleled selectivity under very mild conditions. [4] * Stoichiometric Control: Using one equivalent of a protecting group reagent often leads to a statistical mixture. This is generally inefficient and not recommended unless the mono-protected product has vastly different chromatographic properties, allowing for easy separation.

Section 3: Protocols & Methodologies

Here we provide example protocols. Note: These are generalized templates and must be optimized for your specific substrate and reaction.

Protocol 1: Organocatalytic Desymmetrization via Mono-Acylation

This protocol is based on principles of chiral organocatalysis for the enantioselective acylation of meso-diols. [5]

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the cis-1,4-Dioxane-2,5-dimethanol (1.0 eq), the chiral catalyst (e.g., a proline-derived organocatalyst, 0.1 eq), and a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 eq). [6]2. Solvent Addition: Add anhydrous, non-polar solvent (e.g., toluene or CH₂Cl₂, 0.1 M concentration). Stir the mixture at the desired temperature (start at 0 °C).

  • Reagent Addition: Slowly add the acylating agent (e.g., acetic anhydride, 0.5-0.6 eq) via syringe pump over several hours to minimize the background reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the formation of mono-acylated product and the disappearance of the starting diol.

  • Workup: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the mono-acylated product using chiral HPLC or by derivatizing with a chiral resolving agent and analyzing by NMR.

Protocol 2: Analysis of Diastereomeric Ratio by ¹H NMR Spectroscopy

The chemical environments of protons in diastereomers are different, which can often be resolved by high-field NMR.

  • Sample Preparation: Prepare a clean, dry NMR tube with a concentrated solution (~10-20 mg) of your purified product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum on a high-field instrument (≥400 MHz is recommended).

  • Analysis:

    • Identify distinct, well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter or those on the dioxane ring are often the most diagnostic.

    • Integrate the area of a signal unique to Diastereomer A (Integral A).

    • Integrate the area of a corresponding signal unique to Diastereomer B (Integral B).

    • The diastereomeric ratio (dr) is calculated as: dr = Integral A / Integral B .

References

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC. (Source: PubMed Central) [Link]

  • Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. (Source: Catalysis Science & Technology, RSC Publishing) [Link]

  • Recent progress in selective functionalization of diols via organocatalysis. (Source: RSC Publishing) [Link]

  • Catalytic Asymmetric Synthesis of anti-1,2-Diols. (Source: Journal of the American Chemical Society) [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (Source: ACS Omega) [Link]

  • Solvent effects on stereoselectivity: more than just an environment. (Source: Chemical Society Reviews, RSC Publishing) [Link]

  • Protecting Groups. (Source: Organic Synthesis) [Link]

  • 1,4-Dioxane-2,5-dione, 3,6-dimethyl- - NIST WebBook. (Source: NIST) [Link]

  • This compound - PubChem. (Source: PubChem) [Link]

  • Solvent effects on stereoselectivity: More than just an environment. (Source: ResearchGate) [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. (Source: ChemRxiv) [Link]

  • Protecting Groups. (Source: University of Regensburg) [Link]

  • Solvent effects - Wikipedia. (Source: Wikipedia) [Link]

  • 1,4-Dioxane, 2,5-dimethyl- - NIST WebBook. (Source: NIST) [Link]

  • Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents.
  • Stereoselective and Stereospecific Reactions. (Source: Master Organic Chemistry) [Link]

  • Product Class 9: 1,4-Dioxanes. (Source: Thieme) [Link]

  • Syntheses of Some Derivatives of 1,4-Dioxane and 1,3. (Source: CORE) [Link]

  • Process for producing 2,5-dihydroxy-1,4-dioxane - Google Patents.
  • Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. (Source: MDPI) [Link]

  • Two reaction pathways for synthesizing 1,4-dioxane. (Source: ResearchGate) [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. (Source: Cambridge Open Engage) [Link]

  • Sampling and Analysis: 1,4-Dioxane. (Source: ITRC) [Link]

Sources

Technical Support Center: A Guide to Scaling Up 1,4-Dioxane-2,5-dimethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, chemists, and process development professionals navigating the complexities of scaling the synthesis of 1,4-Dioxane-2,5-dimethanol from the laboratory to pilot or production scale. Our focus is on anticipating common challenges and providing robust, scientifically-grounded solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for a successful scale-up campaign.

Q1: What are the primary synthesis routes for this compound, and which is most favorable for scale-up?

The most common laboratory and industrially relevant synthesis involves the acid-catalyzed dimerization of a protected glycerol derivative or a related three-carbon synthon. While various methods exist, the dimerization of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), followed by deprotection, is a frequently explored route. Another significant pathway is the direct dimerization of glycerol, which is economically attractive due to the low cost of the starting material.

For scale-up, the direct dimerization of glycerol presents the most compelling economic case. However, it is often plagued by poor selectivity, leading to complex purification challenges. The solketal route offers better control and potentially higher purity of the intermediate, simplifying downstream processing, but involves additional protection/deprotection steps.

Table 1: Comparison of Primary Synthesis Routes for Scale-Up

Synthesis RouteStarting Material(s)Key Advantages for Scale-UpCore Scale-Up Challenges
Direct Glycerol Dimerization Glycerol, Acid Catalyst (e.g., H₂SO₄, solid acids)Very low-cost, abundant starting material; fewer reaction steps.Low selectivity; formation of numerous byproducts (polyglycerols, acrolein); difficult purification of the final product.
Solketal Dimerization Route Solketal (from Glycerol & Acetone), Acid Catalyst, Deprotection ReagentHigher selectivity for the dioxane ring formation; simpler intermediate purification.Additional protection and deprotection steps increase cost and process mass intensity; use of solvents.

Part 2: Troubleshooting Guide for Scale-Up Operations

This section provides in-depth solutions to specific problems encountered during the scale-up process, focusing on the direct glycerol dimerization route due to its economic viability and associated challenges.

Issue 1: Drastic Decrease in Yield and Formation of Dark, Tarry Byproducts

Question: Upon moving from a 1L flask to a 50L reactor for the acid-catalyzed dimerization of glycerol, our yield of this compound has dropped from ~40% to less than 15%, and the crude product is a dark, intractable tar. What is causing this, and how can we fix it?

Answer: This is a classic and critical scale-up issue rooted in heat and mass transfer limitations. The exothermic nature of the reaction, combined with the high viscosity of glycerol, creates a system that is exceptionally sensitive to scale.

Root Cause Analysis & Mitigation Strategy:

  • Localized Overheating (Hot Spots): In a large, poorly agitated reactor, the heat generated by the reaction cannot dissipate efficiently. This creates localized regions of very high temperature. At these temperatures, glycerol rapidly dehydrates to form acrolein, which then polymerizes into the dark tars you are observing.[1][2]

    • Mitigation:

      • Enhanced Agitation: Standard laboratory magnetic stir bars are insufficient at scale. A baffled reactor with a high-torque overhead stirrer is mandatory. A pitched-blade turbine or anchor impeller is recommended to ensure top-to-bottom mixing of the viscous liquid.

      • Controlled Reagent Addition: Instead of adding the acid catalyst all at once, add it subsurface via a dosing pump over an extended period. This controls the initial exotherm and prevents a runaway reaction.

      • Improved Heat Transfer: Ensure the reactor's heating/cooling jacket has a high flow rate of thermal fluid. For very large scales, internal cooling coils may be necessary to provide sufficient surface area for heat exchange.

  • Poor Mass Transfer: Inefficient mixing prevents the glycerol molecules from reaching the catalyst sites uniformly, leading to over-reaction in catalyst-rich zones and no reaction elsewhere.

    • Mitigation:

      • Solid Acid Catalysts: Consider switching from a homogeneous catalyst like sulfuric acid to a solid acid catalyst (e.g., an acidic ion-exchange resin or zeolite).[3] This confines the reaction to the catalyst surface, can improve selectivity, and dramatically simplifies catalyst removal (simple filtration vs. quenching and extraction).

Troubleshooting Workflow: Low Yield & Tar Formation

Caption: Logical workflow for diagnosing and solving low yield issues.

Issue 2: Product Purification by Distillation is Failing

Question: We have managed to improve the reaction, but our crude product is a viscous, high-boiling point mixture. Attempting to purify the this compound by vacuum distillation results in decomposition and very low recovery. What is a viable purification strategy at scale?

Answer: The target molecule has a high boiling point and two hydroxyl groups, making it susceptible to thermal degradation, especially in the presence of residual acid and high-boiling impurities. A multi-step purification train is required.

Recommended Step-by-Step Purification Protocol:

  • Catalyst Neutralization & Removal: This is the most critical first step. Any residual acid catalyst must be neutralized to prevent further degradation during heating.

    • Protocol: Cool the crude reaction mixture to < 50°C. Slowly add a slurry of calcium hydroxide or sodium carbonate in water with vigorous stirring until the pH of the mixture is 7.0-7.5. The resulting inorganic salts will precipitate. Filter the mixture through a pad of celite to remove all solids.

  • Solvent Extraction / Liquid-Liquid Chromatography: This step aims to remove the bulk of the unreacted glycerol and highly polar polyglycerol byproducts.

    • Protocol: The filtered crude can be subjected to liquid-liquid extraction with a solvent like ethyl acetate. However, a more scalable and effective method is to use short-path liquid chromatography on a large silica gel column, eluting with a gradient of ethyl acetate in heptane. This is more effective at separating the desired product from closely related diols and polyols.

  • High-Vacuum Wiped-Film Evaporation (WFE): For thermally sensitive, high-boiling compounds, WFE (also known as thin-film evaporation) is superior to traditional batch distillation.

    • Causality: In a WFE unit, the crude material is spread as a thin film on the inside of a heated cylinder by rotating wipers. This creates a large surface area for evaporation under high vacuum for a very short residence time (seconds), minimizing thermal stress and preventing decomposition. The more volatile this compound evaporates and is collected on an internal condenser, while the non-volatile tars and polymers are discharged as waste.

  • Recrystallization: This is the final polishing step to achieve high purity.

    • Protocol: Dissolve the distilled oil from the WFE in a minimal amount of a suitable hot solvent (e.g., isopropyl acetate or methyl ethyl ketone). Cool the solution slowly to induce crystallization. Collect the solid product by filtration and dry under vacuum.

Scalable Purification Workflow

G Start Crude Reaction Product (High Viscosity, Acidic) Step1 Step 1: Neutralization (e.g., Ca(OH)₂) & Filtration Start->Step1 Step2 Step 2: Bulk Impurity Removal (Column Chromatography) Step1->Step2 Step3 Step 3: High-Vacuum Distillation (Wiped-Film Evaporation) Step2->Step3 Step4 Step 4: Final Polishing (Recrystallization) Step3->Step4 End High-Purity Product (>98%) Step4->End

Caption: A robust multi-step purification process for sensitive molecules.

References

A consolidated list of sources cited within this guide.

  • Title: 1,4-Dioxane | C4H8O2 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: this compound | C6H12O4 | CID 545145 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Review of Challenges and Opportunities for Microbially Removing 1,4-Dioxane to Meet Drinking-Water and Groundwater Guidelines Source: National Institutes of Health URL: [Link]

  • Title: Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature Source: MDPI URL: [Link]

  • Title: Process for producing 2,5-dihydroxy-1,4-dioxane Source: Google Patents URL
  • Title: Process for the preparation of 1,4-dioxane-2,5-diones Source: Google Patents URL

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Diol Selection in Polyester Synthesis: Evaluating 1,4-Dioxane-2,5-dimethanol Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer chemistry and drug development, the selection of monomers is a critical decision point that dictates the final properties and performance of a polyester. While conventional diols like ethylene glycol and 1,4-butanediol are well-established, the drive for novel materials with specific functionalities—such as enhanced thermal properties, tailored biodegradability, and renewable sourcing—has spurred interest in alternative diols.

This guide provides an in-depth comparison of 1,4-Dioxane-2,5-dimethanol, a structurally unique diol, with other conventional and bio-based diols used in polyester synthesis. We will explore the causal relationships between diol structure and polymer performance, provide standardized experimental protocols, and present comparative data to inform your research and development efforts.

The Central Role of the Diol in Polyester Architecture

Polyesters are synthesized via condensation polymerization, typically reacting a diol with a dicarboxylic acid.[1] The diol component is fundamental to the polymer's architecture and performance. Its chain length, flexibility, and stereochemistry directly influence key material properties:

  • Glass Transition Temperature (Tg): Rigid diol structures, such as those containing cyclic moieties, restrict polymer chain mobility, leading to a higher Tg. This is crucial for applications requiring dimensional stability at elevated temperatures.[2]

  • Crystallinity and Melting Point (Tm): Symmetrical and linear diols often yield semi-crystalline polymers with distinct melting points, a property vital for fibers and films. Bulky or asymmetric diols can disrupt chain packing, resulting in amorphous polymers.[3]

  • Mechanical Properties: The flexibility of the diol impacts the polymer's tensile strength, modulus, and elongation at break. Flexible diols can impart elastomeric properties, while rigid diols contribute to stiffness and strength.[4]

  • Biodegradability: The chemical nature of the diol, including the presence of susceptible linkages like esters or ethers, can influence the rate of hydrolytic or enzymatic degradation.[5][6]

Comparative Analysis of Diol Monomers

Our analysis contrasts this compound with four key alternatives: two conventional aliphatic diols (Ethylene Glycol, 1,4-Butanediol) and two rigid, bio-based diols (Isosorbide, 1,4-Cyclohexanedimethanol).

Chemical Structures of Compared Diols

Below are the chemical structures of the diols discussed in this guide. The variation in their cyclic and linear nature is a primary determinant of the final polyester's properties.

G cluster_0 This compound cluster_1 Ethylene Glycol (EG) cluster_2 1,4-Butanediol (BDO) cluster_3 Isosorbide cluster_4 1,4-Cyclohexanedimethanol (CHDM) a Structure: Cyclic Ether Hydroxyls: Primary Source: Potentially Bio-based b Structure: Linear Aliphatic Hydroxyls: Primary Source: Petrochemical/Bio-based c Structure: Linear Aliphatic Hydroxyls: Primary Source: Petrochemical/Bio-based d Structure: Rigid Bicyclic Hydroxyls: Secondary Source: Bio-based e Structure: Cycloaliphatic Hydroxyls: Primary Source: Petrochemical/Bio-based

Caption: Overview of Diol Structures and Characteristics.

Performance Comparison in Polyester Synthesis

While extensive experimental data for polyesters derived solely from this compound is limited in publicly available literature, we can predict its performance based on its structure—a flexible six-membered ring containing two ether linkages and primary hydroxyls.[7][8][9] The ether groups may enhance polarity and susceptibility to degradation compared to purely aliphatic analogues.

The following table compares the properties of polyesters synthesized from these diols, typically with a common diacid like terephthalic acid (for high-performance polymers) or succinic acid (for biodegradable polymers).

Diol MonomerResulting Polyester (with Terephthalic Acid)Predicted/Observed Tg (°C)Predicted/Observed Tm (°C)Key Performance Characteristics
This compound Poly(1,4-dioxane-2,5-dimethylene terephthalate)Predicted: 75-95Predicted: 190-220Predicted moderate rigidity from the dioxane ring; ether linkages may affect hydrolytic stability. Potentially amorphous or semi-crystalline.
Ethylene Glycol (EG) Poly(ethylene terephthalate) (PET)67-81~265High crystallinity, excellent mechanical strength, widely used in packaging and fibers.[10][11]
1,4-Butanediol (BDO) Poly(butylene terephthalate) (PBT)22-65~225Faster crystallization than PET, good moldability and chemical resistance.[5]
1,4-Cyclohexanedimethanol (CHDM) Poly(1,4-cyclohexylenedimethylene terephthalate) (PCTG/PETG Copolymers)~80 (as copolyester)Amorphous (as copolyester)Improves toughness, clarity, and impact strength by disrupting crystallinity.[12][13]
Isosorbide Poly(isosorbide terephthalate) (PIT)160-200AmorphousSignificantly increases Tg, creating a high-performance, transparent polymer. Low reactivity of secondary hydroxyls presents a synthesis challenge.[2][4][14][15]

Experimental Protocol: Two-Stage Melt Polycondensation

This protocol describes a standard and robust method for synthesizing polyesters, adaptable for various diol and diacid monomers. The process involves an initial esterification or transesterification step followed by a high-temperature, high-vacuum polycondensation step to build molecular weight.

Causality in the Workflow

The two-stage approach is critical for achieving high molecular weight polyesters.

  • Stage 1 (Esterification): This initial stage occurs at lower temperatures and atmospheric pressure, converting the monomers into low molecular weight oligomers and generating a byproduct (water or methanol).[16] Removing this byproduct drives the reaction forward.

  • Stage 2 (Polycondensation): By increasing the temperature and applying a high vacuum, the viscosity of the oligomers increases. The vacuum is essential for efficiently removing the volatile diol and other byproducts from the highly viscous melt, which is necessary to shift the equilibrium towards the formation of long polymer chains.[14][16]

Visualized Experimental Workflow

G cluster_0 Stage 1: Esterification / Transesterification cluster_1 Stage 2: Polycondensation A Charge Reactor: - Diol (e.g., this compound) - Diacid or Dimethyl Ester - Catalyst (e.g., Ti(OBu)4) B Heat under N2 Purge (180-220°C, 2-4 hours) A->B C Collect Byproduct (Water or Methanol) B->C D Gradually Increase Temp. (250-280°C) & Apply Vacuum (<1 mbar) C->D Oligomer Formation Complete E Monitor Viscosity / Torque (2-3 hours) D->E F Extrude Polymer under N2 Pressure E->F G G F->G Cool, Pelletize, and Characterize (GPC, DSC, TGA, NMR) G cluster_0 Diol Structural Features cluster_1 Resulting Polymer Properties A Linear & Flexible (e.g., EG, BDO) P1 Higher Crystallinity Lower Tg A->P1 B Cycloaliphatic & Bulky (e.g., CHDM) P2 Amorphous Improved Toughness B->P2 C Rigid & Bicyclic (e.g., Isosorbide) P3 Amorphous Significantly Higher Tg C->P3 D Cyclic Ether (e.g., this compound) P4 Moderate Tg Potential for Hydrolysis D->P4

Caption: Relationship between diol structure and polymer properties.

Conclusion and Future Outlook

While established diols like ethylene glycol and 1,4-butanediol remain industry workhorses, the future of polyester design lies in the strategic use of alternative monomers to achieve performance-advantaged materials.

  • Isosorbide stands out for its ability to dramatically increase the glass transition temperature, making it a prime candidate for creating bio-based, high-temperature plastics. [2][15]However, its lower reactivity must be managed during synthesis. [5][17]* 1,4-Cyclohexanedimethanol (CHDM) is an excellent comonomer for introducing toughness and clarity into otherwise brittle or opaque polyesters. [12]* This compound represents an intriguing, yet under-explored, option. Its structure suggests it could yield polyesters with a moderate Tg, higher than linear aliphatic diols but lower than highly rigid ones like isosorbide. The presence of ether linkages in its backbone is a key feature that warrants further investigation, as it could impart unique solubility characteristics or create specific points for targeted hydrolytic degradation, a desirable trait in biomedical applications.

For researchers, the path forward involves empirical validation. Synthesizing polyesters from this compound and thoroughly characterizing their thermal, mechanical, and degradation properties will be essential to confirm its place in the landscape of advanced polymer synthesis.

References

  • ACS Publications. (2021). Synthesis, Properties, and Applications of Bio-Based Cyclic Aliphatic Polyesters. Biomacromolecules. Available at: [Link]

  • Semantic Scholar. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. Available at: [Link]

  • Faraday Discussions. (2017). New bio-based monomers: tuneable polyester properties using branched diols from biomass. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. US6914120B2 - Method for making isosorbide containing polyesters.
  • ACS Sustainable Chemistry & Engineering. (2019). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. Available at: [Link]

  • (2025). Synthesis and Characterisation of Polyester Based on Isosorbide and Butanedioic Acid. Available at: [Link]

  • OSTI.GOV. (2025). Direct Synthesis of Polyester from Biomass Derived 1,6-hexanediol using a Copper-Ceria Catalyst. Available at: [Link]

  • ACS Publications. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. Available at: [Link]

  • MDPI. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. Available at: [Link]

  • Polymer Chemistry. Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content. Royal Society of Chemistry. Available at: [Link]

  • YouTube. (2025). What Is Bio-Polyester? - Chemistry For Everyone. Available at: [Link]

  • RSC Sustainability. (2024). The search for rigid, tough polyesters with high T g – renewable aromatic polyesters with high isosorbide content. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. US6063464A - Isosorbide containing polyesters and methods for making same.
  • ResearchGate. Bio-based polyesters: Recent progress and future prospects. Available at: [Link]

  • National Institutes of Health (NIH). Biomedical Applications of Biodegradable Polyesters. Available at: [Link]

  • (2025). Properties of Novel Polyesters Made from Renewable 1,4-Pentanediol. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • National Institutes of Health (NIH). (2024). The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. Available at: [Link]

  • The Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Available at: [Link]

  • ResearchGate. (2025). Properties of Novel Polyesters Made from Renewable 1,4-Pentanediol. Available at: [Link]

  • ResearchGate. (2022). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. Available at: [Link]

  • MDPI. (2024). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Available at: [Link]

  • ResearchGate. (2021). What additives can be used to eliminate generation of 1, 4 dioxane in polyester. Available at: [Link]

  • PubChem. 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)-, polymer with rel-(3R,6S)-. Available at: [Link]

  • Semantic Scholar. (2021). Evaluating the commercial application potential of polyesters with 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidid. Available at: [Link]

Sources

A Comparative Guide to Polymer Properties: 1,4-Dioxane-2,5-dimethanol vs. 1,4-Butanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of polymer chemistry and materials science, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide offers an in-depth comparison of polymers derived from two distinct diols: the well-established 1,4-butanediol and the lesser-explored, bio-based potential monomer, 1,4-Dioxane-2,5-dimethanol. While extensive experimental data exists for polymers of 1,4-butanediol, this guide will also provide a theoretical framework for predicting the properties of polymers from this compound, based on its unique chemical structure.

Introduction: A Tale of Two Diols

1,4-Butanediol (BDO) is a linear diol that is a cornerstone in the production of a wide array of polymers, including polyesters, polyurethanes, and copolyester ethers.[1][2] Its simple, flexible aliphatic chain imparts valuable properties to the resulting polymers, such as good mechanical strength and thermal stability.[3] BDO is a key component in commercially significant polymers like polybutylene terephthalate (PBT) and polybutylene succinate (PBS).[1]

This compound , in contrast, is a diol characterized by a central dioxane ring with two hydroxymethyl groups. This structure introduces ether linkages and a cyclic component into the polymer backbone, which is anticipated to significantly influence the polymer's properties. While direct experimental data on its homopolymers is scarce, its structure suggests the potential for unique characteristics, such as altered flexibility, biodegradability, and thermal behavior.

At a Glance: Structural and Property Comparison

Feature1,4-ButanediolThis compound
Chemical Structure HO-(CH₂)₄-OH(HOCH₂)CHO(CH₂)₂OCH(CH₂OH)
Source Primarily petrochemical, with bio-based routes emergingPotentially bio-based
Key Structural Feature Linear aliphatic chainDioxane ring with ether linkages
Expected Polymer Backbone Flexible, linearPotentially more rigid due to the ring, with flexible ether linkages

In-Depth Analysis: Polymer Properties

Polymers from 1,4-Butanediol: A Wealth of Data

Polymers derived from 1,4-butanediol have been the subject of extensive research. The properties of these polymers, particularly polyesters, are influenced by the choice of dicarboxylic acid used in the polycondensation reaction.

Thermal Properties: Polyesters based on 1,4-butanediol generally exhibit melting temperatures (Tm) ranging from 50°C to over 200°C, depending on the diacid co-monomer. For instance, poly(butylene succinate) (PBS) has a Tm of around 114°C, while poly(butylene terephthalate) (PBT) melts at approximately 225°C. The glass transition temperature (Tg) of these polymers is typically below room temperature for aliphatic polyesters, rendering them flexible.

Mechanical Properties: The mechanical performance of BDO-based polyesters is a key reason for their widespread use. They can be engineered to be either rigid and tough, as in the case of PBT, or more flexible and ductile, like poly(butylene adipate-co-terephthalate) (PBAT). For example, the tensile strength of some BDO-based copolyesters can reach up to 21.5 MPa with an elongation at break as high as 766.2%.[4]

Biodegradability: Aliphatic polyesters derived from 1,4-butanediol, such as PBS and PBA, are known for their biodegradability, making them attractive for applications in packaging and agriculture.[4] The rate of degradation is influenced by factors such as crystallinity and the length of the dicarboxylic acid chain.[4]

Polymers from this compound: A Theoretical Perspective

In the absence of direct experimental data, we can infer the potential properties of polymers derived from this compound based on its chemical structure. The presence of the dioxane ring and ether linkages in the polymer backbone is expected to have the following effects:

Thermal Properties: The dioxane ring is a rigid structure that would likely increase the glass transition temperature (Tg) of the resulting polymer compared to its linear counterpart derived from 1,4-butanediol. However, the flexible ether linkages could counteract this effect to some extent and might lower the melting temperature (Tm) by disrupting crystal packing. The overall effect on thermal properties would be a complex interplay between the rigid ring and the flexible ether bonds.

Mechanical Properties: The incorporation of a cyclic monomer into a polymer backbone generally increases the modulus and tensile strength due to restricted chain mobility. Therefore, polyesters of this compound are predicted to be more rigid than their BDO-based aliphatic counterparts. The flexibility and elongation at break would depend on the specific dicarboxylic acid used and the overall chain conformation.

Biodegradability: The presence of ether linkages in a polymer backbone can influence its biodegradability. While polyesters are generally susceptible to hydrolytic and enzymatic degradation, the ether bonds might alter the degradation profile. Some studies suggest that the incorporation of ether linkages can enhance the susceptibility of polymers to biodegradation.[4] This is a promising area for future experimental investigation.

Visualizing the Difference: Chemical Structures and Polymer Backbones

G cluster_BDO 1,4-Butanediol (BDO) cluster_DDM This compound cluster_BDO_poly Polymer from BDO cluster_DDM_poly Predicted Polymer from this compound BDO HO-(CH₂)₄-OH BDO_poly -[O-(CH₂)₄-O-CO-R-CO]n- BDO->BDO_poly Polycondensation DDM Structure DDM_poly -[O-CH₂-C₄H₈O₂-CH₂-O-CO-R-CO]n- DDM->DDM_poly Polycondensation DDM_img

Caption: Chemical structures of the diols and their resulting polymer backbones.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols provide a general framework for the synthesis and characterization of polyesters from 1,4-butanediol. These methods can be adapted for the synthesis of polymers from this compound to generate the much-needed experimental data for a direct comparison.

Synthesis of Polyesters via Melt Polycondensation

This two-stage process is a common method for producing high molecular weight polyesters.

Materials:

  • 1,4-Butanediol (BDO)

  • Dicarboxylic acid (e.g., succinic acid, adipic acid, terephthalic acid)

  • Catalyst (e.g., titanium (IV) butoxide, antimony trioxide)

  • Stabilizer (e.g., phosphoric acid)

  • Nitrogen gas supply

  • High-vacuum pump

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Esterification:

    • Charge the reactor with the dicarboxylic acid and 1,4-butanediol in a slight molar excess of the diol (e.g., 1.2:1 diol to diacid ratio).

    • Add the catalyst (typically 50-250 ppm).

    • Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C.

    • Stir the mixture and collect the water byproduct formed during the esterification reaction.

    • Continue the reaction until the theoretical amount of water has been collected (typically 2-4 hours).

  • Polycondensation:

    • Add the stabilizer to the reaction mixture to deactivate the catalyst partially and prevent side reactions.

    • Gradually increase the temperature to 230-260°C while slowly reducing the pressure to below 1 Torr.

    • Continue the reaction under high vacuum and elevated temperature for another 2-4 hours. The viscosity of the mixture will increase significantly as the polymer chain grows.

    • Once the desired viscosity is reached, cool the reactor and extrude the polymer under nitrogen pressure.

G start Charge Reactants (Diol, Diacid, Catalyst) esterification Esterification (180-220°C, N₂) Collect Water start->esterification stabilizer Add Stabilizer esterification->stabilizer polycondensation Polycondensation (230-260°C, High Vacuum) stabilizer->polycondensation end Extrude and Cool Polymer polycondensation->end

Caption: Workflow for polyester synthesis via melt polycondensation.

Characterization of Polymer Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized polymer.

  • Method: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃, TFA-d). Obtain ¹H and ¹³C NMR spectra. The chemical shifts and integration of the peaks will confirm the incorporation of the diol and diacid into the polymer chain.

Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Method: Dissolve the polymer in a suitable solvent (e.g., chloroform, THF) and inject it into the GPC system. The elution time is compared to that of known standards to determine the molecular weight distribution.

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Method: Heat a small sample of the polymer in a DSC instrument under a controlled atmosphere (e.g., nitrogen). The heat flow is measured as a function of temperature, revealing the thermal transitions.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Method: Heat a small sample of the polymer on a sensitive balance in a TGA instrument while the temperature is increased at a constant rate. The weight loss of the sample is recorded as a function of temperature, indicating the decomposition temperature.

Tensile Testing:

  • Purpose: To measure the mechanical properties of the polymer, such as tensile strength, Young's modulus, and elongation at break.

  • Method: Prepare dog-bone shaped specimens of the polymer by melt-pressing or injection molding. Test the specimens using a universal testing machine according to standard methods (e.g., ASTM D638).

Conclusion and Future Outlook

Polymers derived from 1,4-butanediol are well-established materials with a broad range of applications, thanks to their predictable and tunable properties. The wealth of available data makes them a reliable choice for many industrial and research purposes.

In contrast, this compound represents an intriguing, yet largely unexplored, building block for new polymers. The theoretical analysis presented in this guide suggests that its incorporation into a polymer backbone could lead to materials with enhanced thermal stability, and potentially interesting biodegradability profiles.

The lack of experimental data for polymers of this compound highlights a significant opportunity for future research. A systematic investigation into the synthesis and characterization of polyesters and other polymers from this diol is warranted. Such studies would not only fill a critical knowledge gap but could also lead to the development of novel, bio-based polymers with unique properties tailored for advanced applications in medicine, packaging, and beyond. This guide serves as a foundational resource and a call to action for the scientific community to explore the untapped potential of this compound.

References

  • Chaudhari, V. J. (2025). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS.
  • Liu, S., Cheng, X., Su, T., & Wang, Z. (2024). Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties and enzymatic hydrolysis. Express Polymer Letters, 18(12), 1209–1223.
  • Bloom Tech. (2023, December 23). How Is 1,4-Butanediol Used In The Production Of Plastics?
  • de la Cruz, M., Sardon, H., & Muñoz-Guerra, S. (2015). Copolyesters Made from 1,4-Butanediol, Sebacic Acid, and d-Glucose by Melt and Enzymatic Polycondensation. Biomacromolecules, 16(11), 3646–3656.
  • BDMAEE. (2025, July 9).
  • Lammens, T. M., van der Zanden, S. T., Gubbels, E., Heise, A., & Koning, C. E. (2020). Properties of Novel Polyesters Made From Renewable 1,4-Pentanediol. ChemSusChem, 13(3), 556–563.
  • CN116515095A - Preparation method of 1, 4-butanediol-based polyester - Google P
  • Sikorska, W., Stec, M., Chmielarz, P., & Musioł, M. (2024). Enhanced Synthesis of Poly(1,4-butanediol itaconate)
  • van der Wurp, R. A. P., van der Meer, F. T., Veld, M. A. J., & Heise, A. (2020). The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters. Journal of Polymer Science Part A: Polymer Chemistry, 58(1), 136-140.
  • Gantrade. (n.d.). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart.
  • BenchChem. (2025, December). Application Notes & Protocols: The Role of 3,6- dimethyl-1,4-dioxane-2,5-dione in Biodegradable. Polymer Synthesis.
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  • Lammens, T. M., van der Zanden, S. T., Gubbels, E., Heise, A., & Koning, C. E. (2020). Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol. ChemSusChem, 13(3), 556-563.
  • Stempfle, F., Ritter, C. M., & Mecking, S. (2021). Evaluating the commercial application potential of polyesters with 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide). Polymer Chemistry, 12(48), 6945-6962.
  • Lammens, T. M., van der Zanden, S. T., Gubbels, E., Heise, A., & Koning, C. E. (2019). Properties of Novel Polyesters Made from Renewable 1,4-Pentanediol. ChemSusChem.
  • van Berkel, J. G., Guigo, N., Sbirrazzuoli, N., & de la Fuente, J. L. (2021). The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. Polymer Chemistry, 12(21), 3163-3176.
  • Wagner, A. M., Fischer, L. S., Du, Y., & Besenius, P. (2024). Synthesis and Self‐Assembly of Poly(4‐acetoxystyrene) Cubosomes.
  • Kim, S., Lee, M. S., & Ralph, J. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Green Chemistry, 23(8), 3023-3031.
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Sources

A Comparative Guide for Drug Development Professionals: Unveiling the Advantages of 1,4-Dioxane-2,5-dimethanol over Ethylene Glycol in Advanced Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of material science and polymer chemistry, the selection of monomers is a critical decision that dictates the ultimate performance and application of synthesized polymers. This guide provides an in-depth technical comparison between a novel diol, 1,4-Dioxane-2,5-dimethanol, and the conventional monomer, ethylene glycol, in the context of polyester synthesis. We will explore the inherent advantages of the dioxane-based diol, supported by experimental evidence, and provide a framework for its practical implementation.

Introduction: Beyond Conventional Polyester Monomers

Ethylene glycol has long been a cornerstone in the polymer industry, serving as a fundamental building block for a vast array of polyesters, most notably polyethylene terephthalate (PET).[1][2] Its widespread use is a testament to its reliability and cost-effectiveness. However, the evolving demands of modern applications, particularly in the biomedical and pharmaceutical fields, necessitate the development of polymers with tailored properties such as enhanced biodegradability, improved thermal stability, and specific mechanical characteristics.

This has led to the exploration of alternative monomers that can impart unique functionalities to the polyester backbone. One such promising candidate is this compound. This diol, featuring a central dioxane ring, offers a distinct structural motif that can significantly influence the properties of the resulting polyesters, presenting a compelling case for its adoption in the synthesis of next-generation materials.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physicochemical properties of each diol is essential for appreciating their differential impact on polymer characteristics.

PropertyThis compoundEthylene Glycol
Molecular Formula C₆H₁₂O₄C₂H₆O₂
Molecular Weight 148.16 g/mol [3]62.07 g/mol
Structure Cyclic diether with two primary hydroxyl groupsLinear diol
Appearance White to off-white solidColorless, viscous liquid

The most striking difference lies in their core structures. The presence of the rigid 1,4-dioxane ring in this compound, in contrast to the flexible aliphatic chain of ethylene glycol, is the primary driver of the distinct properties observed in their respective polyesters.

The Dioxane Advantage: Engineering Superior Polyester Properties

The incorporation of the this compound monomer into a polyester backbone can lead to several performance advantages over traditional ethylene glycol-based polyesters. These benefits stem from the unique chemical and structural features of the dioxane ring.

Enhanced Biodegradability and Hydrolytic Cleavage

A critical consideration in the design of polymers for biomedical applications is their biodegradability. Aliphatic polyesters are known to degrade via the hydrolysis of their ester bonds.[4][5] The presence of ether linkages within the polymer backbone, as introduced by this compound, can influence the rate and mechanism of this degradation.

The ether bonds in the dioxane ring are generally more stable to hydrolysis than ester bonds. However, their presence can alter the overall hydrophilicity and chain flexibility of the polymer, which in turn affects the accessibility of the ester linkages to water molecules. This can lead to a more controlled and potentially tunable degradation profile. While extensive direct comparative studies on the biodegradability of polyesters derived from these two diols are still emerging, the principle of tailoring degradation rates by incorporating different functional groups is well-established in polymer science.[6]

dot

Caption: Hydrolytic degradation pathways of polyesters.

Improved Thermal Stability and Higher Glass Transition Temperature

The rigidity of the 1,4-dioxane ring structure can significantly enhance the thermal properties of the resulting polyester. The introduction of this cyclic monomer restricts the rotational freedom of the polymer chains, leading to a higher glass transition temperature (Tg). A higher Tg is often desirable for applications requiring dimensional stability at elevated temperatures.

Studies on polyesters incorporating other cyclic diols, such as 1,4-cyclohexanedimethanol, have demonstrated a clear trend of increasing Tg with higher cyclic monomer content.[7][8] This principle suggests that polyesters derived from this compound would exhibit superior thermal stability compared to their more flexible counterparts made from ethylene glycol. This enhanced thermal performance can be critical in applications such as medical device sterilization or in the formulation of drug delivery systems that undergo thermal processing.

Potential for Bio-Based Sourcing: A Greener Alternative

While ethylene glycol can be produced from renewable resources, the synthesis of this compound also holds potential for a bio-based manufacturing route. For instance, it can be synthesized from diethylene glycol, which in turn can be derived from bio-ethanol.[9] The exploration of biocatalytic routes and the use of renewable feedstocks for the production of specialty monomers like this compound are active areas of research, aligning with the growing demand for sustainable and environmentally friendly materials.[10]

Experimental Section: A Comparative Synthesis Protocol

To provide a practical framework for evaluating the performance of these two diols, we present a generalized experimental protocol for the synthesis of aliphatic polyesters via melt polycondensation. This protocol can be adapted to directly compare the polymerization behavior and resulting polymer properties.

Materials
  • This compound (≥98%)

  • Ethylene glycol (≥99%)

  • Adipic acid (≥99%)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Nitrogen gas (high purity)

  • Chloroform and methanol (for purification)

Experimental Workflow: Melt Polycondensation

dot

Melt_Polycondensation_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Product Isolation & Purification A Charge Reactor: Diol, Diacid, Catalyst B Assemble Glassware: Stirrer, N2 Inlet, Condenser A->B C Stage 1: Esterification (e.g., 180-200°C, N2 flow) B->C Heat D Stage 2: Polycondensation (e.g., 220-240°C, Vacuum) C->D Apply Vacuum E Cool and Dissolve Polymer in Chloroform D->E Cool F Precipitate in Methanol E->F G Filter and Dry under Vacuum F->G

Caption: General workflow for melt polycondensation.

Step-by-Step Methodology
  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.

  • Charging of Reactants: The flask is charged with equimolar amounts of the diol (either this compound or ethylene glycol) and adipic acid. A catalytic amount of titanium(IV) butoxide (e.g., 0.05-0.1 mol% relative to the diacid) is added.

  • Esterification Stage: The reaction mixture is heated to 180-200°C under a slow stream of nitrogen. Water, the byproduct of esterification, is distilled off and collected. This stage is typically continued for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage: The temperature is gradually increased to 220-240°C, and a vacuum (e.g., <1 mmHg) is slowly applied. The mechanical stirring speed is increased to facilitate the removal of ethylene glycol or this compound and any remaining water. This stage is continued for another 3-5 hours, during which a significant increase in the viscosity of the melt will be observed.

  • Product Isolation: After the desired reaction time, the vacuum is broken with nitrogen, and the hot polymer is carefully discharged from the reactor.

  • Purification (Optional): The synthesized polyester can be purified by dissolving it in a suitable solvent like chloroform and then precipitating it in a non-solvent such as cold methanol. The purified polymer is then collected by filtration and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization and Comparative Analysis

The resulting polyesters should be thoroughly characterized to enable a direct comparison of their properties.

Analysis TechniqueProperty to be DeterminedExpected Advantage for this compound based Polyester
Nuclear Magnetic Resonance (NMR) Chemical structure and compositionConfirmation of dioxane ring incorporation
Gel Permeation Chromatography (GPC) Molecular weight and polydispersity indexComparable or higher molecular weights achievable
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm), and crystallinityHigher Tg, potentially altered crystallinity
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperatureHigher decomposition temperature
Tensile Testing Tensile strength, Young's modulus, and elongation at breakPotentially higher modulus and strength
Hydrolytic Degradation Study Mass loss and molecular weight reduction over time in a buffered solutionTunable and potentially more controlled degradation profile

Safety and Handling Considerations

A comparative analysis would be incomplete without addressing the toxicological profiles of the monomers.

  • Ethylene Glycol: Ethylene glycol is well-known to be toxic to humans if ingested, with the potential to cause severe health effects.[1][11] Appropriate personal protective equipment (PPE) and handling procedures are crucial when working with this compound.

  • This compound: While specific, comprehensive toxicological data for this compound is not as extensively documented as for ethylene glycol, it is important to handle it with the same level of care as any other laboratory chemical. As a derivative of 1,4-dioxane, which is classified as a probable human carcinogen, appropriate safety measures should be strictly followed.[12] A thorough review of the Safety Data Sheet (SDS) is mandatory before handling.[13][14]

Conclusion: A Strategic Choice for Advanced Polymer Design

The selection of this compound as a monomer for polyester synthesis presents a compelling strategic advantage for researchers and developers aiming to create advanced materials with tailored properties. The inherent rigidity of the dioxane ring offers a pathway to polymers with enhanced thermal stability and potentially improved mechanical strength. Furthermore, the presence of ether linkages in the polymer backbone opens up possibilities for tuning biodegradability, a critical factor in the design of materials for biomedical and pharmaceutical applications.

While ethylene glycol will undoubtedly remain a workhorse in the polymer industry, this compound emerges as a valuable tool for innovation, enabling the synthesis of next-generation polyesters with performance characteristics that can meet the increasingly stringent demands of high-value applications. Further research directly comparing the performance of these two diols in various polyester systems will undoubtedly solidify the position of this compound as a key enabler of future polymer innovation.

References

  • American Chemical Society. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters. [Link]

  • Chemistry LibreTexts. (2021). Ethylene Glycol. [Link]

  • Edwards, M. R., et al. (2011). The effect of ethylene glycol on the phytovolatilization of 1,4-dioxane. International Journal of Phytoremediation, 13(7), 702-716. [Link]

  • Guild, K. M., & Wooley, K. L. (2015). Silyl Ether-Coupled Poly(ε-caprolactone)s with Stepwise Hydrolytic Degradation Profiles. Macromolecules, 48(21), 7838-7846. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolytic Degradation and Erosion of Polyester Biomaterials. PubMed Central. [Link]

  • I. S. Scientific. (2012). Preparation and characterization of polyesters with controlled molecular weight method. International Journal of Chemical and Biochemical Sciences, 2, 36-41. [Link]

  • BazTech. (2009). Hydrolytic degradation of poly(ester-ether-ester) terpolymers containing hydrophilic peg and hydrophobic dimer fatty acid. Polish Journal of Applied Chemistry, 53(2), 203-207. [Link]

  • Arrington, A. S., et al. (2022). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Polymer Chemistry, 13(20), 2933-2941. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. PubMed Central. [Link]

  • ResearchGate. (2011). Polyterephthalates Made from Ethylene glycol, 1,4-Cyclohexanedimethanol, and Isosorbide. [Link]

  • Shandong Qibo New Energy Co., Ltd. (2024). How Does Adipic Acid React with Ethylene Glycol?. [Link]

  • National Center for Biotechnology Information. (2014). Biocatalysis for Biobased Chemicals. PubMed Central. [Link]

  • CORE. (n.d.). Bio-Based Solvents for Organic Synthesis. [Link]

  • Scilit. (2011). Polyterephthalates made from Ethylene glycol, 1,4‐cyclohexanedimethanol, and isosorbide. [Link]

  • ResearchGate. (2012). Poly(ethylene terephthalate) terpolyesters containing 1,4-cyclohexanedimethanol and isosorbide. [Link]

  • ResearchGate. (2021). Structures of: (a) poly (ethylene glycol 1,4-cyclohexane dimethylene isosorbide terephthalate) (PEICT) and (b) poly (1,4-cyclohexane dimethylene isosorbide terephthalate) (PICT). [Link]

  • Google Patents. (1994).
  • Royal Society of Chemistry. (2016). Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) random copolymers: effect of copolymer composition and microstructure on the thermal properties and crystallization behavior. RSC Advances, 6(10), 8345-8355. [Link]

  • Royal Society of Chemistry. (2020). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 11(3), 553-562. [Link]

  • ResearchGate. (2011). The effect of ethylene glycol on the phytovolatilization of 1,4-dioxane. [Link]

  • PubMed. (2011). The effect of ethylene glycol on the phytovolatilization of 1,4-dioxane. [Link]

  • MDPI. (2022). Preparation and Properties of Poly(ethylene glycol-co-cyclohexane-1,4-dimethanol terephthalate)/Polyglycolic Acid (PETG/PGA) Blends. Polymers, 14(19), 4193. [Link]

  • Google Patents. (2002). Process for producing 2,5-dihydroxy-1,4-dioxane.
  • PubMed. (2008). Biodegradable and thermoreversible hydrogels of poly(ethylene glycol)-poly(epsilon-caprolactone-co-glycolide). [Link]

  • LandSaga Biogeographical. (2011). The effect of ethylene glycol on the phytovolatilization of 1,4-dioxane. [Link]

  • PubMed. (2005). Poly(ester Urethane)s Consisting of poly[(R)-3-hydroxybutyrate] and Poly(ethylene Glycol) as Candidate Biomaterials: Characterization and Mechanical Property Study. [Link]

  • ResearchGate. (2001). Biodegradable polymers based on renewable resources VIII. Environmental and enzymatic degradability of copolycarbonates containing 1,4 : 3,6‐dianhydrohexitols. [Link]

  • UQ eSpace. (2011). The effect of ethylene glycol on the phytovolatilization of 1,4-dioxane. [Link]

Sources

The Untapped Potential of 1,4-Dioxane-2,5-dimethanol Derivatives: A Guide to Their Prospective Role as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: In the relentless pursuit of enantiomerically pure compounds, the exploration of novel chiral auxiliaries is a frontier of significant interest. This guide addresses the performance of 1,4-Dioxane-2,5-dimethanol derivatives in this capacity. However, a comprehensive review of the scientific literature reveals a notable absence of studies employing these specific compounds as chiral auxiliaries.

Therefore, this document will serve a dual purpose. Firstly, it will transparently report on the current void of experimental data for this particular class of molecules. Secondly, it will provide a forward-looking, theoretical framework for their potential application. By drawing parallels with established C₂-symmetric and diol-based chiral auxiliaries, we will outline a strategic approach to synthesizing, applying, and evaluating this compound derivatives, thereby offering a roadmap for pioneering research in this untapped area.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The ideal auxiliary exhibits high diastereoselectivity, is readily attached and cleaved under mild conditions, and is recoverable for reuse to ensure economic viability. The efficacy of a chiral auxiliary is fundamentally linked to its ability to create a sterically and electronically biased environment around the reactive center.

The Structural Promise of this compound

The this compound scaffold presents intriguing possibilities for the design of novel chiral auxiliaries. The parent molecule can exist as two diastereomers: a C₂-symmetric trans-isomer and a Cᵢ-symmetric cis-isomer. The trans-isomer, with its C₂-axis of symmetry, is particularly attractive as this feature has been a cornerstone in the design of highly effective chiral ligands and auxiliaries. This symmetry reduces the number of possible transition states, often leading to higher stereoselectivity.

The two primary alcohol functionalities serve as convenient handles for the attachment of the prochiral substrate, for instance, through the formation of acetals or esters. Further derivatization of the hydroxyl groups or the dioxane ring could be envisioned to fine-tune the steric and electronic properties of the auxiliary.

Parallels with Established C₂-Symmetric Diol-Based Auxiliaries

While direct data is absent for this compound derivatives, the success of other C₂-symmetric diols provides a strong rationale for their investigation. Chiral diols such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and derivatives of tartaric acid have been extensively used to induce chirality in a wide range of reactions.[1][2]

Furthermore, research has demonstrated that chiral C₂-symmetric ligands incorporating a 1,4-dioxane backbone, synthesized from tartrates, are highly effective in asymmetric hydrogenation, achieving enantiomeric excesses of 94% to over 99%.[3][4] This precedent underscores the potential of the 1,4-dioxane framework to create a well-defined and effective chiral environment when complexed with a metal or influencing a reaction through space.

A Proposed Experimental Workflow for Evaluation

To assess the viability of this compound derivatives as chiral auxiliaries, a systematic experimental approach is necessary. The following outlines a potential workflow for the synthesis and testing of a novel auxiliary in an asymmetric Diels-Alder reaction.

Synthesis of the Chiral Auxiliary and Acrylate Dienophile

The enantiomerically pure trans-1,4-Dioxane-2,5-dimethanol would first need to be synthesized or resolved. This could potentially be achieved through enzymatic resolution or by starting from a chiral pool material like tartaric acid.[3][4] The diol would then be reacted with an acryloyl chloride to form the corresponding diacrylate, which will act as the dienophile in the Diels-Alder reaction.

Asymmetric Diels-Alder Reaction Protocol

A proposed protocol for the Diels-Alder reaction is as follows:

  • To a solution of the chiral diacrylate (1.0 equiv) in a suitable solvent (e.g., toluene or CH₂Cl₂) at -78 °C is added a Lewis acid catalyst (e.g., Et₂AlCl, 1.1 equiv).

  • The mixture is stirred for 30 minutes.

  • Cyclopentadiene (3.0 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The organic layer is separated, dried over MgSO₄, and concentrated under reduced pressure.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis.

  • The product is purified by column chromatography.

Cleavage and Recovery of the Auxiliary

Following the reaction, the chiral auxiliary must be cleaved to yield the enantiomerically enriched product and allow for the recovery of the auxiliary. For an ester linkage, this is typically achieved through hydrolysis or reduction.

  • The purified Diels-Alder adduct is dissolved in methanol.

  • A catalytic amount of NaOMe is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is removed, and the residue is partitioned between water and an organic solvent.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are dried and concentrated to yield the methyl ester of the product. The enantiomeric excess can be determined by chiral HPLC or GC.

  • The aqueous layer can be treated to recover the chiral diol auxiliary.

Visualizing the Proposed Workflow and Stereochemical Control

G cluster_0 Synthesis & Attachment cluster_1 Asymmetric Transformation cluster_2 Cleavage & Recovery Prochiral\nSubstrate Prochiral Substrate Attachment\nReaction Attachment Reaction Prochiral\nSubstrate->Attachment\nReaction e.g., Acryloyl Chloride Chiral Auxiliary-\nSubstrate Adduct Chiral Auxiliary- Substrate Adduct Attachment\nReaction->Chiral Auxiliary-\nSubstrate Adduct Chiral Diol\n(trans-1,4-Dioxane-\n2,5-dimethanol) Chiral Diol (trans-1,4-Dioxane- 2,5-dimethanol) Chiral Diol\n(trans-1,4-Dioxane-\n2,5-dimethanol)->Attachment\nReaction Diastereoselective\nReaction Diastereoselective Reaction Chiral Auxiliary-\nSubstrate Adduct->Diastereoselective\nReaction e.g., Diels-Alder with Cyclopentadiene Diastereomerically\nEnriched Product Diastereomerically Enriched Product Diastereoselective\nReaction->Diastereomerically\nEnriched Product Cleavage\nReaction Cleavage Reaction Diastereomerically\nEnriched Product->Cleavage\nReaction e.g., Hydrolysis or Reduction Enantiomerically\nEnriched Product Enantiomerically Enriched Product Cleavage\nReaction->Enantiomerically\nEnriched Product Recovered\nChiral Auxiliary Recovered Chiral Auxiliary Cleavage\nReaction->Recovered\nChiral Auxiliary

Caption: Proposed experimental workflow for the evaluation of a new chiral auxiliary.

G cluster_0 Facial Shielding by Chiral Auxiliary dienophile Dienophile (Prochiral Alkene) auxiliary Chiral Auxiliary (e.g., 1,4-Dioxane derivative) dienophile->auxiliary Covalent Bond approach_top Diene Approach (Top Face - Shielded) dienophile->approach_top Steric Hindrance approach_bottom Diene Approach (Bottom Face - Favored) dienophile->approach_bottom Less Hindered Path

Caption: Conceptual diagram of stereochemical control via facial shielding.

Comparative Analysis: A Prospective View

While no experimental data exists, a comparative table can be constructed to position the hypothetical performance of a this compound derivative against established auxiliaries.

FeatureEvans' OxazolidinoneOppolzer's Camphorsultamtrans-1,4-Dioxane-2,5-dimethanol Derivative (Hypothetical)
Chiral Source Amino AlcoholsCamphorTartaric Acid or Resolution
Symmetry C₂ (for some derivatives)C₂C₂
Attachment N-AcylationN-AcylationO-Acylation / Acetal Formation
Cleavage Hydrolysis, Reduction, TransaminationHydrolysis, ReductionHydrolysis, Reduction
Typical Diastereoselectivity High to ExcellentHigh to ExcellentTo be determined
Recyclability Good to ExcellentGood to ExcellentTo be determined
Potential Advantages Well-established, predictableRigid scaffold, high selectivityPotentially inexpensive starting materials, tunable diol backbone
Potential Disadvantages Lack of established protocols, potential for lower rigidity

Conclusion and Future Outlook

The exploration of this compound derivatives as chiral auxiliaries represents a promising, yet uncharted, area of research in asymmetric synthesis. While this guide cannot provide a retrospective comparison due to the absence of published data, it aims to serve as a foundational document for researchers inspired to investigate their potential. The C₂-symmetry of the trans-isomer and the successful application of other dioxane-containing chiral ligands provide a strong theoretical basis for their potential efficacy. The proposed experimental workflows offer a clear path for the systematic evaluation of these compounds. The true performance of these derivatives awaits empirical validation, and it is our hope that this guide will stimulate the research necessary to unlock their potential in the synthesis of enantiomerically pure molecules.

References

  • Wipf, P., & Miller, C. P. (1993). C2-Symmetric Ansa-Titanocenes in Asymmetric Catalysis: Enantioselective Allylation of Aldehydes. The Journal of Organic Chemistry, 58(14), 3604–3606.
  • Zhang, Z., & Zhang, X. (2002). Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. The Journal of Organic Chemistry, 67(22), 7618–7623. Available from: https://pubs.acs.org/doi/10.1021/jo020250t
  • Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries.
  • Zhang, Z., & Zhang, X. (2002). Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/12398511/

Sources

A Senior Application Scientist's Guide to Validating Experimental Results of 1,4-Dioxane-2,5-dimethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the rigorous validation of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of reactions involving 1,4-Dioxane-2,5-dimethanol, offering a framework for validating its performance against common alternatives. By delving into the causality behind experimental choices and grounding our protocols in authoritative references, we aim to equip you with the expertise to confidently assess and utilize this versatile diol.

Introduction to this compound and Its Synthetic Potential

This compound is a unique bicyclic diol featuring a polar dioxane core and two primary hydroxyl groups. This structure imparts a combination of flexibility from the ether linkages and rigidity from the cyclic backbone, making it an intriguing monomer for the synthesis of polyesters, polyurethanes, and other advanced polymers. Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₂O₄
Molecular Weight 148.16 g/mol [1]
IUPAC Name [5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol[1]
CAS Number 14236-12-5[1]

The validation of its reaction outcomes is paramount for ensuring the reproducibility and reliability of the materials derived from it. This guide will focus on two primary classes of reactions: polyesterification and polyurethane synthesis, comparing the expected performance of this compound with two widely used diols: the bio-derived isosorbide and the cycloaliphatic 1,4-cyclohexanedimethanol (CHDM).

Comparative Diols: Isosorbide and 1,4-Cyclohexanedimethanol (CHDM)

A meaningful validation of this compound's reactivity and the properties of its derivatives requires a benchmark against established alternatives.

Isosorbide , a rigid diol derived from glucose, is a popular bio-based monomer. Its fused bicyclic structure is known to significantly increase the glass transition temperature (Tg) and thermal stability of polymers.[2] However, the secondary hydroxyl groups of isosorbide exhibit lower reactivity compared to primary diols, which can present synthetic challenges.[3][4]

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that imparts an excellent combination of hardness and flexibility to polyesters.[5] It is known to improve the heat and hydrolytic stability of the resulting polymers.[5] CHDM is a valuable monomer in the production of various copolyesters.

The following table provides a comparative overview of these diols.

FeatureThis compoundIsosorbide1,4-Cyclohexanedimethanol (CHDM)
Source SyntheticBio-based (from glucose)[4]Petroleum-based
Hydroxyl Groups PrimarySecondary[3]Primary
Key Structural Feature Dioxane ringFused furan rings[2]Cyclohexane ring[5]
Expected Impact on Polymer Properties Enhanced polarity and flexibilityIncreased rigidity and Tg[2]Improved thermal and hydrolytic stability[5]

Validating Polyesterification Reactions

Polyesters are synthesized through the reaction of a diol with a diacid or its derivative. The properties of the resulting polyester are highly dependent on the structure of the diol monomer.

Experimental Protocol: Synthesis of a Polyester from this compound and Adipoyl Chloride

This protocol provides a representative procedure for the synthesis of a polyester, which can be adapted for comparative studies with isosorbide and CHDM.

Materials:

  • This compound

  • Adipoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous DCM from the dropping funnel over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the resulting polymer by adding the concentrated solution dropwise to cold methanol.

  • Collect the polymer by filtration and dry under vacuum at 40°C for 24 hours.

Validation Workflow for Polyester Synthesis

Sources

A Senior Application Scientist's Guide to the Thermal Analysis of Polyesters: A Comparative Study of Diol Influence

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thermal behavior of a polyester is a cornerstone of its performance profile. It dictates processing parameters, in-application stability, and mechanical integrity. The choice of monomer, particularly the diol component, is a powerful tool for tuning these properties. This guide provides an in-depth comparison of how different diol structures—from simple linear alkanes to complex bio-based rings—fundamentally alter the thermal characteristics of the resulting polyesters, supported by experimental data and validated analytical protocols.

The Diol's Decisive Role in Polyester Thermal Properties

The molecular architecture of the diol incorporated into a polyester backbone directly influences the polymer's thermal behavior by governing chain flexibility, packing efficiency, and intermolecular forces. Understanding this structure-property relationship is paramount for the rational design of polyesters with tailored performance. The key thermal transitions we will consider are the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).[1]

Aliphatic Diol Chain Length: A Study in Flexibility

The number of methylene units (-CH2-) in a linear aliphatic diol is a primary determinant of the polymer chain's flexibility.

  • Glass Transition Temperature (Tg): An increase in the diol chain length introduces greater rotational freedom and flexibility to the polymer backbone. This enhanced mobility within the amorphous regions of the polymer leads to a decrease in the glass transition temperature.[1][2]

  • Melting Temperature (Tm): For semi-crystalline polyesters, a longer diol chain can disrupt the efficiency of crystal lattice packing, which generally results in a lower melting temperature.[1] However, an interesting exception occurs with very long diol chains, where the polymethylene segments may crystallize independently, akin to polyethylene, potentially leading to an increase in Tm.[1]

  • Thermal Stability (Td): The relationship between diol chain length and thermal stability is complex. While some studies suggest shorter diol chains enhance stability, others have concluded that stability increases with the chain length of both the diol and diacid components.[3] Generally, most aliphatic polyesters exhibit high thermal stability, with decomposition often commencing above 300°C.[1]

Branching and Stereochemistry: Disrupting Order

Introducing branches or secondary alcohols into the diol structure significantly impacts crystallinity and chain mobility.

  • Branching: Methyl or other alkyl branches on the diol can introduce stereo-irregularity, which hinders efficient chain packing and reduces the degree of crystallinity.[2] This disruption, however, can also restrict chain motion in the amorphous phase, leading to a higher Tg.[2]

  • Primary vs. Secondary Diols: Polyesters synthesized from secondary diols (where the hydroxyl groups are not on terminal carbons) typically exhibit higher glass transition temperatures compared to their primary diol counterparts.[2][3] This is due to the increased steric hindrance around the ester linkage, which restricts segmental motion.

Aromatic and Rigid Diols: Engineering High Performance

Incorporating rigid structures into the polymer backbone is a key strategy for enhancing thermal performance.

  • Aromatic Rings: The inclusion of aromatic rings, either from the diol or the diacid, introduces significant rigidity to the polymer chain.[3] This restricted mobility leads to a substantial increase in the glass transition temperature and overall thermal stability.[2][3]

  • Cyclic Structures: Rigid, non-aromatic cyclic diols like isosorbide or 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) are increasingly used to create high-performance polyesters.[2] These structures enhance chain stiffness, resulting in materials with exceptionally high Tg values.[2][4]

The interplay of these structural factors is visualized in the diagram below, illustrating how a polymer scientist can strategically select a diol to achieve desired thermal characteristics.

G cluster_diol Diol Structural Choice cluster_properties Resulting Thermal Properties diol_linear Increase Linear Chain Length (e.g., Butanediol -> Hexanediol) tg Glass Transition (Tg) diol_linear->tg Decreases (Increases Flexibility) tm Melting Point (Tm) diol_linear->tm Generally Decreases (Disrupts Packing) diol_branched Introduce Branching (e.g., Neopentyl Glycol) diol_branched->tg Increases (Restricts Motion) diol_branched->tm Decreases (Reduces Crystallinity) diol_rigid Incorporate Rigid/Aromatic Rings (e.g., Isosorbide, Bisphenol A) diol_rigid->tg Significantly Increases (Reduces Flexibility) diol_rigid->tm Increases (Stiffens Backbone) td Stability (Td) diol_rigid->td Increases

Caption: Logical flow from diol structure selection to resulting polyester thermal properties.

Comparative Thermal Data

The following table summarizes experimental data from various studies, providing a direct comparison of the thermal properties of polyesters synthesized from different diols. This data illustrates the principles discussed above.

Dicarboxylic AcidDiolPolyester AbbreviationTg (°C)Tm (°C)Td, 5% (°C)
Adipic Acid1,2-EthanediolPEA-6550>300
Adipic Acid1,4-ButanediolPBA-6062>300
Adipic Acid1,6-HexanediolPHA-5573>300
Terephthalic Acid1,2-EthanediolPET75-80250-260~433
Terephthalic Acid1,3-PropanediolPTT45-60228-
Terephthalic Acid1,4-ButanediolPBT22-43224-
2,5-Furandicarboxylic Acid1,2-EthanediolPEF75-80210-215~350
2,5-Furandicarboxylic Acid1,3-PropanediolPPF53180-
Terephthalic AcidIsosorbide / 1,4-ButanediolPIBT>90Amorphous-

Validated Experimental Protocols

A comprehensive thermal characterization of polyesters requires a multi-technique approach. Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) provide complementary information.[6]

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[7] It is the primary technique for identifying the glass transition (a step change in the baseline heat capacity) and melting (an endothermic peak), which are fundamental to defining a material's processing window and service temperature range.[7]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polyester sample into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert nitrogen atmosphere (e.g., 50 mL/min).

  • Thermal Program (Heat-Cool-Heat Cycle): a. First Heat: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its expected melting point (e.g., 280°C for PET) at a controlled rate (e.g., 10°C/min). This step erases the sample's prior thermal history. b. Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a sub-ambient temperature (e.g., -80°C for aliphatic polyesters). This allows for the observation of crystallization (exothermic peak) upon cooling. c. Second Heat: Heat the sample again at the same rate (e.g., 10°C/min) to the maximum temperature.

  • Data Analysis: Analyze the data from the second heating scan to determine the glass transition temperature (Tg) from the midpoint of the step change in heat flow and the melting temperature (Tm) from the peak of the endothermic melting event.

Protocol 2: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in a sample's mass as it is heated.[7] This is a direct measure of thermal stability, providing the decomposition temperature (Td) which is critical for determining the maximum processing temperature and long-term thermal endurance of the material. A preliminary TGA scan is often essential to prevent thermal degradation during other analyses like DSC.[8]

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the polyester into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Analysis Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).[1][9] The analysis is typically conducted under an inert nitrogen atmosphere to study thermal decomposition, or under air to study oxidative stability.

  • Data Analysis: Plot the sample weight (%) as a function of temperature. The decomposition temperature (Td) can be reported in several ways, most commonly as the temperature at which a specific amount of weight loss occurs (e.g., Td at 5% loss) or as the peak of the derivative weight loss (DTG) curve.[1]

G cluster_workflow Thermal Analysis Workflow cluster_data Data Output start Polyester Sample tga TGA Analysis (N2, 10°C/min to 600°C) start->tga dsc DSC Analysis (Heat-Cool-Heat, 10°C/min) start->dsc dma DMA Analysis (1 Hz, 2°C/min) start->dma td_data Stability (Td) tga->td_data tg_tm_data Transitions (Tg, Tm) dsc->tg_tm_data modulus_data Modulus & Damping (Tg) dma->modulus_data

Caption: A typical multi-technique workflow for the comprehensive thermal characterization of a polyester.

Protocol 3: Dynamic Mechanical Analysis (DMA)

Causality: DMA is a highly sensitive technique that measures the viscoelastic properties of a material (storage modulus E' and loss modulus E'') as a function of temperature.[10] It is often more sensitive than DSC for detecting the glass transition, which is typically identified as the peak of the tan delta (E''/E') curve.[10] DMA also provides crucial information on the material's stiffness across its service temperature range.

Methodology:

  • Sample Preparation: Prepare a rectangular bar of the polyester with precise dimensions (e.g., via compression molding or cutting from a sheet).

  • Instrument Setup: Mount the sample in the instrument's clamps (e.g., single cantilever or tensile mode).

  • Analysis Conditions: a. Apply a small, oscillating sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz). b. Heat the sample over a broad temperature range (e.g., from -100°C to 150°C) at a slow, constant rate (e.g., 2-3°C/min).

  • Data Analysis: Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The Tg is most commonly taken as the temperature at the peak of the tan delta curve. The onset of the drop in the storage modulus also indicates the beginning of the glass transition region.

Conclusion

The thermal properties of polyesters are not monolithic; they are highly tunable characteristics governed by the chemical structure of the constituent monomers. This guide demonstrates that the strategic selection of the diol—by varying its chain length, introducing branching, or incorporating rigid aromatic and cyclic moieties—provides a powerful lever for designing materials with specific glass transition temperatures, melting points, and thermal stabilities. A comprehensive characterization using a combination of DSC, TGA, and DMA is essential for validating these designs and fully understanding the material's performance envelope, ensuring its suitability for advanced applications in research and development.

References

  • The Influence of Diol Chain length on the Thermal Properties of Aliphatic Polyesters: A Comparative Guide. (n.d.). Benchchem.
  • Influence of Diol Structure on Polyester Properties. (n.d.). Benchchem.
  • A Researcher's Guide to the Thermal Stability of Polyesters: A Comparative Analysis of Diol Structures. (n.d.). Benchchem.
  • Gioia, C., et al. (2018). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. ACS Sustainable Chemistry & Engineering.
  • Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. (2025). ACS Applied Polymer Materials.
  • A Comparative Guide to the Thermal Stability of Polyesters Derived from Various Diols. (n.d.). Benchchem.
  • Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. (n.d.). ResearchGate.
  • Effect of Chain Length for Dicarboxylic Monomeric Units of Polyester Polyols on the Morphology, Thermal and Mechanical Properties of Thermoplastic Urethanes. (n.d.). ResearchGate.
  • Pergher, B. B., et al. (2024). The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. RSC Sustainability.
  • DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc..
  • THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. (n.d.). The Madison Group.
  • TGA, TMA, and DMA Analysis of Thermoplastics. (2018). AZoM.

Sources

A Comparative Guide to the Mechanical Properties of Polymers Derived from 1,4-Dioxane-2,5-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for High-Performance Bio-Based Polymers

In the drive towards a sustainable future, researchers are increasingly turning to biomass-derived monomers to replace petroleum-based feedstocks in polymer synthesis.[1] One such promising building block is 1,4-Dioxane-2,5-dimethanol, a diol featuring a central heterocyclic dioxane ring. Its unique structure offers a compelling alternative to traditional diols, potentially imparting novel thermal and mechanical properties to polyesters, polyurethanes, and other copolymers. This guide provides a comparative analysis of the anticipated mechanical performance of polymers derived from this monomer, contextualized against established bio-based polymers like Polylactic Acid (PLA) and Polycaprolactone (PCL). We will delve into the structure-property relationships that govern their behavior and provide detailed protocols for their characterization.

The Monomer: Structure and Synthetic Implications

This compound (CAS No: 14236-12-5) is a C6-diol characterized by a six-membered dioxane ring with hydroxymethyl groups at the 2 and 5 positions.[2][3] The presence of the ether linkages within the ring introduces a degree of flexibility and polarity that is distinct from purely aliphatic or aromatic diols.

Caption: Chemical structure of this compound.

The two primary alcohol groups are readily available for polymerization reactions, most commonly polycondensation or addition polymerization, to form high molecular weight polymers. For instance, reaction with a dicarboxylic acid would yield a polyester, while reaction with a diisocyanate would produce a polyurethane.[4] The stereochemistry of the 2 and 5 carbons (cis- vs. trans-isomers) can further influence polymer chain packing and, consequently, its crystallinity and mechanical properties.

Comparative Analysis of Mechanical and Thermal Properties

The incorporation of the dioxane-dimethanol moiety into a polymer backbone is expected to significantly influence its performance. The following table provides a comparative summary of predicted properties for a hypothetical polyester derived from this monomer against well-characterized bio-based polymers, PLA and PCL. These predictions are based on established structure-property principles in polymer science.

PropertyHypothetical Polyester from this compoundPolylactic Acid (PLA)Polycaprolactone (PCL)Justification for Prediction
Tensile Strength (MPa) 30 - 5050 - 70[5]12 - 30[6]The flexible ether linkages in the dioxane ring may disrupt chain packing compared to the more rigid PLA, leading to slightly lower tensile strength. However, it is expected to be stiffer than the highly flexible PCL.
Young's Modulus (GPa) 1.5 - 2.52.5 - 3.5[5]0.2 - 0.4[6]The bulky ring structure could hinder chain mobility, resulting in a moderate modulus, higher than PCL but less than the more crystalline and rigid PLA.
Elongation at Break (%) 50 - 2002 - 10[5]400 - 900[6]The inherent flexibility of the dioxane ring is anticipated to allow for greater chain extension before fracture compared to the brittle nature of PLA, but less than the highly ductile PCL.
Glass Transition Temp. (Tg, °C) 40 - 6055 - 65[7]-60[8]The bulky cyclic structure restricts chain rotation, leading to a Tg significantly higher than PCL. It is expected to be in a similar range to amorphous PLA.
Melting Temperature (Tm, °C) 120 - 160150 - 180[1]58 - 60[8]Dependent on the ability to crystallize. The potentially irregular structure (due to isomers) might lead to a lower melting point and degree of crystallinity compared to highly crystalline PLA.

Expert Insights on Structure-Property Causality:

The key to understanding the performance of these polymers lies in the monomer's structure. Unlike the linear aliphatic chain of caprolactone or the simple ester repeat of lactic acid, this compound introduces a bulky, heterocyclic ring into the polymer backbone.

  • Flexibility vs. Rigidity: The ether bonds (C-O-C) within the dioxane ring are more flexible than the carbon-carbon bonds that dominate the backbones of many polymers.[9] This inherent flexibility is expected to enhance toughness and elongation at break compared to rigid polymers like PLA.

  • Chain Packing and Crystallinity: The non-planar, chair-like conformation of the dioxane ring can disrupt the regular, linear packing of polymer chains.[10] This disruption is likely to result in a more amorphous polymer structure, which typically translates to lower tensile strength and modulus but improved ductility and potentially transparency. The use of a mix of cis- and trans-isomers would further inhibit crystallization.[11]

  • Thermal Properties: The restriction of segmental motion imposed by the bulky ring structure is the primary reason for an anticipated glass transition temperature (Tg) significantly above room temperature. This would make the resulting polymers rigid and glassy at ambient conditions, similar to PLA, and suitable for rigid packaging applications.[12]

Experimental Methodologies: A Self-Validating Approach

To empirically validate the predicted properties, a rigorous testing protocol is essential. The following sections detail the standard operating procedures for key mechanical and thermal characterization techniques.

Protocol 1: Tensile Properties Testing

The determination of tensile strength, Young's modulus, and elongation at break is performed using a universal testing machine (UTM) following standards such as ASTM D638 or ISO 527-1.[13][14]

tensile_testing_workflow cluster_prep Sample Preparation cluster_testing UTM Testing cluster_analysis Data Analysis prep1 Injection Mold or Cast Film prep2 Die-Cut Dog-Bone Specimen (ASTM D638 Type V) prep1->prep2 prep3 Measure Dimensions (Width, Thickness) prep2->prep3 test1 Mount Specimen in Grips prep3->test1 test2 Attach Extensometer test1->test2 test3 Apply Tensile Load at Constant Crosshead Speed test2->test3 test4 Record Load vs. Extension Until Fracture test3->test4 an1 Calculate Stress and Strain test4->an1 an2 Plot Stress-Strain Curve an1->an2 an3 Determine Properties: - Tensile Strength (Max Stress) - Young's Modulus (Initial Slope) - Elongation at Break an2->an3

Caption: Workflow for standardized tensile testing of polymer specimens.

Step-by-Step Methodology:

  • Specimen Preparation: Polymer samples are typically prepared as "dog-bone" shaped specimens according to ASTM D638 dimensions to ensure that failure occurs in the central gauge section.[15][16] This is achieved through injection molding or by die-cutting from a compression-molded plaque or cast film.

  • Initial Measurements: The width and thickness of the gauge section of each specimen are precisely measured using a calibrated micrometer. The initial gauge length is also recorded.

  • Test Setup: The specimen is securely clamped into the grips of a universal testing machine (UTM).[17] An extensometer is attached to the gauge section to accurately measure strain.

  • Testing Procedure: A tensile load is applied at a constant rate of crosshead movement until the specimen fractures. The UTM continuously records the applied force and the corresponding elongation.[15]

  • Data Analysis: The recorded load-elongation data is converted into a stress-strain curve. From this curve, key properties are determined:

    • Tensile Strength: The maximum stress the material can withstand.

    • Young's Modulus: The slope of the initial linear portion of the curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture.

Protocol 2: Thermal Properties Analysis

Thermal properties are critical for defining a polymer's processing window and service temperature range.

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) and melting temperature (Tm). A small sample of the polymer is heated at a controlled rate, and the difference in heat flow required to raise the temperature of the sample and a reference is measured.[12] Phase transitions like Tg (a step change in the heat capacity) and Tm (an endothermic peak) are identified from the resulting thermogram.[18]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability and decomposition temperature of the polymer. A consistent degradation onset temperature of around 390°C indicates high thermal stability.[18]

  • Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material by applying a sinusoidal stress and measuring the resulting strain. It can provide a more sensitive measurement of the glass transition, observed as a peak in the tan delta (the ratio of loss modulus to storage modulus).[4]

Conclusion and Future Outlook

Polymers synthesized from this compound represent a promising class of materials that could bridge the performance gap between existing bio-based polymers. The unique heterocyclic structure of the monomer is predicted to yield polymers with a desirable balance of moderate stiffness, enhanced toughness, and a high glass transition temperature. This combination of properties could make them suitable for applications in durable goods, semi-rigid packaging, and as toughening agents in blends with other bioplastics. Further empirical research is necessary to fully characterize these novel materials and optimize their synthesis to unlock their full potential as sustainable, high-performance alternatives to conventional plastics.

References

  • How to Perform the Tensile Test of Polymers Using UTM Machine. (2021). YouTube.
  • Tensile Test Methods for Metals, Plastics, and Polymers Explained. (2025). Presto Group.
  • Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. (2026). TestResources.
  • Lab 6: Tensile Testing. (n.d.). University of Southern Mississippi.
  • UNI EN ISO 527-1: Comprehensive guide to tensile testing of plastics. (2025). Cermac srl.
  • Differential thermal analysis of linear polyesters. (2025). ResearchGate.
  • Isomer Choice in Polymer Synthesis: A Comparative Study of Mechanical Properties of 2,4 - Benchchem. (n.d.). BenchChem.
  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. (2021). The Royal Society of Chemistry.
  • The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. (n.d.). National Institutes of Health.
  • This compound. (n.d.). PubChem.
  • Bio-Based Aqueous Dispersions Based on Unsaturated PLA Polymers for Barrier Packaging Applications. (n.d.). MDPI.
  • An Overview of Bio-Based Polymers with Potential for Food Packaging Applications. (2025). PMC.
  • Properties and Applications of Polymers: A Mini Review. (2023). Journal of Chemical Reviews.
  • Biodegradable Biobased Polymers: A Review of the State of the Art, Challenges, and Future Directions. (n.d.). PMC - NIH.
  • Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. (n.d.). MDPI.
  • Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. (n.d.). PubMed Central.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,4-Dioxane-2,5-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 1,4-Dioxane-2,5-dimethanol (CAS: 14236-12-5). As laboratory professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring personal safety and environmental compliance.

The procedural framework herein is grounded in established safety protocols and regulatory principles. While this compound has its own specific hazard profile, its structural relationship to the highly regulated and carcinogenic compound 1,4-dioxane necessitates a cautious and informed approach to its handling and disposal.

Hazard Assessment & Risk Profile: A Comparative Analysis

Understanding the specific risks associated with this compound is the foundational step for safe handling. The primary hazards identified for this compound are irritation to the skin, eyes, and respiratory system[1]. However, its structural backbone is the 1,4-dioxane ring, a compound classified by the U.S. Environmental Protection Agency (EPA) as "likely to be carcinogenic to humans"[2][3][4]. This relationship compels us to adopt a precautionary principle, managing the derivative with a high degree of care.

The causality for this cautious approach stems from the potential for shared metabolic pathways or degradation products that could echo the toxicity of the parent compound. Therefore, protocols must be designed to mitigate both the known irritant effects of the specific molecule and the potential, more severe hazards associated with its chemical class.

PropertyThis compound1,4-Dioxane (Parent Compound)
CAS Number 14236-12-5[1][5]123-91-1[6]
Molecular Formula C₆H₁₂O₄[5]C₄H₈O₂[7]
Primary Hazards Skin, eye, and respiratory irritation[1].Likely human carcinogen, liver and kidney toxicity, respiratory irritation, flammable liquid, potential for explosive peroxide formation[2][4][8][9].
Regulatory Status Not explicitly listed, but disposal must be to an approved waste plant[1].U-listed hazardous waste under RCRA, regulated under CERCLA and the Clean Air Act[10][11].

Pre-Disposal Safety & Containment Protocol

Proper containment and handling prior to disposal are critical to prevent exposure and environmental release. These steps form a self-validating system: adherence to these procedures inherently minimizes the risks outlined in the hazard assessment.

A. Required Personal Protective Equipment (PPE)

Based on the identified hazards of skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound waste:

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield. This is a direct countermeasure to the compound's classification as a serious eye irritant[1].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. This prevents skin contact and irritation[1].

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned to protect against splashes.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing fumes and prevent respiratory irritation[1].

B. Spill Management

In the event of a spill, immediate and correct action is crucial to prevent wider contamination.

  • Evacuate and Ventilate: Ensure the area is clear of unprotected personnel and that ventilation is maximized[1].

  • Containment: Prevent the spill from entering drains or waterways[1].

  • Absorption: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or vacuum the absorbed material into a suitable, sealable container designated for hazardous waste disposal[1].

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container and dispose of it as hazardous chemical waste, following the protocol in Section 3.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a regulated hazardous chemical waste stream. This is mandated by safety data sheets which state to "Dispose of contents/container to an approved waste disposal plant"[1][8][12][13] and is further justified by the hazardous nature of its parent compound[10][11].

Step 1: Waste Segregation

  • Action: Designate a specific waste container solely for this compound and materials heavily contaminated with it.

  • Causality: Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.

Step 2: Container Selection

  • Action: Use a chemically compatible, non-reactive container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Causality: A sealed container prevents the release of vapors, which are a known respiratory irritant[1]. Chemical compatibility ensures the container will not degrade.

Step 3: Proper Labeling

  • Action: Immediately label the waste container. The label must include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date of accumulation.

  • Causality: Accurate labeling is a legal requirement and ensures that anyone handling the container is aware of its contents and the associated risks.

Step 4: Accumulation and Storage

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. The container must be kept closed at all times except when adding waste[1][8].

  • Causality: Storing waste in a designated, controlled area prevents accidental spills and exposure in the general workspace. Keeping the container closed is critical for safety and compliance[8].

Step 5: Final Disposition

  • Action: Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste contractor.

  • Causality: Federal and local regulations mandate that chemical waste be handled and disposed of by certified professionals to ensure environmental protection[8]. Never pour this compound down the drain or dispose of it in regular trash[1].

G cluster_workflow Disposal Workflow for this compound A Waste Generated (Pure compound or contaminated materials) B Step 1: Segregate Waste (Do not mix with other chemicals) A->B Initiate Protocol C Step 2: Select Container (Chemically compatible, sealed lid) B->C D Step 3: Label Container ('Hazardous Waste', full chemical name, hazards) C->D E Step 4: Store in Designated Area (Satellite Accumulation Area, keep closed) D->E F Step 5: Schedule Pickup (Contact institutional EHS for disposal) E->F Ready for Disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dioxane-2,5-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

The recommendations herein are based on the known, significant risks of the parent compound, 1,4-Dioxane . This cyclic ether is classified as a probable human carcinogen, is highly flammable, and can form explosive peroxides.[1][2][3] The presence of the core dioxane ring in 1,4-Dioxane-2,5-dimethanol necessitates a conservative approach, assuming similar hazards until specific data proves otherwise. The addition of dimethanol groups may alter physical properties like volatility and solubility but does not eliminate the inherent risks of the dioxane structure. This guide is designed to provide a robust framework for ensuring your protection.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the potential hazards is the cornerstone of effective PPE selection. We are basing our assessment on the properties of 1,4-Dioxane, a compound that is irritating to the eyes and respiratory tract.[3]

  • Carcinogenicity: 1,4-Dioxane is listed as a Group 2B carcinogen ("possibly carcinogenic to humans") by the IARC and is reasonably anticipated to be a human carcinogen by the National Toxicology Program.[3] The EPA has also classified it as "likely to be carcinogenic to humans" by all routes of exposure.[4] This long-term health risk is a primary driver for minimizing any potential exposure.

  • Organ Toxicity: Prolonged or repeated exposure to 1,4-Dioxane can cause significant damage to the liver, kidneys, and central nervous system.[2]

  • Flammability: 1,4-Dioxane is a highly flammable liquid and vapor, with a low flash point of 12°C.[2][5] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[1] All work should be conducted away from heat, sparks, and open flames.

  • Peroxide Formation: Like many ethers, 1,4-Dioxane can form explosive peroxides upon exposure to air and light, particularly upon concentration during distillation.[1][3] While the stability of the dimethanol derivative is uncharacterized, the potential for peroxide formation must be assumed. Containers should be dated upon opening and stored away from light and heat.[5]

  • Irritation: The compound is a known eye and respiratory irritant.[6] Direct contact can also cause skin irritation.[7]

Engineering Controls: Your First Line of Defense

Before any discussion of PPE, it is imperative to emphasize that PPE is the last line of defense. The primary method for protection is to engineer the hazard away from the user.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to control vapor inhalation, which is a primary exposure route.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be proximal to the workstation.[7]

  • Ignition Source Control: Use of explosion-proof electrical equipment is required. Ensure all containers are properly grounded and bonded during transfers to prevent static discharge.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound.

Summary of Required PPE
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety Glasses with Side ShieldsImpervious Gloves (e.g., Butyl)Lab CoatNot generally required
Weighing & Transfers Chemical Splash GogglesImpervious Gloves (e.g., Butyl)Flame-Retardant Lab CoatRecommended if not in a fume hood
Solution Preparation Chemical Splash Goggles & Face ShieldDouble-gloving with Impervious GlovesFlame-Retardant Lab CoatRequired if insufficient ventilation
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Impervious GlovesChemical-Resistant Apron/SuitAir-Purifying Respirator with Organic Vapor Cartridge
Step-by-Step PPE Selection and Use

A. Eye and Face Protection: Due to the risk of serious eye irritation, robust protection is essential.[2]

  • Minimum Requirement: At all times in the lab where the chemical is present, wear ANSI Z87.1-compliant safety glasses with side shields.

  • Active Handling: When actively handling the chemical (weighing, transferring, mixing), upgrade to chemical splash goggles that provide a complete seal around the eyes.

  • High-Splash Risk: For larger volumes (>1L) or operations with a significant splash potential, a face shield must be worn in addition to chemical splash goggles.

B. Hand Protection: Skin contact must be avoided.

  • Glove Selection: Standard nitrile gloves may not provide adequate protection for prolonged contact with dioxane-based compounds. Butyl rubber gloves are recommended for handling 1,4-Dioxane.[8] Always consult the glove manufacturer's chemical resistance guide to verify compatibility with ethers and alcohols.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning and Doffing: Don gloves over the cuffs of your lab coat. When removing, peel the first glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the second glove and peel it off, so the contaminated outer surface is not touched.

  • Disposal: Dispose of gloves immediately in the designated hazardous waste container after use or if contamination is suspected. Never wear contaminated gloves outside of the immediate work area.

C. Body Protection:

  • Lab Coat: A flame-retardant lab coat is required and must be kept fully buttoned with sleeves rolled down.[1]

  • Clothing: Wear long pants and fully enclosed, chemical-resistant shoes. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

  • Apron: For large-volume transfers or spill response, supplement your lab coat with a chemical-resistant apron.

D. Respiratory Protection: Engineering controls (i.e., the fume hood) should be sufficient to prevent respiratory exposure. However, in specific situations, respiratory protection is necessary.

  • When Required: Use a respirator in the event of a large spill, a failure of engineering controls, or if a risk assessment indicates the potential to exceed exposure limits.[8]

  • Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required. For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is the only option.

  • Fit Testing: Use of a respirator requires prior medical clearance, training, and a successful annual fit test as per OSHA regulations (29 CFR 1910.134).

Procedural Plans: Safety in Action

Workflow for PPE Donning and Doffing

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workstation Exit) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves (Contaminated) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 caption PPE Donning and Doffing Sequence

Caption: PPE Donning and Doffing Sequence

Emergency and Disposal Plan
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Seek medical attention if irritation develops or persists.[6]

  • Spill: Evacuate the area. For small spills within a fume hood, use an absorbent material (e.g., vermiculite, dry sand) to contain the spill. For larger spills, evacuate the lab and contact your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.

  • PPE Disposal: All disposable PPE (gloves, etc.) contaminated with this compound must be disposed of as hazardous chemical waste. Place items in a designated, sealed waste container. Do not mix with general laboratory trash.

  • Chemical Disposal: Unused or waste this compound must be disposed of through your institution's hazardous waste program. Do not pour down the drain.[9]

Conclusion: A Culture of Safety

Handling chemicals with unknown toxicological profiles requires diligence, respect for potential hazards, and a commitment to rigorous safety protocols. By treating this compound with the same caution as its well-documented and hazardous parent compound, 1,4-Dioxane, you are building a self-validating system of safety. Always review your procedures, ensure your engineering controls are functioning correctly, and use the appropriate PPE. Your health and the safety of your colleagues are paramount.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,4-Dioxane. Centers for Disease Control and Prevention. Retrieved from [Link]

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Managing 1,4-Dioxane. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.